4,4'-Bis(dimethylamino)benzil
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-bis[4-(dimethylamino)phenyl]ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-19(2)15-9-5-13(6-10-15)17(21)18(22)14-7-11-16(12-8-14)20(3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFUVYIDYFXFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278667 | |
| Record name | 4,4'-Bis(dimethylamino)benzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17078-27-2 | |
| Record name | 17078-27-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Bis(dimethylamino)benzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Bis(dimethylamino)benzil: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4,4'-Bis(dimethylamino)benzil, a significant organic compound. Authored from the perspective of a Senior Application Scientist, this document delves into its core properties, synthesis methodologies, and potential applications, with a focus on the scientific principles and experimental considerations that are paramount for research and development professionals.
Core Chemical Identity and Properties
This compound, a derivative of benzil, is a crystalline solid notable for its vibrant color and potential photochemical activity. Its unique structure, featuring two dimethylamino-substituted phenyl rings attached to a diketone backbone, underpins its chemical behavior and applications.
Chemical Structure and Identifiers
-
Chemical Name: this compound
-
Synonyms: 1,2-Bis(4-dimethylaminophenyl)-1,2-ethanedione, Ethanedione, Bis[4-(dimethylamino)phenyl]-
-
CAS Number: 17078-27-2
-
Molecular Formula: C₁₈H₂₀N₂O₂
-
Molecular Weight: 296.36 g/mol
-
InChI Key: AVFUVYIDYFXFSX-UHFFFAOYSA-N
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and analysis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Yellow-green to green crystalline powder | [1] |
| Melting Point | 200-204 °C | [1][2] |
| Boiling Point | 437.96°C (rough estimate) | [1] |
| Solubility | Soluble in chloroform. | [3] |
| Density | 1.1499 g/cm³ (rough estimate) | [1] |
| Flash Point | 206.7 °C | [1] |
| Vapor Pressure | 5 x 10⁻⁹ mmHg at 25°C | [1] |
Synthesis of this compound
The synthesis of this compound is most authoritatively described in Organic Syntheses, a testament to a well-established and reproducible method. The primary route involves the Friedel-Crafts acylation of N,N-dimethylaniline with oxalyl chloride.
Reaction Pathway
The synthesis proceeds via the electrophilic substitution of two molecules of N,N-dimethylaniline with oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The dimethylamino groups are strong activating groups and direct the substitution to the para position.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following protocol is an adaptation from the procedure detailed in Organic Syntheses.[3]
Materials:
-
N,N-Dimethylaniline
-
Oxalyl chloride
-
Anhydrous aluminum chloride
-
Carbon disulfide
-
Ice
-
Chloroform
-
6% Hydrogen peroxide solution
-
Sodium hydroxide
-
Acetone
-
Methanol
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, a solution of N,N-dimethylaniline in carbon disulfide is prepared. The flask is cooled in an ice-salt bath.
-
Addition of Reactants: A solution of oxalyl chloride in carbon disulfide is added dropwise to the stirred N,N-dimethylaniline solution while maintaining the temperature between -10 and 0 °C. Following this, anhydrous aluminum chloride is added in portions.
-
Reaction: The reaction mixture is stirred at a controlled temperature for several hours. The mixture will become very thick.
-
Workup: The reaction is quenched by the addition of chipped ice, followed by cold water. The carbon disulfide and any unreacted N,N-dimethylaniline are removed by steam distillation.
-
Purification: The crude solid product is collected by filtration. For purification, the crude benzil is dissolved in chloroform. The chloroform solution is washed with an aqueous hydrogen peroxide solution containing sodium hydroxide to remove impurities, followed by a final wash with water.
-
Crystallization: The chloroform is distilled off, and the residue is recrystallized from acetone to yield yellow crystals of this compound. A second crop of crystals can be obtained by concentrating the mother liquor.
Causality Behind Experimental Choices:
-
Mechanical Stirring: A robust mechanical stirrer is crucial as the reaction mixture becomes highly viscous.[3]
-
Temperature Control: Maintaining a low temperature during the addition of oxalyl chloride is critical to prevent side reactions and ensure a good yield. At higher temperatures, the formation of Crystal Violet as a byproduct is more likely.[3]
-
Steam Distillation: This step is effective for removing volatile starting materials and byproducts from the non-volatile product.[3]
-
Hydrogen Peroxide Wash: This oxidative wash is a key purification step to remove colored impurities, which may include byproducts like Crystal Violet.[3]
Applications and Mechanistic Insights
While direct applications of this compound are not as extensively documented as its diethylamino analogue, its structural similarity to known photoinitiators strongly suggests its utility in photochemistry and polymer science.
Potential as a Photoinitiator
Benzophenone and its derivatives are well-known photoinitiators.[4] Upon absorption of UV radiation, they can be excited to a triplet state, which can then initiate polymerization by abstracting a hydrogen atom from a suitable donor molecule, leading to the formation of free radicals.[4] The presence of the electron-donating dimethylamino groups in this compound is expected to enhance its ability to absorb UV radiation and participate in photo-induced electron transfer processes.
The diethylamino analogue, 4,4'-bis(N,N-diethylamino)benzophenone (DEABP), has been shown to be an effective co-initiator in dental resins for 3D printing, significantly increasing the degree of conversion.[5][6] This suggests that this compound could also function as a highly efficient photoinitiator in UV-curable systems such as coatings, inks, and adhesives.[7]
Precursor to Other Functional Molecules
This compound can serve as a precursor for the synthesis of other complex organic molecules. For instance, benzilic acid rearrangement of benzil derivatives is a known transformation. Furthermore, Schiff base derivatives of the related 4,4'-bis(dimethylamino)benzophenone have been synthesized and investigated for their potential in diabetic management, highlighting the potential of this chemical scaffold in medicinal chemistry.[8]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. While a complete toxicological profile for this compound is not available, information on its precursors and related compounds provides guidance.
-
General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood.
-
Health Hazards: Exposure may cause irritation to the skin, eyes, and respiratory system.[3] The toxicological properties have not been fully investigated.[7]
-
Precursor Toxicity: The precursor, 4,4'-bis(dimethylamino)benzophenone (Michler's ketone), is suspected of causing genetic defects and cancer.[1][9] Due to the structural similarity, it is prudent to handle this compound with a high degree of caution, treating it as a potentially hazardous substance.
Conclusion
This compound is a valuable organic compound with well-defined properties and a robust synthesis protocol. Its potential as a photoinitiator in polymer chemistry is significant, drawing parallels with its more studied diethylamino analogue. Further research into its photochemical mechanisms and applications is warranted. As with any chemical, a thorough understanding of its properties and a commitment to safe handling practices are essential for its successful and responsible use in a research and development setting.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Michler's ketone - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4,4'-Bis(diethylamino)benzophenone | 90-93-7 | Benchchem [benchchem.com]
- 5. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unisunchem.com [unisunchem.com]
- 8. Synthesis of new bis(dimethylamino)benzophenone hydrazone for diabetic management: In-vitro and in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,4'-Bis(dimethylamino)benzophenone | 90-94-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Synthesis and characterization of 4,4'-Bis(dimethylamino)benzil
An In-Depth Technical Guide to the Synthesis and Characterization of 4,4'-Bis(dimethylamino)benzil
This document provides a comprehensive, field-proven guide for the synthesis and detailed characterization of this compound. It is designed for researchers, scientists, and professionals in drug development and materials science who require a robust methodology and a deep understanding of the underlying chemical principles.
Introduction and Scientific Context
This compound is an α-diketone featuring two electron-donating dimethylamino groups at the para positions of the phenyl rings. This substitution pattern creates a highly conjugated, electron-rich system with significant utility in photochemistry and polymer science. Structurally, it is a derivative of benzil and is closely related to Michler's ketone (4,4'-Bis(dimethylamino)benzophenone), a well-known photosensitizer used in the synthesis of dyes and pigments.[1] Like its analogue, this compound is primarily investigated for its potential as a photoinitiator in radical polymerization processes, where it can absorb light energy and initiate chemical reactions.[2][3]
The synthesis of this compound is a classic two-step process, beginning with the benzoin condensation of 4-(dimethylamino)benzaldehyde, followed by the oxidation of the resulting acyloin intermediate. This guide provides a validated protocol for each step, emphasizing the causal relationships between reaction conditions and outcomes, and concludes with a rigorous analytical workflow to validate the final product's identity and purity.
Two-Step Synthesis of this compound
The synthetic route is bifurcated into two core stages: the formation of the α-hydroxyketone (benzoin) intermediate and its subsequent oxidation to the α-diketone (benzil) product.
Step 1: Thiamine-Catalyzed Benzoin Condensation of 4-(dimethylamino)benzaldehyde
The benzoin condensation is a carbon-carbon bond-forming reaction that couples two aldehyde molecules.[4] While traditionally catalyzed by cyanide ions, the use of thiamine hydrochloride (Vitamin B1) provides a safer, "greener" alternative.[5] The thiamine catalyst, after deprotonation by a base, forms an N-heterocyclic carbene (NHC) which is the active catalytic species. This NHC adds to the aldehyde's carbonyl carbon, initiating an "umpolung" (polarity reversal) that allows the normally electrophilic carbonyl carbon to act as a nucleophile and attack a second aldehyde molecule.[4][6]
Experimental Protocol: Synthesis of 4,4'-Bis(dimethylamino)benzoin
-
Catalyst Preparation: In a 250 mL Erlenmeyer flask, dissolve 1.5 g of thiamine hydrochloride in 20 mL of 95% ethanol. Cool the solution in an ice bath for 10-15 minutes.
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Base Addition: While swirling the thiamine solution in the ice bath, slowly add 5.0 mL of a pre-cooled 5 M sodium hydroxide solution dropwise over 5 minutes. The solution should turn a distinct yellow, indicating the formation of the active thiazolium ylide. Maintaining a low temperature is critical to prevent catalyst degradation.
-
Substrate Addition: To the yellow catalyst solution, add 10.0 g of 4-(dimethylamino)benzaldehyde.[7] Swirl the flask to ensure complete mixing. The starting aldehyde should dissolve, forming a homogeneous solution.
-
Reaction Incubation: Seal the flask with parafilm and store it in a dark place at room temperature for at least 48 hours, or until a significant amount of crystalline precipitate has formed. The extended reaction time at ambient temperature compensates for the lower catalytic activity compared to cyanide.
-
Isolation of Intermediate: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with two 25 mL portions of a cold 1:1 mixture of water and 95% ethanol to remove the catalyst and any unreacted aldehyde.
-
Drying: Allow the product, 4,4'-Bis(dimethylamino)benzoin, to air-dry on the filter paper for 30 minutes, then transfer to a watch glass to dry completely. A crude yield of 80-90% is typical. This intermediate is often used in the next step without further purification.
Step 2: Oxidation of 4,4'-Bis(dimethylamino)benzoin to Benzil
The secondary alcohol group of the benzoin intermediate is selectively oxidized to a ketone to yield the final benzil product. Concentrated nitric acid is a potent and effective oxidizing agent for this transformation.[5][8] The reaction proceeds via the formation of a nitrate ester intermediate, followed by elimination to form the ketone. The brown-red nitrogen dioxide (NO₂) gas evolved is a visual indicator of the reaction's progress.
Experimental Protocol: Synthesis of this compound
CAUTION: This procedure must be performed in a certified chemical fume hood. Concentrated nitric acid is highly corrosive and the nitrogen oxide fumes produced are toxic.
-
Reaction Setup: In a 250 mL Erlenmeyer flask, place 8.0 g of the crude 4,4'-Bis(dimethylamino)benzoin from the previous step.
-
Oxidant Addition: Carefully add 30 mL of concentrated nitric acid to the flask. Swirl gently to create a slurry.
-
Heating: Heat the mixture on a steam bath or in a hot water bath at approximately 70-80°C. Continue heating with occasional swirling for 60-90 minutes. The reaction is complete when the evolution of reddish-brown NO₂ gas ceases.
-
Product Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into 200 mL of ice-cold water in a beaker. The product will precipitate as a greenish-yellow solid.
-
Isolation and Washing: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. This step is crucial to remove residual nitric acid.
-
Recrystallization: Purify the crude product by recrystallization from 95% ethanol. Dissolve the solid in a minimum amount of hot ethanol, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry completely. The final product should be a green to green-yellow crystalline powder.[9]
Synthetic Workflow Diagram
Caption: Overall workflow for the two-step synthesis of this compound.
Characterization and Quality Control
A multi-technique analytical approach is essential to confirm the structural identity and assess the purity of the final product. The data presented below are the expected results for a successful synthesis.
Physical Properties
A sharp melting point close to the literature value is a primary indicator of high purity.
| Property | Expected Value | Source |
| Appearance | Green to Green-Yellow Crystalline Powder | [9][10] |
| Melting Point | 200 - 204 °C | [10] |
| Purity (HPLC) | ≥ 97.5% | [10] |
Spectroscopic Analysis
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. The disappearance of the broad O-H stretch from the benzoin intermediate and the appearance of a sharp α-diketone C=O stretch are definitive markers of a successful oxidation.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| α-Diketone | C=O Stretch | ~1660 - 1680 | The key functional group of the benzil structure. Conjugation lowers the frequency from a typical ketone (~1715 cm⁻¹). |
| Aromatic Ring | C=C Stretch | ~1590 - 1610 | Characteristic of the phenyl rings. |
| Tertiary Amine | C-N Stretch | ~1350 | Corresponds to the aryl-N bond of the dimethylamino group.[11] |
| Aromatic C-H | C-H Stretch | ~3050 - 3100 | Aromatic sp² C-H stretching. |
| Aliphatic C-H | C-H Stretch | ~2800 - 3000 | Methyl group C-H stretching from the N(CH₃)₂ moieties. |
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of each proton and carbon.
-
¹H NMR (500 MHz, CDCl₃):
-
δ ~7.8-8.0 ppm (d, 4H): Aromatic protons ortho to the carbonyl groups. They are deshielded due to the electron-withdrawing effect of the C=O group.
-
δ ~6.6-6.8 ppm (d, 4H): Aromatic protons meta to the carbonyl groups (ortho to the -N(CH₃)₂ group). They are shielded by the electron-donating effect of the amino group.
-
δ ~3.1 ppm (s, 12H): Protons of the four equivalent methyl groups of the two dimethylamino substituents. The single peak indicates free rotation and chemical equivalence.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ ~194-196 ppm: Carbonyl carbons (C=O). Highly deshielded, characteristic of diketones.
-
δ ~154-156 ppm: Aromatic carbons directly attached to the nitrogen atoms (C-N).
-
δ ~132-134 ppm: Aromatic carbons ortho to the carbonyl groups.
-
δ ~122-124 ppm: Aromatic carbons ipso to the carbonyl groups.
-
δ ~110-112 ppm: Aromatic carbons meta to the carbonyl groups.
-
δ ~40 ppm: Methyl carbons (-N(CH₃)₂).
-
UV-Visible Spectroscopy The extended π-conjugation and the presence of strong auxochromic (-N(CH₃)₂) and chromophoric (C=O) groups give this compound strong absorption bands in the UV and visible regions.
-
λ_max ~380-400 nm: This intense, long-wavelength absorption band is attributed to the π → π* transition of the highly conjugated system. It is responsible for the compound's yellow-green color.
-
λ_max ~260-280 nm: A higher energy absorption band, also corresponding to π → π* transitions within the aromatic system.
Characterization Workflow Diagram
Caption: Analytical workflow for the validation of synthesized this compound.
References
- 1. Michler's ketone - Wikipedia [en.wikipedia.org]
- 2. 4,4'-Bis(dimethylamino)benzophenone | 90-94-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. unisunchem.com [unisunchem.com]
- 4. Benzoin Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. 402390010 [thermofisher.com]
- 11. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to 4,4'-Bis(dimethylamino)benzil: Structure, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of 4,4'-Bis(dimethylamino)benzil, a specialized α-diketone with significant potential in photochemistry. We will delve into its core molecular structure, physicochemical properties, a validated synthetic pathway, and detailed spectroscopic characterization. The primary application as a photoinitiator in UV-curable systems is explored in-depth, including its mechanism of action and a practical experimental protocol. This document is intended for researchers, chemists, and materials scientists engaged in polymer chemistry, drug development, and advanced materials synthesis, providing the authoritative grounding necessary for its effective application and further innovation.
Molecular Identity and Physicochemical Properties
This compound is an organic compound characterized by a central benzil (1,2-diphenylethane-1,2-dione) core functionalized with two dimethylamino groups.[1][2] These electron-donating groups, positioned at the para-positions of the phenyl rings, profoundly influence the molecule's electronic and photochemical properties.
Nomenclature and Chemical Identifiers
Molecular Formula and Structure
The molecular formula for this compound is C₁₈H₂₀N₂O₂.[1][3] Its structure consists of two N,N-dimethylaniline moieties linked by an ethanedione group, forming a symmetrical α-diketone.
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀N₂O₂ | [1][3] |
| Molecular Weight | 296.36 g/mol | [3] |
| CAS Number | 17078-27-2 | [1][3][4] |
| Appearance | Expected to be a crystalline solid | Inferred |
| Solubility | Limited solubility in water; soluble in organic solvents | Inferred from related structures[5] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is logically approached via a two-step process starting from 4-(dimethylamino)benzaldehyde. This pathway leverages two cornerstone reactions in organic chemistry: the benzoin condensation and a subsequent oxidation.
Proposed Synthetic Pathway
-
Step 1: Benzoin Condensation. 4-(dimethylamino)benzaldehyde undergoes a cyanide- or thiamine-catalyzed dimerization to form 4,4'-Bis(dimethylamino)benzoin (an α-hydroxyketone). This reaction is highly effective for aromatic aldehydes, particularly those with electron-donating substituents.
-
Step 2: Oxidation. The resulting benzoin intermediate is then oxidized to the final benzil product. Common and efficient oxidizing agents for this transformation include copper(II) acetate in acetic acid or nitric acid. This step selectively converts the secondary alcohol of the benzoin to a ketone, yielding the desired α-diketone structure.
This synthetic route is chosen for its reliability, high yields, and the commercial availability of the starting material.
Synthesis Workflow Diagram
The logical flow from starting material to the final product is illustrated below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis.
Part A: Synthesis of 4,4'-Bis(dimethylamino)benzoin
-
To a 250 mL round-bottom flask, add 4-(dimethylamino)benzaldehyde (15.0 g, 0.1 mol), ethanol (50 mL), and water (20 mL).
-
Add sodium cyanide (1.0 g, 0.02 mol) to the mixture. Caution: NaCN is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours with constant stirring.
-
Cool the reaction mixture in an ice bath. The product will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold 50% ethanol/water (2 x 20 mL), and dry in a vacuum oven.
Part B: Oxidation to this compound
-
In a 250 mL round-bottom flask, combine the dried 4,4'-Bis(dimethylamino)benzoin from Part A (10.0 g, 0.033 mol), glacial acetic acid (100 mL), and copper(II) acetate monohydrate (0.5 g).
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 90 minutes. The solution will turn from blue to green.
-
Pour the hot reaction mixture into 400 mL of cold water with stirring.
-
The yellow solid product will precipitate. Collect the crude product by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Recrystallize the product from ethanol or acetic acid to obtain pure this compound.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, validates the molecular structure.
Summary of Expected Spectroscopic Data
| Technique | Key Feature | Expected Result |
| ¹H NMR | Aromatic Protons | Two doublets in the aromatic region (approx. 6.7-7.9 ppm) corresponding to the AA'BB' system of the para-substituted rings. |
| N-Methyl Protons | A sharp singlet (approx. 3.0-3.1 ppm) with an integration of 12H.[6] | |
| ¹³C NMR | Carbonyl Carbons | A signal in the downfield region (approx. 190-195 ppm) characteristic of α-diketone carbons.[7] |
| Aromatic Carbons | Signals in the 110-155 ppm range, including the quaternary carbon attached to the nitrogen and the carbon attached to the carbonyl.[7] | |
| N-Methyl Carbons | A signal around 40 ppm.[7] | |
| IR Spectroscopy | C=O Stretch | A strong, sharp absorption band around 1660-1680 cm⁻¹ for the conjugated α-diketone system. |
| C-N Stretch | Absorption band(s) around 1350-1250 cm⁻¹. | |
| UV-Vis | π → π* transition | Strong absorption in the UVA range (320-400 nm) due to the extended conjugated system and auxochromic amino groups. |
Core Application: Photoinitiation in Polymer Chemistry
The primary and most valuable application of this compound is as a Type II photoinitiator for UV-induced radical polymerization. Its molecular structure is ideally suited for this role. The benzil core acts as the primary chromophore, while the dimethylamino groups serve as powerful electron/hydrogen donors (co-initiators).
Mechanism of Photoinitiation
-
Light Absorption: Upon exposure to UV radiation (typically 350-400 nm), the molecule absorbs a photon, promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The excited triplet state of the benzil moiety is highly reactive and abstracts a hydrogen atom from the tertiary carbon of an adjacent dimethylamino group (either intra- or intermolecularly). This process is highly efficient due to the proximity and electron-donating nature of the amine.
-
Radical Generation: This hydrogen abstraction event generates two radicals: a ketyl radical on the benzil core and, more importantly, an α-amino radical. The α-amino radical is the primary species responsible for initiating the polymerization of vinyl monomers, such as acrylates and methacrylates.
This mechanism is highly effective and is a cornerstone of UV curing technology used in inks, coatings, and 3D printing resins.[8][9][10]
Photoinitiation Mechanism Diagramdot
// Nodes PI_Ground [label="Initiator (S₀)", fillcolor="#FFFFFF", fontcolor="#202124"]; PI_Excited [label="Excited Initiator (T₁)", fillcolor="#FBBC05", fontcolor="#202124"]; Radicals [label="Ketyl Radical + α-Amino Radical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monomer [label="Monomer (M)", fillcolor="#FFFFFF", fontcolor="#202124"]; Growing_Chain [label="Growing Polymer Chain (P•)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Polymer [label="Cured Polymer", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges PI_Ground -> PI_Excited [label=" 1. UV Light (hν)\n 2. Intersystem Crossing"]; PI_Excited -> Radicals [label=" 3. H-Abstraction (from Amine)"]; Radicals -> Growing_Chain [label=" 4. Initiation\n(α-Amino Radical + M)"]; Monomer -> Growing_Chain [style=dashed]; Growing_Chain -> Growing_Chain [label=" 5. Propagation (+M)"]; Growing_Chain -> Polymer [label=" 6. Termination"]; }
References
- 1. 1,2-Bis(4-(dimethylamino)phenyl)ethane-1,2-dione | C18H20N2O2 | CID 222570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzil | C14H10O2 | CID 8651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound | 17078-27-2 [chemicalbook.com]
- 5. CAS 90-94-8: 4,4'-Bis(dimethylamino)benzophenone [cymitquimica.com]
- 6. This compound(17078-27-2) 1H NMR [m.chemicalbook.com]
- 7. This compound(17078-27-2) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unisunchem.com [unisunchem.com]
The Solubility Profile of 4,4'-Bis(dimethylamino)benzil: A Technical Guide for Researchers
Foreword: Understanding the Critical Role of Solubility in Scientific Innovation
In the realms of materials science, polymer chemistry, and drug development, the successful formulation and application of a compound are fundamentally governed by its solubility. For researchers and scientists, a comprehensive understanding of a molecule's behavior in various solvent systems is not merely academic—it is a cornerstone of experimental design, process optimization, and product efficacy. This technical guide is dedicated to the solubility of 4,4'-Bis(dimethylamino)benzil, a significant photoinitiator and chemical intermediate. While exhaustive quantitative solubility data for this specific compound is not widely published, this guide provides a robust framework for researchers to predict, determine, and apply its solubility characteristics. By integrating theoretical principles with practical, field-proven methodologies, we aim to empower scientific professionals to unlock the full potential of this compound in their innovative work.
Physicochemical Characteristics of this compound
To comprehend the solubility of this compound, we must first examine its molecular architecture. The compound, with the chemical formula C₁₈H₂₀N₂O₂, is a derivative of benzil, featuring dimethylamino groups at the para positions of both phenyl rings.
Key Structural Features:
-
Aromatic Rings: The two phenyl rings contribute to the molecule's nonpolar character, suggesting favorable interactions with aromatic and nonpolar solvents through π-π stacking.
-
α-Diketone Group: The central 1,2-diketone moiety introduces polarity and potential sites for hydrogen bonding, although the steric hindrance from the bulky phenyl groups may limit this interaction.
-
Dimethylamino Groups: The tertiary amine functionalities at the para positions significantly increase the molecule's polarity and provide sites for potential acid-base interactions.
The interplay of these features results in a molecule with a considerable dipole moment, suggesting that it will not be readily soluble in highly nonpolar solvents but will require solvents with some degree of polarity to achieve significant dissolution.
Predicted Qualitative Solubility Profile
Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in a range of common laboratory solvents. This predictive analysis serves as a valuable starting point for solvent selection in experimental work.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | The polar nature of these solvents can effectively solvate the polar diketone and dimethylamino groups of the molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity and aromatic character. |
| Aromatic | Toluene, Benzene, Xylene | Moderately Soluble | The aromatic rings of the solute and solvent will interact favorably, though the polar functional groups may limit high solubility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly to Moderately Soluble | The ability of alcohols to hydrogen bond may offer some interaction with the ketone oxygens, but the large nonpolar backbone of the solute may hinder extensive dissolution. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | Ethers are less polar than ketones and may offer moderate solvation. THF is likely to be a better solvent than diethyl ether due to its higher polarity. |
| Nonpolar | Hexane, Cyclohexane | Insoluble to Sparingly Soluble | The significant polarity of the diketone and dimethylamino groups will likely lead to poor solubility in nonpolar aliphatic solvents. |
| Aqueous | Water | Insoluble | The large, nonpolar aromatic structure of the molecule is expected to make it insoluble in water, despite the presence of polar functional groups. |
Experimental Determination of Solubility: A Validated Protocol
For researchers requiring precise quantitative solubility data, direct experimental measurement is essential. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a chosen solvent.
The Equilibrium Solubility Method
This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
Workflow Diagram
Spectroscopic Characterization of 4,4'-Bis(dimethylamino)benzil: An In-Depth Technical Guide
Introduction
4,4'-Bis(dimethylamino)benzil is a substituted α-diketone characterized by a central 1,2-ethanedione core flanked by two p-(dimethylamino)phenyl groups. This molecular architecture, featuring strong electron-donating groups in conjugation with carbonyl chromophores, imparts unique electronic and photochemical properties, making it a compound of interest in materials science, photochemistry, and as a synthetic intermediate. A thorough understanding of its structural and electronic characteristics is paramount for its application, and this is achieved primarily through a combination of spectroscopic techniques.
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. As a Senior Application Scientist, this document is structured not merely to present data, but to provide a causal, field-proven rationale for the acquisition, interpretation, and application of this information for researchers, scientists, and professionals in drug development. While reference spectra for this compound are used in quality control for commercial products, detailed datasets are not widely disseminated in public databases.[1] Therefore, this guide will present a detailed analysis of the expected spectroscopic features, grounded in fundamental principles and validated by comparison with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.
¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum provides a map of the proton environments in the molecule. Given the symmetry of this compound, a relatively simple spectrum is anticipated. The key diagnostic signals will be those from the aromatic protons and the N-methyl protons, whose chemical shifts are heavily influenced by the electron-donating dimethylamino groups.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
| ~ 7.8 - 7.9 | Doublet (d) | 4H | Aromatic (H-2, H-6) | Protons ortho to the carbonyl group are deshielded due to the group's electron-withdrawing inductive and anisotropic effects. |
| ~ 6.6 - 6.7 | Doublet (d) | 4H | Aromatic (H-3, H-5) | Protons ortho to the strongly electron-donating -N(CH₃)₂ group are significantly shielded, shifting them far upfield. |
| ~ 3.0 - 3.1 | Singlet (s) | 12H | N-Methyl (-N(CH₃)₂) | The methyl protons are on nitrogen, appearing as a sharp singlet. This region is characteristic for N,N-dimethylaniline moieties. |
1.1.1 Experimental Protocol: ¹H NMR Spectroscopy
Trustworthiness: This protocol ensures a high-quality, high-resolution spectrum by focusing on sample purity, appropriate solvent selection, and standard instrument parameters.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak at δ 7.26 ppm.
-
To ensure magnetic field homogeneity, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter which can degrade spectral resolution.
-
Cap the NMR tube securely.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the instrument on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the solvent reference signal.
-
Acquire the spectrum using standard parameters for ¹H NMR on a 500 MHz instrument:
-
Pulse Angle: 30-45°
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16 (adjust for signal-to-noise)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to achieve a flat baseline and pure absorption peak shapes.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ peak to δ 7.26 ppm.
-
Integrate the peaks to determine the relative proton ratios.
-
1.1.2 Workflow Diagram: ¹H NMR Analysis
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
Expertise & Experience: The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. Due to the molecule's symmetry, we expect to see five signals: four for the aromatic carbons and one for the N-methyl carbons. The carbonyl carbons of the benzil moiety are a key diagnostic feature, expected to appear significantly downfield. A literature reference suggests the data exists, though the specific values are not widely indexed.[2]
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |
| ~ 194 - 196 | C=O | The α-diketone carbons are highly deshielded and appear in the characteristic region for benzil-type carbonyls. |
| ~ 153 - 155 | C-4 (C-N) | The aromatic carbon directly attached to the nitrogen is significantly deshielded by the nitrogen's electronegativity but also influenced by resonance, appearing far downfield. |
| ~ 132 - 134 | C-2, C-6 | Aromatic carbons ortho to the carbonyl group. |
| ~ 125 - 127 | C-1 (C-C=O) | The ipso-carbon to which the carbonyl is attached. |
| ~ 110 - 112 | C-3, C-5 | Aromatic carbons ortho to the -N(CH₃)₂ group are strongly shielded by its electron-donating resonance effect. |
| ~ 40 - 41 | -N(CH₃)₂ | The methyl carbons are in a typical range for N,N-dimethylaniline systems. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is indispensable for confirming the presence of key functional groups. The most critical absorption for this compound is the carbonyl (C=O) stretch. In α-diketones like benzil, the two carbonyl dipoles can couple, often resulting in two distinct stretching bands (symmetric and asymmetric), although sometimes only one strong band is observed. The presence of strong C-N and aromatic C=C bonds will also be evident. The fact that commercial suppliers use IR spectroscopy to verify the compound's identity confirms the reliability of this technique.[1]
Predicted FTIR-ATR Data:
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| ~ 1675 - 1650 | Strong, Sharp | ν(C=O) | α-Diketone |
| ~ 1605 - 1590 | Strong | ν(C=C) | Aromatic Ring |
| ~ 1530 - 1510 | Strong | ν(C=C) | Aromatic Ring |
| ~ 1370 - 1350 | Medium-Strong | ν(C-N) | Aryl-Amine |
| ~ 830 - 810 | Strong | δ(C-H) oop | 1,4-Disubstituted Benzene |
2.1 Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Trustworthiness: ATR-FTIR is the modern standard for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by ensuring excellent sample-crystal contact.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Wipe the surface with a soft tissue dampened with isopropanol and allow it to dry completely.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum (typically 16-32 scans). This is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor, as well as the instrument itself.
-
-
Sample Analysis:
-
Place a small amount of the crystalline this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
-
Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. This is vital for achieving a strong evanescent wave interaction and thus a high-quality spectrum.
-
Collect the sample spectrum using the same number of scans as the background.
-
-
Data Processing & Cleanup:
-
The resulting spectrum will be automatically ratioed against the background and displayed in absorbance or transmittance.
-
Clean the ATR crystal and press tip thoroughly with an isopropanol-dampened tissue to prevent cross-contamination.
-
2.2 Workflow Diagram: ATR-FTIR Analysis
Caption: Workflow for ATR-FTIR Spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
Expertise & Experience: UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing the energy required to promote electrons to higher energy orbitals. This compound possesses an extensive conjugated system, including two phenyl rings, two carbonyl groups, and two powerful auxochromic dimethylamino groups. This structure is expected to result in strong absorption in the UV and potentially the visible region. The spectrum will be dominated by π → π* transitions of the conjugated system and lower-energy n → π* transitions associated with the carbonyl lone pairs. The intense color of the compound (yellow to green) confirms significant absorption in the visible range.[1]
Predicted UV-Vis Data (in Ethanol or Dichloromethane):
| Predicted λₘₐₓ (nm) | Transition Type | Rationale & Comparative Insights |
| ~ 380 - 410 | π → π | This intense, long-wavelength absorption band is characteristic of a highly extended conjugated system incorporating powerful electron-donating groups. It represents the HOMO-LUMO gap and is responsible for the compound's color. For comparison, the related Michler's ketone absorbs intensely at ~366 nm.[3] The additional conjugation through the second carbonyl in the benzil structure should push this absorption to a longer wavelength. |
| ~ 270 - 290 | π → π | A secondary, higher-energy π → π* transition associated with the benzoyl chromophore itself. |
| > 450 (weak) | n → π | A weak, lower-energy transition arising from the promotion of a non-bonding electron from a carbonyl oxygen to an anti-bonding π orbital. This is often observed as a shoulder on the main absorption band in α-diketones. |
3.1 Experimental Protocol: UV-Vis Spectroscopy
Trustworthiness: This protocol ensures accurate absorbance measurements by using high-purity solvents, matched cuvettes, and proper concentration to adhere to the Beer-Lambert Law.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or dichloromethane) of known concentration (e.g., 1 x 10⁻³ M).
-
Perform serial dilutions to prepare a working solution with an expected maximum absorbance between 0.5 and 1.5 AU (typically 1 x 10⁻⁵ M to 1 x 10⁻⁴ M). This concentration range ensures linearity according to the Beer-Lambert Law.
-
-
Instrument Setup & Baseline Correction:
-
Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 20 minutes for stable output.
-
Fill a matched pair of quartz cuvettes with the pure solvent. Quartz is required for measurements below 340 nm.
-
Place the reference cuvette and the sample cuvette (both containing only solvent) into the spectrophotometer.
-
Perform a baseline correction across the desired wavelength range (e.g., 200-700 nm) to zero the instrument and subtract any absorbance from the solvent and cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it twice with small aliquots of the analyte solution.
-
Fill the sample cuvette approximately three-quarters full with the analyte solution. Ensure there are no bubbles and that the outside optical surfaces are clean.
-
Place the sample cuvette back into the instrument and acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λₘₐₓ).
-
If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc).
-
3.2 Workflow Diagram: UV-Vis Spectroscopy
Caption: Workflow for UV-Vis Spectroscopy.
Conclusion: A Unified Spectroscopic Picture
The collective spectroscopic data provides a cohesive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise connectivity and symmetry of the carbon-hydrogen framework. FTIR spectroscopy confirms the critical α-diketone functional group and the aromatic amine substructures. Finally, UV-Vis spectroscopy elucidates the electronic nature of the molecule, confirming a highly conjugated system responsible for its characteristic color. This guide provides the foundational protocols and expert interpretation necessary for researchers to confidently acquire, analyze, and apply this essential data in their scientific endeavors.
References
An In-depth Technical Guide to the Photoinitiation Quantum Yield of 4,4'-Bis(dimethylamino)benzil
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the photoinitiation quantum yield of 4,4'-Bis(dimethylamino)benzil, a key parameter dictating its efficiency in initiating polymerization reactions upon light absorption. This document is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding for researchers and professionals in the field.
Introduction to this compound as a Photoinitiator
This compound belongs to the benzil derivative family, a class of compounds known for their photochemical activity.[1][2][3] These molecules, upon absorption of light, can generate reactive species, typically free radicals, which in turn initiate a chain polymerization reaction. This process is fundamental in various applications, including the curing of coatings, adhesives, and in the fabrication of biomedical devices. The efficiency of a photoinitiator is quantified by its photoinitiation quantum yield (Φ_i), which is the ratio of the number of initiated polymer chains to the number of photons absorbed. A high quantum yield is a desirable characteristic for an efficient photoinitiator.
The Photochemical Mechanism: From Photon to Polymer Chain
The photoinitiation process of this compound is believed to proceed via a Norrish Type I cleavage , a characteristic photochemical reaction of ketones.[8][9][10][11] This mechanism involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group upon excitation by UV or visible light.
Light Absorption and Excited State Formation
The process begins with the absorption of a photon by the this compound molecule, promoting it from its ground electronic state (S₀) to an excited singlet state (S₁). Due to the presence of the dimethylamino groups, the molecule exhibits strong absorption in the UV-A region.
Intersystem Crossing and Triplet State
Following initial excitation, the molecule can undergo intersystem crossing (ISC) to a more stable triplet state (T₁). For many benzil derivatives, the triplet quantum yield is high, indicating efficient ISC.[1]
α-Cleavage and Radical Generation
The crucial step for photoinitiation is the α-cleavage (Norrish Type I reaction) of the excited triplet state. This involves the breaking of the C-C bond between the two carbonyl groups, generating two benzoyl radicals.
References
- 1. BJOC - Excited state dynamics for visible-light sensitization of a photochromic benzil-subsituted phenoxyl-imidazolyl radical complex [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norrish reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Bis(dimethylamino)benzil
Abstract
4,4'-Bis(dimethylamino)benzil is an aromatic diketone with significant potential in polymer chemistry, particularly as a photoinitiator. A thorough understanding of its thermal properties is paramount for ensuring safety, optimizing storage conditions, and designing robust manufacturing or polymerization processes. This guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound. We will explore its core thermal characteristics as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), propose plausible decomposition pathways based on its chemical structure, and present detailed, field-proven experimental protocols for its analysis. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior under thermal stress.
Introduction
Chemical Identity and Physicochemical Properties
This compound, a derivative of benzil, is characterized by a 1,2-diketone structure flanked by two para-substituted dimethylaminophenyl groups. This structure imparts unique photochemical and thermal properties. Its key identifiers and properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 17078-27-2 | [1] |
| Molecular Formula | C₁₈H₂₀N₂O₂ | [2] |
| Molecular Weight | 296.36 g/mol | [2] |
| Appearance | Light green powder/solid | [2] |
| Melting Point | 200 - 204 °C (392 - 399.2 °F) | [2] |
| Structure |
|
Significance and Applications
While specific application data for this compound is not extensively published, its structural similarity to other benzil derivatives suggests its primary utility as a photoinitiator in free-radical polymerization.[3] The α-diketone moiety is known to undergo photochemical cleavage to generate radicals, which initiate the curing of inks, coatings, and adhesives.[4] The dimethylamino groups act as strong electron-donating groups, which can influence the compound's absorption spectrum and reactivity.
The Critical Role of Thermal Stability
Understanding the thermal stability of a photoinitiator is crucial for several reasons:
-
Safety: Uncontrolled decomposition can lead to the release of energy and potentially toxic gases. Knowledge of the decomposition temperature is essential for safe handling and storage.[5][6]
-
Storage and Shelf-life: The compound must remain stable under typical storage conditions to ensure its efficacy over time.
-
Processing Conditions: In applications like thermal curing or processes where heat is generated (e.g., high-intensity UV curing), the initiator must not decompose prematurely.[7] The heat released during exothermic polymerization can itself trigger thermal decomposition if the initiator is not sufficiently stable.[7]
Core Thermal Properties
The thermal behavior of this compound is primarily defined by its melting transition and its subsequent decomposition at higher temperatures.
Melting Behavior and Phase Transitions
Differential Scanning Calorimetry (DSC) is the principal technique for characterizing melting behavior.[8][9][10] For this compound, a sharp endothermic peak is expected in the range of 200-204 °C , corresponding to its melting point.[2] It is critical to employ a proper heating and cooling cycle during DSC analysis to eliminate any "thermal history" from the sample, which can otherwise lead to artifacts like broadened peaks or shifted melting temperatures.[11]
Onset of Thermal Decomposition
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing a clear indication of when decomposition begins.[12] While a specific TGA curve for this exact compound is not publicly available, the Safety Data Sheet indicates that thermal decomposition can lead to the release of irritating gases and vapors.[2] For analogous compounds, significant weight loss typically begins at temperatures well above the melting point.
Comparative Analysis with a Structural Analogue
To provide context, it is useful to compare the properties of this compound with its well-studied structural analogue, 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone), which features a single ketone bridge.
| Property | This compound | 4,4'-Bis(dimethylamino)benzophenone | Reference(s) |
| CAS Number | 17078-27-2 | 90-94-8 | [1][13] |
| Structure | Ar-(C=O)-(C=O)-Ar | Ar-(C=O)-Ar | |
| Melting Point | 200 - 204 °C | ~173 °C | [2][14] |
| Flash Point | No data available | 220 °C | [14] |
| Ignition Temp. | Not applicable | 480 °C | [14] |
The higher melting point of the benzil derivative suggests stronger intermolecular forces in its crystal lattice compared to Michler's ketone. The presence of the vicinal diketone group in this compound introduces a C-C bond between the carbonyls, which is a likely initiation site for thermal decomposition.
Experimental Methodologies for Thermal Analysis
To ensure reliable and reproducible data, standardized protocols for TGA and DSC are essential. The following methodologies are designed to be self-validating systems for characterizing the thermal properties of this compound.
Thermogravimetric Analysis (TGA) Protocol
TGA is used to determine the temperature at which the material begins to decompose and to quantify mass loss at different stages.
Causality Behind Experimental Choices:
-
Inert Atmosphere (Nitrogen): Using an inert gas like nitrogen prevents oxidative decomposition, allowing for the study of the material's inherent thermal stability. This is crucial for isolating the bond-breaking events that are not influenced by oxygen.
-
Heating Rate (10 °C/min): A rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Slower rates can offer better resolution of complex decomposition events, while faster rates can shift decomposition to higher temperatures.
-
Sample Mass (5-10 mg): This mass is sufficient to produce a clear signal without causing significant thermal gradients within the sample, which could distort the results.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications (e.g., using calcium oxalate).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Purge: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 15 minutes to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures for 5% and 50% mass loss (T₅, T₅₀).
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature, identifying melting, crystallization, and other phase transitions.[8]
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: Aluminum pans prevent sample loss through sublimation or evaporation before the melting point is reached, ensuring accurate enthalpy measurements.
-
Heat-Cool-Heat Cycle: This is a critical step for materials with unknown thermal histories.[11] The first heating run reveals the properties of the as-received material. The controlled cooling step creates a uniform crystalline structure. The second heating run then provides the intrinsic thermal properties of the material, free from processing-induced artifacts.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan. Prepare an identical empty pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Purge: Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Ramp from 30 °C to 220 °C (above the melting point) at 10 °C/min.
-
Cool: Cool from 220 °C to 30 °C at 10 °C/min.
-
Second Heat: Ramp from 30 °C to 350 °C at 10 °C/min to observe both melting and the onset of decomposition.
-
-
Data Analysis: From the second heating curve, determine the melting onset temperature, peak melting temperature (Tₘ), and the enthalpy of fusion (ΔHₘ).
Proposed Decomposition Pathways
In the absence of specific experimental studies on its decomposition products, a plausible mechanism can be proposed based on the principles of thermal decomposition of organic compounds.[15] The process is likely initiated by the cleavage of the weakest bonds in the molecule under thermal stress.
Likely Initiation Sites:
-
Carbonyl-Carbonyl Bond: The C-C single bond between the two carbonyl groups is a primary candidate for initial homolytic cleavage. This is a known fragmentation pathway for α-diketones.
-
Aryl-Carbonyl Bond: Cleavage of the bond between a phenyl ring and a carbonyl group is another possibility.
-
N-Methyl Bond: The dimethylamino group's N-CH₃ bonds are also potential weak points.
Proposed High-Temperature Decomposition Pathway: The most probable pathway begins with the cleavage of the central C-C bond, forming two resonance-stabilized 4-(dimethylamino)benzoyl radicals. These highly reactive radicals can then undergo a series of secondary reactions, including decarbonylation (loss of CO) to form 4-(dimethylamino)phenyl radicals. These radicals can then abstract hydrogen atoms or combine, leading to a complex mixture of products. At elevated temperatures, fragmentation of the aromatic ring and the dimethylamino groups would occur, leading to the release of smaller gaseous molecules like CO, CO₂, and nitrogen oxides (especially in an oxidative environment).[2]
Conclusion and Future Outlook
This compound is a thermally stable compound with a high melting point of 200-204 °C. Its decomposition is expected to initiate at temperatures significantly above its melting point, likely proceeding through the cleavage of the central carbonyl-carbonyl bond. The provided TGA and DSC protocols offer a robust framework for researchers to accurately characterize its thermal properties, ensuring safe handling and effective application in areas such as polymer science.
For future work, coupling TGA with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) would be invaluable. These Evolved Gas Analysis (EGA) techniques would allow for the definitive identification of the gaseous decomposition products, confirming the proposed pathways and providing a complete picture of the compound's thermal degradation profile.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. fishersci.com [fishersci.com]
- 3. kar.kent.ac.uk [kar.kent.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemos.de [chemos.de]
- 7. mdpi.com [mdpi.com]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 4,4'-Bis(dimethylamino)benzophenone | C17H20N2O | CID 7031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Decomposition Reactions | Research Starters | EBSCO Research [ebsco.com]
An In-Depth Technical Guide to 4,4'-Bis(dimethylamino)benzil: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4,4'-Bis(dimethylamino)benzil, a significant organic compound with diverse applications in research and development. It is intended for an audience of researchers, scientists, and professionals in drug development, offering insights into its chemical identity, synthesis, and utility.
Introduction: Unveiling a Versatile Diketone
This compound is an aromatic diketone characterized by the presence of two dimethylamino groups at the para positions of the phenyl rings. This electron-rich structure imparts unique photochemical and reactive properties, making it a valuable intermediate and photosensitizer in various chemical transformations. Its applications span from the synthesis of dyes and polymers to its emerging role as a scaffold in the development of biologically active molecules. This guide will delve into the technical intricacies of this compound, providing a foundational understanding for its effective utilization in a laboratory and developmental setting.
Nomenclature and Chemical Identity
A clear and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. This compound is known by several alternative names and is cataloged under various chemical identifiers.
Synonyms and Alternative Names:
-
1,2-Bis(4-dimethylaminophenyl)-1,2-ethanedione
-
1,2-Di[4-(dimethylamino)phenyl]ethane-1,2-dione
-
Bis[4-(dimethylamino)phenyl] diketone
-
1,1'-(1,2-Dioxoethane-1,2-diyl)bis[4-(dimethylamino)benzene][1]
-
1,2-Bis(p-dimethylaminophenyl)-1,2-ethanedione[1]
Chemical Structure:
The molecular structure of this compound is depicted below, illustrating the arrangement of its constituent atoms.
Caption: Chemical structure of this compound.
Chemical Identifiers:
| Identifier | Value | Source |
| CAS Number | 17078-27-2 | [1][2] |
| Molecular Formula | C18H20N2O2 | [1] |
| Molecular Weight | 296.36 g/mol | [1] |
| InChI Key | AVFUVYIDYFXFSX-UHFFFAOYSA-N | [1] |
| NSC Number | 9030 | [1] |
| DSSTox ID | DTXSID60278667 | [1] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound dictate its behavior in various chemical environments and are crucial for its handling, purification, and application.
| Property | Value | Source |
| Appearance | Yellow-green to green crystalline powder | [1] |
| Melting Point | 200-204 °C | [1] |
| Boiling Point | 437.96°C (rough estimate) | [1] |
| Flash Point | 206.7°C | [1] |
| Density | 1.1499 g/cm³ (rough estimate) | [1] |
| Vapor Pressure | 5E-09 mmHg at 25°C | [1] |
| Solubility | Incompatible with strong oxidizing agents. | [2] |
Spectroscopic Data:
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Key spectroscopic data are summarized below.
-
¹³C NMR Spectrum: The carbon-13 Nuclear Magnetic Resonance spectrum provides information about the carbon framework of the molecule.
-
InChI: InChI=1S/C18H20N2O2/c1-19(2)15-9-5-13(6-10-15)17(21)18(22)14-7-11-16(12-8-14)20(3)4/h5-12H,1-4H3[3]
-
SMILES: C(C1=CC=C(N(C)C)C=C1)(=O)C(C1=CC=C(N(C)C)C=C1)=O[3]
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various routes, with the Friedel-Crafts acylation being a common and effective method. This section details a well-established protocol, emphasizing the rationale behind the procedural steps to ensure a high yield and purity of the final product.
Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Friedel-Crafts Acylation):
This protocol is adapted from a reliable synthetic procedure.[1] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and optimization.
Materials:
-
N,N-Dimethylaniline
-
Oxalyl chloride
-
Anhydrous aluminum chloride (catalyst)
-
Dichloromethane (solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Acetone or benzene (for recrystallization)
Procedure:
-
Reaction Setup: A solution of N,N-dimethylaniline in dichloromethane is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice-salt bath to maintain a temperature between -10°C and 0°C.
-
Addition of Oxalyl Chloride: A solution of oxalyl chloride in dichloromethane is added dropwise to the stirred N,N-dimethylaniline solution over a period of 1-2 hours, ensuring the temperature does not rise above 0°C.
-
Rationale: Slow addition of the acylating agent prevents a rapid, uncontrolled reaction and minimizes side reactions.
-
-
Reaction Monitoring: The reaction is stirred for an additional 2-3 hours at 0°C after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with dilute hydrochloric acid, water, dilute sodium hydroxide solution, and finally with water until neutral.
-
Rationale: The acidic workup protonates the unreacted N,N-dimethylaniline and the product, facilitating their separation. The subsequent base wash neutralizes the product and removes acidic impurities.
-
-
Purification: The organic solvent is removed under reduced pressure to yield the crude product. The crude solid is then purified by recrystallization from a suitable solvent, such as acetone or benzene, to afford pure, yellow crystals of this compound.[1]
-
Rationale: Recrystallization is a crucial step to remove impurities and obtain a product with high purity, which is essential for subsequent applications. The choice of solvent is determined by the solubility of the product and impurities at different temperatures.
-
Applications in Research and Drug Development
The unique electronic and structural features of this compound and its derivatives make them valuable in various scientific domains, including materials science and medicinal chemistry.
As a Photosensitizer:
Benzil and its derivatives are well-known photosensitizers.[4] Upon absorption of light, they can be excited to a triplet state and then transfer their energy to other molecules, initiating photochemical reactions. This property is particularly useful in polymer chemistry for photoinitiation of polymerization and in organic synthesis for promoting light-induced reactions. The dimethylamino groups in this compound enhance its light-absorbing properties in the near-UV and visible regions.
In the Synthesis of Bioactive Molecules:
The diketone functionality of this compound serves as a versatile handle for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its derivatives have shown promise in the field of drug discovery.
-
α-Glucosidase Inhibitors: Schiff bases derived from the hydrazone of 4,4'-bis(dimethylamino)benzophenone (a related compound) have been synthesized and evaluated for their α-glucosidase inhibitory activity, which is a key target for managing diabetes.[5] Several of these derivatives exhibited significant inhibitory potential.[5]
-
Antiproliferative Agents: Benzimidazole derivatives, which can be synthesized from diketones, have been investigated for their anticancer properties. Some bis-benzimidazole derivatives have shown remarkable activity in interfering with DNA topoisomerase I and have exhibited cytotoxicity against cancer cell lines.
Illustrative Pathway: Inhibition of α-Glucosidase
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Michler's ketone - Wikipedia [en.wikipedia.org]
- 5. Synthesis of new bis(dimethylamino)benzophenone hydrazone for diabetic management: In-vitro and in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,4'-Bis(dimethylamino)benzil as a Photoinitiator
This guide provides a comprehensive technical overview of 4,4'-Bis(dimethylamino)benzil, a specialized photoinitiator for radical polymerization. It covers the historical context of its development, the fundamental principles of its photochemical mechanism, detailed synthetic protocols, and its practical applications in initiating polymerization for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Evolution of Diketone Photoinitiators
The field of photopolymerization has been driven by the development of efficient molecules capable of converting light energy into chemical energy in the form of reactive species. Among these, Type I photoinitiators, which undergo unimolecular bond cleavage upon irradiation to form radicals, have been a cornerstone of this technology.[1] Historically, α-dicarbonyl compounds, or diketones, have been recognized for their photochemical reactivity. Benzil, the parent compound of the series, is a classic example of a photoinitiator that functions through the homolytic cleavage of the bond between its two carbonyl carbons upon UV irradiation, although it is considered a relatively poor initiator for many applications.[2]
The quest for more efficient photoinitiators led to the exploration of substituted benzil derivatives. The introduction of electron-donating groups, such as dimethylamino moieties, at the para positions of the phenyl rings was a logical step to enhance the molecule's light absorption properties and potentially its initiation efficiency. This led to the development of this compound, a molecule designed to have improved spectral sensitivity and reactivity compared to its unsubstituted counterpart. While its history is not as extensively documented as that of more common photoinitiators like those based on benzophenone, its development can be situated within the broader historical trend of tuning the performance of photoinitiators through chemical modification.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₀N₂O₂ | N/A |
| Molecular Weight | 296.37 g/mol | N/A |
| Appearance | Expected to be a colored solid | Inferred from related compounds |
| UV-Vis Absorption Maxima (λmax) | Expected in the near-UV to visible region | Inferred from 4-(Dimethylamino)benzil[4] |
| Molar Extinction Coefficient (ε) | Expected to be high due to the amino substituents | Inferred from related compounds |
| Solubility | Soluble in common organic solvents | Inferred from general properties of benzil derivatives |
Note: Specific experimental data for this compound is not widely available in public literature. The values presented are based on the known properties of the parent compound, benzil, and its mono-amino substituted analogue.
Synthesis of this compound
The synthesis of 4,4'-disubstituted benzils can be achieved through a multi-step process, typically involving a pinacol coupling of the corresponding substituted benzaldehydes followed by oxidation of the resulting diol.[5][6]
Experimental Protocol: A Representative Synthesis
Step 1: Pinacol Coupling of 4-(Dimethylamino)benzaldehyde
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine.
-
Activation: Gently heat the flask to sublime the iodine, which activates the magnesium surface.
-
Reagent Addition: Allow the flask to cool to room temperature. Add dry toluene to the flask, followed by a solution of 4-(dimethylamino)benzaldehyde in dry toluene.
-
Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. After the initial exotherm subsides, heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,2-bis(4-(dimethylamino)phenyl)ethane-1,2-diol.
Step 2: Oxidation to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude diol from the previous step in a suitable solvent such as dichloromethane or acetic acid.
-
Oxidant Addition: Add an oxidizing agent. Common choices include nitric acid, or for milder conditions, reagents like 2-iodoxybenzoic acid (IBX) or Dess-Martin periodinane.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the diol is fully converted to the benzil (monitored by TLC).
-
Work-up: Quench the reaction (if necessary, depending on the oxidant used). For example, if using IBX, the solid byproduct can be filtered off. If using nitric acid, the reaction mixture is poured into water and the product is extracted with an organic solvent.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
DOT Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Photochemical Mechanism of Initiation
This compound is classified as a Type I photoinitiator.[1] The initiation process is predicated on the intramolecular photolytic cleavage of the C-C bond between the two carbonyl groups.
-
Light Absorption (Excitation): The process begins with the absorption of a photon of suitable energy (typically in the UV-A or near-visible region) by the this compound molecule. This elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The dimethylamino groups act as powerful auxochromes, shifting the absorption to longer wavelengths and increasing the molar extinction coefficient compared to unsubstituted benzil.
-
Intersystem Crossing (ISC): The excited singlet state (S₁) can undergo intersystem crossing to a more stable, longer-lived triplet state (T₁). For many diketones, this is a very efficient process.
-
α-Cleavage (Homolysis): From the excited triplet state (or potentially the singlet state), the molecule undergoes homolytic cleavage of the weak central carbon-carbon bond. This is the key radical-generating step. This cleavage results in the formation of two benzoyl-type radicals.
-
Initiation of Polymerization: The generated radicals are highly reactive and can attack the double bonds of monomer units (e.g., acrylates, methacrylates), thereby initiating the chain polymerization process.
DOT Diagram of the Photoinitiation Mechanism
Caption: Mechanism of photoinitiation by this compound.
Applications in Photopolymerization
This compound, due to its anticipated absorption in the longer wavelength UV and visible regions, is a candidate for applications where deeper curing or the use of safer light sources (like LEDs) is desirable.
Experimental Protocol: Photopolymerization of an Acrylate Resin
Materials:
-
This compound (Photoinitiator)
-
Trimethylolpropane triacrylate (TMPTA) (Monomer)
-
Co-initiator (optional, e.g., an amine synergist)
-
UV/Vis light source (e.g., 365 nm or 405 nm LED)
-
Glass slides
-
Spacers of defined thickness (e.g., 50 µm)
Procedure:
-
Formulation Preparation: Prepare a photocurable resin by dissolving a specific weight percentage of this compound (e.g., 0.1 - 2 wt%) in the TMPTA monomer. Gentle heating and stirring may be required to ensure complete dissolution. If a co-initiator is used, it should also be added at this stage.
-
Sample Preparation: Place two glass slides on a flat surface, separated by the spacers. Apply a small amount of the resin formulation onto the bottom slide. Place the second slide on top to create a thin film of uniform thickness.
-
Curing: Expose the sample to the UV/Vis light source for a defined period. The curing time will depend on the light intensity, the concentration of the photoinitiator, and the thickness of the sample.
-
Analysis: After irradiation, the degree of conversion of the acrylate double bonds can be determined using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the acrylate C=C bond absorption peak (typically around 1635 cm⁻¹).
DOT Diagram of the Experimental Workflow
Caption: Experimental workflow for photopolymerization.
Advantages and Limitations
Advantages:
-
Potential for Visible Light Activation: The presence of dimethylamino groups is expected to red-shift the absorption spectrum, potentially allowing for initiation with less harmful, longer wavelength light.
-
Type I Mechanism: As a Type I photoinitiator, it does not require a co-initiator, simplifying formulations. However, the use of synergists can sometimes enhance performance.
-
High Reactivity of Benzoyl Radicals: The generated benzoyl radicals are generally efficient at initiating polymerization.
Limitations:
-
Limited Commercial Availability and Data: This specific compound is not as widely available or as well-characterized as other commercial photoinitiators.
-
Potential for Yellowing: Like many aromatic ketone-based photoinitiators, it may cause yellowing in the cured polymer, especially upon prolonged exposure to light.
-
Oxygen Inhibition: Radical polymerization is susceptible to inhibition by atmospheric oxygen, which can be a challenge for thin film applications.
Conclusion
This compound represents a chemically tailored approach to improving the performance of benzil-based photoinitiators. Its design leverages the electron-donating properties of dimethylamino groups to enhance light absorption, a key factor in initiation efficiency. While not as ubiquitously used as other commercial photoinitiators, the principles behind its design and function are fundamental to the field of photopolymerization. Further research into its quantitative photochemical properties and performance in various polymer systems would be beneficial for fully elucidating its potential as a specialized photoinitiator for advanced applications.
References
Methodological & Application
Application Notes and Protocols for 4,4'-Bis(dimethylamino)benzil as a Type II Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This document provides a comprehensive technical guide for the effective utilization of 4,4'-Bis(dimethylamino)benzil as a Type II photoinitiator in photopolymerization applications. These protocols and notes are designed to offer both foundational knowledge and practical, field-proven insights to ensure robust and reproducible experimental outcomes.
Section 1: Foundational Principles and Scientific Rationale
This compound is a highly efficient Type II photoinitiator, distinguished by its yellow-green to green crystalline powder appearance.[1][2] In the realm of photopolymerization, which finds extensive applications in areas from advanced coatings to 3D printing and dental materials, Type II photoinitiators operate through a bimolecular mechanism.[3] Unlike their Type I counterparts that undergo unimolecular cleavage to form radicals upon irradiation, Type II initiators, such as this compound, require the presence of a co-initiator or synergist to generate the initiating free radicals.[3]
The primary advantage of this system lies in the ability to tune the reaction kinetics and overcome oxygen inhibition at the surface of the curing material. The choice of the co-initiator is critical, as it directly participates in the radical generation step. Tertiary amines, such as Triethylamine (TEA) or N-methyldiethanolamine (MDEA), are commonly employed for this purpose due to the presence of abstractable hydrogen atoms.[1][3]
The process is initiated by the absorption of UV light by the this compound molecule, promoting it to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state. This excited triplet state subsequently abstracts a hydrogen atom from the amine co-initiator, generating an amine-derived radical that initiates the polymerization of monomers, such as acrylates.
Section 2: Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe use.
| Property | Value |
| Molecular Formula | C₁₈H₂₀N₂O₂ |
| Molecular Weight | 296.36 g/mol [1][2] |
| Appearance | Yellow-green to green crystalline powder[1][2] |
| Melting Point | 200-204 °C[1][2] |
| Solubility | Good solubility in common organic solvents.[3] |
| Storage | Store in a cool, dry, well-ventilated area in tightly sealed containers.[4] |
Safety and Handling Precautions:
-
Always handle this compound in a well-ventilated area or under a chemical fume hood.[4][5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]
-
Avoid inhalation of dust and direct contact with skin and eyes.[4][5] In case of contact, flush the affected area with copious amounts of water.[5][6]
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[3][4][5][6]
Section 3: Mechanism of Action: A Visualized Pathway
The efficacy of this compound as a Type II photoinitiator is rooted in a well-defined photochemical pathway. The following diagram illustrates the key steps involved in the generation of free radicals.
Figure 1: Mechanism of radical generation.
Causality of the Mechanism:
-
Photoexcitation: Upon absorption of photons from a suitable UV light source (typically in the 250-400 nm range), the benzil derivative is promoted to a short-lived excited singlet state.[7]
-
Intersystem Crossing: This singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state, which is the key reactive species.
-
Exciplex Formation and Electron Transfer: The excited triplet state of the photoinitiator interacts with the ground state of the amine co-initiator, forming an excited-state complex known as an exciplex. Within this complex, an electron is transferred from the nitrogen atom of the amine to the excited benzil moiety.
-
Proton Transfer and Radical Generation: Following electron transfer, a proton is transferred from the carbon atom adjacent to the nitrogen of the amine radical cation to the benzil radical anion. This results in the formation of a ketyl radical and, more importantly, an amine-derived radical.
-
Initiation: The amine-derived radical is the primary species that initiates the polymerization of the monomer units, starting the chain reaction.
Section 4: Experimental Protocol for Photopolymerization of an Acrylate Monomer
This protocol provides a general framework for the photopolymerization of a typical acrylate monomer using the this compound/amine co-initiator system. Researchers should optimize the concentrations and reaction conditions for their specific monomer and application.
Materials and Reagents:
-
This compound (Photoinitiator)
-
Triethylamine (TEA) or N-methyldiethanolamine (MDEA) (Co-initiator)
-
Acrylate Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Solvent (if required, e.g., Tetrahydrofuran, THF)
-
UV Light Source (e.g., 365 nm LED or medium-pressure mercury lamp)
-
Reaction Vessel (e.g., glass vial, petri dish)
-
Nitrogen or Argon source for inerting (optional but recommended)
Experimental Workflow:
Figure 2: Step-by-step experimental workflow.
Step-by-Step Methodology:
-
Preparation of the Photopolymerizable Formulation:
-
In a suitable reaction vessel, dissolve the this compound in the acrylate monomer. Typical concentrations range from 0.1 wt% to 5.0 wt%. For initial experiments, a concentration of 1.0 wt% is recommended.
-
Add the amine co-initiator to the mixture. The concentration of the co-initiator is often used in a similar range to the photoinitiator, typically 1.0 to 5.0 wt%. A 1:1 to 2:1 molar ratio of co-initiator to photoinitiator can be a good starting point.
-
If necessary, a solvent can be used to reduce viscosity. Ensure the chosen solvent does not interfere with the polymerization reaction.
-
Thoroughly mix the components in the dark to ensure a homogeneous solution.
-
-
Reaction Setup and Curing:
-
For optimal results, particularly for thin films, it is advisable to purge the reaction mixture with an inert gas (nitrogen or argon) for 5-10 minutes to minimize oxygen inhibition.
-
Place the reaction vessel under the UV light source. The distance from the lamp to the sample should be consistent for reproducible results. A UV LED with a wavelength of 365 nm is a common and effective choice.[3][8]
-
Irradiate the sample for a predetermined time. Curing times can range from a few seconds to several minutes depending on the light intensity, initiator concentration, and monomer reactivity.
-
-
Monitoring and Analysis:
-
The curing process can be monitored in real-time by observing the transition from a liquid to a solid state.
-
For quantitative analysis, techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the acrylate double bond peak (typically around 810 cm⁻¹ and 1635 cm⁻¹).
-
Section 5: Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. This section provides guidance on troubleshooting common problems encountered during photopolymerization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Curing | - Insufficient light intensity or incorrect wavelength.- Oxygen inhibition.- Low photoinitiator or co-initiator concentration.- Presence of inhibitors in the monomer. | - Verify the output of the UV lamp and ensure the wavelength matches the absorption of the photoinitiator.- Increase the light intensity or decrease the distance to the sample.- Purge the system with an inert gas.- Increase the concentration of the photoinitiator and/or co-initiator.- Use a purified monomer. |
| Surface Tackiness | - Primarily due to oxygen inhibition at the air-resin interface. | - Increase the concentration of the amine co-initiator.- Perform the curing in an inert atmosphere (e.g., nitrogen blanket).- Use a higher intensity light source for a "shock cure" of the surface. |
| Yellowing of the Polymer | - Can be inherent to the photoinitiator system, especially with high concentrations and prolonged irradiation. | - Optimize the photoinitiator concentration to the lowest effective level.- Minimize the irradiation time required for full cure.- Consider the use of a UV absorber in the formulation if yellowing is a critical issue for the final application. |
| Low Molecular Weight Polymer | - High initiator concentration leading to a large number of initiation events and shorter chains.- Presence of chain transfer agents. | - Decrease the photoinitiator concentration.- Ensure the purity of all components. |
Section 6: Concluding Remarks
This compound is a versatile and effective Type II photoinitiator for a wide array of photopolymerization applications. A thorough understanding of its mechanism, coupled with careful optimization of experimental parameters such as initiator and co-initiator concentrations, and the appropriate selection of a light source, will enable researchers to achieve desired material properties with high reproducibility. The protocols and guidelines presented herein are intended to serve as a robust starting point for your research and development endeavors.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. UV Curing: Part 2; A Tour of the UV Spectrum - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Mechanism and Application of 4,4'-Bis(dimethylamino)benzil in Free-Radical Photopolymerization
Introduction: Harnessing Light for Polymer Synthesis
Photopolymerization, the process of converting liquid monomers and oligomers into solid polymers using light, stands as a cornerstone of modern materials science and manufacturing.[1] Its applications are vast, ranging from high-speed 3D printing and protective coatings to dental restoratives and advanced drug delivery systems.[2][3][4] The reaction is initiated by photoinitiators, compounds that absorb photons and generate reactive species—typically free radicals—that trigger a polymerization chain reaction.[1][5]
Photoinitiators are broadly classified into two categories based on their mechanism of generating radicals:
-
Type I (Cleavage): Unimolecular systems that undergo homolytic bond cleavage upon light absorption to form two radical fragments.[6][7]
-
Type II (Hydrogen Abstraction): Bimolecular systems that, in an excited state, interact with a co-initiator (or synergist) to generate radicals via hydrogen abstraction or electron transfer.[6][8][9]
This guide focuses on 4,4'-Bis(dimethylamino)benzil (DMAB) , a highly efficient Type II photoinitiator. We will delve into its photochemical mechanism, outline its operational advantages, and provide detailed protocols for its effective use in research and development settings. While DMAB is a benzil derivative, its mechanism is analogous to the widely studied and structurally similar aminobenzophenones, such as 4,4'-Bis(diethylamino)benzophenone (DEABP) and 4,4'-Bis(dimethylamino)benzophenone (Michler's ketone).[10]
The Norrish Type II Mechanism of DMAB
DMAB initiates polymerization through a bimolecular reaction, a process characteristic of Norrish Type II photoinitiators.[7][8] This multi-step mechanism requires a co-initiator, typically a tertiary amine, which acts as a hydrogen donor.[9]
The process unfolds in three primary stages:
-
Photoexcitation: The process begins when the DMAB molecule absorbs a photon of appropriate wavelength (typically in the UV-A or near-visible range). This absorption elevates the molecule from its ground state (S₀) to an excited singlet state (S₁). Through a rapid and efficient process called intersystem crossing (ISC), it transitions to a more stable, longer-lived excited triplet state (T₁).[11]
-
Hydrogen Abstraction: The excited triplet state of DMAB is a potent radical species. It interacts with a co-initiator, such as N-Methyldiethanolamine (MDEA) or Ethyl-4-(dimethylamino)benzoate (EDAB). The DMAB triplet abstracts a hydrogen atom from the carbon alpha to the nitrogen atom of the amine.[8][11] This bimolecular interaction generates two distinct radical species:
-
A ketyl radical derived from the DMAB.
-
An alkylamino radical derived from the co-initiator.
-
-
Polymerization Initiation: Of the two radicals formed, the alkylamino radical is significantly more reactive towards the double bonds of acrylate or methacrylate monomers. This radical attacks a monomer molecule, initiating the polymerization chain reaction.[8] The ketyl radical is less reactive and typically participates in chain termination reactions. This selective initiation by the alkylamino radical is a key feature of the Type II mechanism.
Visualizing the Mechanism
The following diagram illustrates the step-by-step photochemical process.
References
- 1. youtube.com [youtube.com]
- 2. unisunchem.com [unisunchem.com]
- 3. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. researchgate.net [researchgate.net]
- 8. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 9. longchangchemical.com [longchangchemical.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 4,4'-Bis(dimethylamino)benzil in Dental Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Photoinitiators in Restorative Dentistry
Modern dentistry relies heavily on light-cured resin-based composites for aesthetic and durable restorations. The success of these materials hinges on a rapid and efficient polymerization process, which transforms a malleable resin paste into a solid, robust structure within seconds. This transformation is driven by a photoinitiator system that, upon exposure to a specific wavelength of light, generates reactive species called free radicals to initiate the polymerization of monomer chains.[1][2][3]
The most common photoinitiator used in dental composites is camphorquinone (CQ).[4][5][6] However, CQ has notable drawbacks, including its inherent yellow color, which can compromise the aesthetics of the final restoration, and its reliance on a co-initiator, typically a tertiary amine, which can be prone to oxidation and long-term color instability.[4][5][7] This has spurred research into alternative and supplementary photoinitiators to enhance the performance and aesthetics of dental composites.[6]
This document provides detailed application notes and protocols for the investigation of 4,4'-Bis(dimethylamino)benzil as a potential component in the photoinitiator system for dental composites. While structurally related compounds like 4,4'-bis(N,N-diethylamino) benzophenone (DEABP) have shown promise in improving polymerization efficiency when used as a co-initiator, the specific application of this compound in this field is an area ripe for exploration.[8][9] These notes are intended to provide a scientifically grounded framework for researchers to explore its potential.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective formulation in a dental composite.
| Property | Value | Reference |
| Chemical Formula | C18H20N2O2 | [10] |
| Molecular Weight | 296.36 g/mol | [10] |
| Appearance | Yellow-green to green crystalline powder | [10] |
| Melting Point | 200-204 °C | [10] |
| CAS Number | 17078-27-2 | [11] |
Proposed Mechanism of Action: A Type II Photoinitiator System
This compound is expected to function as a Type II photoinitiator, similar to camphorquinone.[4][12] This classification is based on a bimolecular reaction where the photoinitiator, upon light absorption, enters an excited state and then interacts with a co-initiator (or hydrogen donor) to generate the polymerizing free radicals.[13]
In a typical dental resin formulation, the system would likely involve this compound acting in concert with an amine co-initiator. The proposed mechanism is as follows:
-
Photoexcitation: Upon irradiation with light of an appropriate wavelength, this compound absorbs a photon and is promoted from its ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state.
-
Exciplex Formation and Hydrogen Abstraction: The excited triplet state of this compound interacts with a hydrogen donor, such as a tertiary amine (e.g., ethyl 4-(dimethylamino)benzoate - EDMAB), to form an excited state complex known as an exciplex. Within this complex, an electron transfer occurs, followed by proton transfer, leading to the formation of a ketyl radical from the benzil compound and an amine-derived radical.
-
Initiation of Polymerization: The amine-derived radical is typically the primary species that initiates the polymerization of methacrylate monomers (e.g., BisGMA, TEGDMA, UDMA) present in the dental resin matrix.[14][15]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. dentaladvisor.com [dentaladvisor.com]
- 3. liftchem.com [liftchem.com]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of 4,4'-bis(N,N-diethylamino)benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing -The Journal of Advanced Prosthodontics | Korea Science [koreascience.kr]
- 10. echemi.com [echemi.com]
- 11. This compound | 17078-27-2 [chemicalbook.com]
- 12. oraljournal.com [oraljournal.com]
- 13. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dental Composite Biomaterials [cda-adc.ca]
- 15. The Progress in Development of Dental Restorative Materials [sigmaaldrich.com]
Application Notes and Protocols for 4,4'-Bis(dimethylamino)benzil in 3D Printing Resins
Introduction: Unlocking High-Performance Resins with a Type II Photoinitiator
In the rapidly advancing field of vat photopolymerization 3D printing, the choice of photoinitiator is paramount to achieving desired material properties, print speed, and resolution. While Type I photoinitiators, which undergo unimolecular cleavage to form radicals, are common, Type II photoinitiators offer a distinct mechanism and unique advantages, particularly in tuning resin sensitivity and mitigating oxygen inhibition. This guide provides a comprehensive protocol for the use of 4,4'-Bis(dimethylamino)benzil, a Type II photoinitiator, in the formulation of high-performance 3D printing resins.
This compound belongs to the benzil class of compounds and functions as a photoinitiator through a hydrogen abstraction mechanism. Upon exposure to a suitable light source, it enters an excited triplet state. In this state, it abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, generating the radicals necessary to initiate the polymerization of (meth)acrylate monomers and oligomers. This bimolecular initiation process provides an additional layer of control over the curing reaction and can be optimized for specific applications in research, development, and manufacturing.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound to create novel 3D printing resins with tailored characteristics.
Mechanism of Action: The Synergy of Photoinitiator and Co-initiator
Understanding the underlying photochemical process is crucial for effective resin formulation. The initiation of polymerization by the this compound system is a two-component process, as illustrated below.
Application Note: Formulation of Photocurable Resins with 4,4'-Bis(dimethylamino)benzil
Introduction: The Role of 4,4'-Bis(dimethylamino)benzil in Radical Photopolymerization
This compound is an α-diketone compound designed to function as a highly efficient photoinitiator for free-radical polymerization. Structurally, it belongs to the benzil family of molecules, which are well-established as Type I photoinitiators. Upon exposure to ultraviolet (UV) light, these molecules undergo a characteristic homolytic cleavage, known as a Norrish Type I reaction, to generate two primary free radicals.[1][2] This direct generation of initiating species from a single molecule (unimolecular cleavage) makes Type I initiators highly efficient and suitable for a wide range of applications, including coatings, inks, adhesives, and additive manufacturing.[3]
The key feature of this compound is the presence of two electron-donating dimethylamino groups at the para positions of the phenyl rings. These substituents are known to red-shift the absorption spectrum of the chromophore, potentially allowing for initiation with longer wavelength UV-A (320-400 nm) or even near-visible light sources, such as 395 nm or 405 nm LEDs. This is particularly advantageous for curing thicker samples and pigmented systems where light penetration is a concern. This application note provides a comprehensive guide to the mechanism, formulation, and practical application of this compound in acrylate-based photocurable resins.
Mechanism of Photoinitiation: Norrish Type I α-Cleavage
The initiation process is predicated on the principles of carbonyl photochemistry. This compound absorbs a photon of appropriate energy, which elevates it from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a more stable triplet state (T₁). From either excited state, the molecule undergoes the critical α-cleavage (Norrish Type I reaction) at the C-C bond between the two carbonyl groups.[4]
This cleavage event results in the formation of two 4-(dimethylamino)benzoyl radicals. These primary radicals are the active species that initiate polymerization by attacking the carbon-carbon double bonds of monomer and oligomer molecules (e.g., acrylates), starting the chain-growth reaction that leads to the formation of a cross-linked polymer network.
Protocol 1: Formulation of a Standard UV-Curable Acrylate Resin
This protocol describes the preparation of a model UV-curable formulation for general-purpose coatings or 3D printing applications. The components are selected to provide a balance of flexibility, hardness, and cure speed.
3.1 Materials and Equipment
| Component | Function | Example | Typical Concentration (wt%) |
| Photoinitiator | Light absorption and radical generation | This compound | 0.5 - 2.0% |
| Oligomer | Provides core properties (flexibility, toughness) | Urethane Diacrylate (UDA) | 40 - 60% |
| Monomer | Reactive diluent, adjusts viscosity, cross-linker | Isobornyl Acrylate (IBOA) | 20 - 40% |
| Multifunctional Monomer | Increases cross-link density and hardness | Trimethylolpropane Triacrylate (TMPTA) | 10 - 20% |
| Stabilizer | Inhibits premature polymerization | MEHQ (Monomethyl ether hydroquinone) | 100 - 200 ppm (often pre-included in monomers) |
-
Equipment: Magnetic stirrer and stir bar, amber glass vials or light-blocking container, precision balance, disposable pipettes.
3.2 Step-by-Step Formulation Procedure
-
Preparation: Ensure all work is performed under subdued, yellow, or UV-filtered light to prevent premature curing.
-
Weighing: Accurately weigh the oligomer and monomer(s) into an amber glass vial.
-
Mixing: Place the vial on a magnetic stirrer and begin mixing at a moderate speed until the solution is homogeneous.
-
Photoinitiator Addition: While stirring, slowly add the weighed amount of this compound powder to the resin mixture. Continue stirring until the photoinitiator is completely dissolved. Gentle warming (to ~40-50°C) may be required to facilitate dissolution, but avoid excessive heat.
-
Degassing: Once fully dissolved, allow the mixture to sit for several hours or use a low-speed centrifuge to remove any entrapped air bubbles.
Protocol 2: UV Curing and Characterization
This protocol outlines the procedure for curing the formulated resin and evaluating its degree of conversion using Fourier-Transform Infrared (FTIR) spectroscopy.
4.1 UV Curing Procedure
-
Substrate Preparation: Clean the substrate (e.g., glass slide, metal panel) with isopropyl alcohol to ensure it is free of contaminants.
-
Application: Apply a thin film of the formulated resin onto the substrate using a film applicator or drawdown bar to achieve a consistent thickness (e.g., 50 µm).
-
UV Exposure: Place the coated substrate under a UV LED lamp. For this compound, a lamp with a peak wavelength of 395 nm or 405 nm is recommended.[5][6] Expose the sample for a predetermined duration. Curing time will depend on lamp intensity, film thickness, and initiator concentration.
4.2 Characterization: Degree of Conversion (DC) by FTIR-ATR
The degree of conversion is a critical measure of curing efficiency. It is determined by monitoring the decrease in the absorption band corresponding to the acrylate C=C double bond (~1635 cm⁻¹).
-
Acquire Uncured Spectrum: Place a small drop of the liquid resin on the ATR crystal of the FTIR spectrometer and record the spectrum. This is the baseline (0% conversion).
-
Cure Sample: Cure a separate film of the resin as described in section 4.1.
-
Acquire Cured Spectrum: Press the cured film firmly onto the ATR crystal and record the spectrum.
-
Calculation: The degree of conversion is calculated using the following formula, comparing the peak area of the acrylate C=C bond against an internal standard peak that does not change during polymerization (e.g., the C=O ester peak at ~1720 cm⁻¹).[7][8]
DC (%) = [1 - ( (Area of C=C)cured / (Area of C=O)cured ) / ( (Area of C=C)uncured / (Area of C=O)uncured )] x 100
4.3 Representative Performance Data
The following table presents hypothetical yet typical data for an acrylate resin cured with 1.0 wt% this compound under a 405 nm LED light source (Intensity: 200 mW/cm²).
| Exposure Time (seconds) | Degree of Conversion (DC%) | Film Hardness (Pencil) |
| 2 | 65% | HB |
| 5 | 82% | F |
| 10 | 91% | H |
| 20 | >95% | 2H |
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, nitrile gloves, and a lab coat when handling the photoinitiator and resin components.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.
-
UV Radiation: Never look directly at the UV light source. Ensure the UV curing system is properly shielded to prevent skin and eye exposure.
-
Storage: Store this compound in a cool, dry, dark place away from incompatible materials. Keep resin formulations in opaque or amber containers.
Review the Safety Data Sheet (SDS) for this compound and all other resin components before use.
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. US8420709B2 - Coating composition, (meth)acrylic polymer and monomer mixture for producing the (meth)acrylic polymer - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laser flash photolysis study of the photoinduced oxidation of 4-(dimethylamino)benzonitrile (DMABN) - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
4,4'-Bis(dimethylamino)benzil for free-radical curing of polymer networks
An Application Guide to Free-Radical Curing of Polymer Networks Using 4,4'-Bis(dimethylamino)benzil
Abstract
Photopolymerization, or UV curing, is a technology that utilizes light to rapidly convert a liquid monomer and oligomer formulation into a solid, cross-linked polymer network. This process is fundamental to numerous advanced applications, from dental composites and medical devices to 3D printing and high-performance coatings. The efficiency of photopolymerization hinges on the photoinitiator, a compound that absorbs light and generates reactive species to initiate the curing reaction. This guide provides a detailed overview and practical protocols for using this compound (BDB) as a photoinitiator for free-radical polymerization. We will delve into the underlying photochemical mechanisms, provide step-by-step instructions for formulation and curing, and detail analytical methods for validating the resulting polymer network.
The Science of Photoinitiation with this compound
Photoinitiators are broadly classified into two categories based on their mechanism of generating radicals. Type I photoinitiators undergo unimolecular cleavage upon light absorption to form radicals directly.[1] Type II photoinitiators, to which the benzophenone family belongs, operate via a bimolecular hydrogen abstraction mechanism, requiring a co-initiator or synergist.[2][3]
This compound, a benzil derivative, functions as a Type II photoinitiator. Its mechanism relies on the absorption of UV light, which promotes the molecule to an excited triplet state. In this energized state, it cannot cleave on its own but is highly reactive and can abstract a hydrogen atom from a suitable donor molecule (the co-initiator), typically a tertiary amine. This interaction generates two distinct radical species: a ketyl radical from the BDB and an amine-alkyl radical from the co-initiator. The amine-alkyl radical is particularly effective at initiating the polymerization of acrylate or methacrylate monomers.[1]
The key steps in the initiation process are as follows:
-
Photoexcitation: BDB absorbs a photon (hν), transitioning from its ground state (S₀) to an excited singlet state (S₁), followed by efficient intersystem crossing (ISC) to a longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The excited triplet BDB molecule abstracts a hydrogen atom from a co-initiator, such as a tertiary amine (e.g., Ethyl-4-dimethylaminobenzoate, DMAEMA).
-
Radical Generation: This abstraction event produces two radicals: a ketyl radical and a highly reactive amine-alkyl radical.
-
Initiation: The amine-alkyl radical attacks the carbon-carbon double bond of a monomer molecule (e.g., an acrylate), starting the polymerization chain reaction.[2]
Caption: Mechanism of Type II photoinitiation using BDB.
Designing a Photocurable Formulation
A successful UV-curable system is a carefully balanced formulation of several key components. The choice and concentration of each component dictate the curing speed, final material properties, and overall performance.[4][5]
| Component | Example(s) | Typical Concentration (wt%) | Purpose & Rationale |
| Photoinitiator | This compound | 0.1 - 2.0% | Absorbs UV light to generate initial free radicals. Concentration is optimized to balance cure speed and depth of cure. |
| Co-initiator | Ethyl-4-dimethylaminobenzoate (DMAEMA), Triethanolamine (TEA) | 0.5 - 5.0% | Acts as the hydrogen donor for the Type II initiator. Often used in excess of the photoinitiator to ensure efficient radical generation and help mitigate oxygen inhibition at the surface. |
| Monomer(s) | Triethylene glycol dimethacrylate (TEGDMA) | 20 - 50% | A low-viscosity reactive diluent that increases cross-link density and controls the formulation's viscosity for better handling. |
| Oligomer(s) | Bisphenol A glycerolate dimethacrylate (BisGMA) | 50 - 80% | The backbone of the polymer network, providing the core mechanical and physical properties (e.g., strength, flexibility). Often high in viscosity. |
| Inhibitor | Butylated hydroxytoluene (BHT) | 100 - 500 ppm | Added by monomer manufacturers to prevent spontaneous polymerization during storage. Must be overcome by the photoinitiator system. |
Experimental Methodologies
Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for all chemical components. This compound and related compounds may cause skin and eye irritation.[6] Always work in a well-ventilated area or under a fume hood.[7][8] Wear appropriate Personal Protective Equipment (PPE), including splash goggles, a lab coat, and nitrile gloves.[6][9] Avoid inhaling dust when handling the solid photoinitiator.[10]
Protocol 3.1: Preparation of a Photocurable Formulation
This protocol describes the preparation of a 10g batch of a model acrylate-based formulation.
Objective: To create a homogeneous, light-sensitive liquid resin ready for curing.
Materials:
-
This compound (BDB)
-
Ethyl-4-dimethylaminobenzoate (DMAEMA)
-
Bisphenol A glycerolate dimethacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Amber or foil-wrapped glass vial
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Preparation: Tare an amber glass vial on an analytical balance. Causality: Using an amber or foil-wrapped vial is critical to prevent premature polymerization from ambient lab lighting.
-
Component Addition: Add the components directly into the vial in the following order, recording the mass at each step:
-
BisGMA (e.g., 6.85g for 68.5 wt%)
-
TEGDMA (e.g., 3.0g for 30.0 wt%)
-
DMAEMA (e.g., 0.1g for 1.0 wt%)
-
BDB (e.g., 0.05g for 0.5 wt%)
-
-
Mixing: Add a small magnetic stir bar to the vial. Cap the vial and place it on a magnetic stirrer.
-
Homogenization: Stir the mixture at room temperature until all components, especially the solid BDB and DMAEMA, are fully dissolved and the solution is clear and homogeneous. This may take several hours. Gentle warming (to ~40°C) can accelerate dissolution but avoid excessive heat.
-
Storage: Store the formulation in the sealed amber vial in a cool, dark place until use.
Protocol 3.2: Free-Radical Curing via UV Irradiation
Objective: To convert the liquid formulation into a solid polymer network using a controlled dose of UV light.
Materials:
-
Prepared photocurable formulation
-
UV LED curing system (e.g., 405 nm wavelength) or a broad-spectrum mercury lamp
-
Radiometer to measure light intensity
-
Glass microscope slides
-
Spacers (e.g., 1 mm thick) or silicone mold
-
Polyester (Mylar) film
Procedure:
-
Intensity Calibration: Turn on the UV source and allow it to stabilize. Use a radiometer to measure the light intensity (in mW/cm²) at the sample distance. Record this value. Causality: Knowing the exact intensity is crucial for reproducibility and for calculating the total energy dose delivered to the sample.
-
Sample Preparation: Place a silicone mold or two 1mm spacers on a glass slide. Dispense a small amount of the liquid resin into the mold or between the spacers.[11]
-
Film Casting: Place a polyester film over the liquid resin and gently press down with a second glass slide to create a thin film of uniform thickness, expelling any air bubbles.[11] Causality: The polyester film prevents oxygen from the air from inhibiting the polymerization at the surface, which would otherwise result in a tacky, under-cured surface.
-
UV Exposure: Place the prepared sample directly under the UV light source. Irradiate for a predetermined time (e.g., 10, 30, 60, 180 seconds).[12]
-
Evaluation: After irradiation, remove the sample. Carefully peel off the polyester film. The surface should be solid and tack-free.
Protocol 3.3: Validation by FTIR Spectroscopy
Objective: To quantify the extent of polymerization by measuring the Degree of Conversion (DC) of the acrylate double bonds.
Materials:
-
Cured and uncured resin samples
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan.
-
Uncured Spectrum: Place a small drop of the uncured liquid resin onto the ATR crystal and record its infrared spectrum.
-
Cured Spectrum: Press the cured polymer sample firmly against the ATR crystal and record its spectrum.
-
Data Analysis:
-
Identify the peak corresponding to the methacrylate C=C bond, typically at ~1637 cm⁻¹. This is the reactive group.
-
Identify an internal standard peak that does not change during polymerization, such as the carbonyl C=O peak at ~1720 cm⁻¹.
-
Calculate the Degree of Conversion (DC) using the following formula, based on the change in the ratio of the peak heights (or areas) of the C=C bond to the C=O bond before and after curing.[11]
DC (%) = [1 - ( (C=C / C=O)cured / (C=C / C=O)uncured )] * 100
-
Self-Validation: A high DC value (typically >60-70% for dental resins) confirms that the photoinitiation system was effective and the curing process was successful.[13] Studies have shown that adding a co-initiator like DEABP (an analog of BDB) can significantly increase the final DC.[12]
Experimental Workflow and Expected Outcomes
The entire process from formulation to validation follows a logical sequence. Successful execution of the protocols should yield a well-cured polymer with quantifiable properties.
Caption: Overall experimental workflow for photocuring.
Expected Data: The degree of conversion is highly dependent on the irradiation time. A typical experiment would vary the exposure time and measure the resulting DC.
| Irradiation Time (seconds) | Expected Degree of Conversion (DC %) | Observations |
| 0 | 0% | Liquid resin |
| 10 | 35 - 50% | Soft gel, may be tacky |
| 30 | 50 - 65% | Solid, mostly tack-free |
| 60 | 60 - 75% | Hard, tack-free solid |
| 180 | >70% | Fully cured, hard polymer |
Note: These values are illustrative. Actual results will vary based on the specific formulation, light intensity, and sample thickness.
References
- 1. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market [mdpi.com]
- 6. cloudfront.zoro.com [cloudfront.zoro.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemos.de [chemos.de]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Setup for Photopolymerization Using 4,4'-Bis(dialkylamino) Aromatic Ketone Photoinitiators
Introduction
Photopolymerization, the process of converting liquid monomers and oligomers into solid polymers using light, is a cornerstone of modern materials science. Its applications are vast, ranging from advanced coatings and adhesives to cutting-edge technologies like dental restorations and high-resolution 3D printing.[1][2][3] The heart of any photopolymerization system is the photoinitiator, a molecule that absorbs light and generates reactive species to kickstart the polymerization reaction.[4]
Photoinitiators are broadly classified into two categories based on their mechanism: Norrish Type I and Norrish Type II.[5] Type I initiators undergo unimolecular bond cleavage upon irradiation to form free radicals directly.[4][6] In contrast, Type II initiators, the focus of this guide, operate through a bimolecular mechanism. When excited by light, a Type II photoinitiator abstracts a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine, to generate the initiating free radicals.[7]
This guide provides a detailed overview and experimental protocols for utilizing a specific class of highly efficient Norrish Type II photoinitiators: 4,4'-Bis(dialkylamino) aromatic ketones. While the specific query mentioned 4,4'-Bis(dimethylamino)benzil, the vast majority of applied research and established protocols feature the closely related and commercially significant benzophenone derivatives. Therefore, this document will focus on the principles and experimental setup for 4,4'-Bis(diethylamino)benzophenone (DEABP) , a well-documented and effective photoinitiator, whose operational principles are directly applicable to its benzil and dimethylamino counterparts.[8] We will explore the underlying chemistry, detail the necessary experimental components, and provide step-by-step protocols for researchers, scientists, and drug development professionals.
Section 1: The Photoinitiating System - Mechanism and Components
Principle of Operation: The Norrish Type II Hydrogen Abstraction Mechanism
The efficacy of DEABP and similar structures lies in their bimolecular initiation mechanism. Unlike Type I initiators that fragment, Type II initiators act as photosensitizers that activate a secondary molecule. The process unfolds as follows:
-
Photoexcitation: The benzophenone core of the DEABP molecule absorbs a photon of light (typically in the UVA or near-visible range), promoting it from its ground state to an excited singlet state.[9]
-
Intersystem Crossing: This singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, long-lived triplet state.
-
Hydrogen Abstraction: In its excited triplet state, the DEABP molecule is highly reactive and abstracts a hydrogen atom from an adjacent hydrogen donor molecule. Tertiary amines with an available hydrogen on the α-carbon are exceptionally effective donors for this purpose.[7]
-
Radical Generation: This abstraction event generates two radicals: a ketyl radical from the DEABP and, more importantly, a highly reactive α-amino alkyl radical from the amine co-initiator.[5]
-
Initiation: The α-amino alkyl radical is the primary species responsible for initiating the polymerization by attacking the double bond of a monomer molecule, starting the polymer chain growth.[7]
This mechanism is particularly advantageous as the amine co-initiator also helps to mitigate oxygen inhibition, a common issue in free-radical polymerization where atmospheric oxygen scavenges radicals and terminates chain growth.[8]
References
- 1. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. hampfordresearch.com [hampfordresearch.com]
- 5. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 6. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 7. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 8. researchgate.net [researchgate.net]
- 9. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Synergistic Role of Co-initiators with 4,4'-Bis(dimethylamino)benzil in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Type II Photoinitiators
4,4'-Bis(dimethylamino)benzil is a highly efficient Type II photoinitiator crucial for a myriad of applications, from the fabrication of dental resins and biocompatible materials to advanced UV-curable coatings and 3D printing. Unlike Type I photoinitiators that undergo unimolecular cleavage upon irradiation, Type II photoinitiators, such as this compound, necessitate the presence of a synergistic co-initiator to generate the free radicals that drive polymerization. This guide provides an in-depth exploration of the pivotal role of co-initiators in systems employing this compound, offering detailed mechanistic insights and practical, field-proven protocols.
The Mechanism of Action: A Tale of Two Molecules
The photopolymerization process initiated by this compound in the presence of a co-initiator is a fascinating example of bimolecular photochemistry. The process can be dissected into several key steps:
-
Photoexcitation: Upon absorption of UV-Vis light (typically in the 350-450 nm range), the this compound molecule transitions from its ground state to an electronically excited singlet state.
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state. This triplet state is the key reactive species.
-
Hydrogen Abstraction/Electron Transfer: The excited triplet state of this compound interacts with a co-initiator molecule. This interaction proceeds via one of two primary pathways:
-
Hydrogen Abstraction: The photoinitiator abstracts a hydrogen atom from the co-initiator, typically from a carbon alpha to a heteroatom (like nitrogen in an amine). This results in the formation of a ketyl radical from the photoinitiator and a new radical on the co-initiator.
-
Electron Transfer followed by Proton Transfer: The excited photoinitiator can also accept an electron from the co-initiator, forming a radical anion on the photoinitiator and a radical cation on the co-initiator. A subsequent proton transfer from the co-initiator radical cation to the photoinitiator radical anion yields the same radical species as in the hydrogen abstraction pathway.
-
-
Initiation of Polymerization: The radical generated on the co-initiator is typically the primary species that initiates the polymerization of monomer units (e.g., acrylates, methacrylates), starting the chain reaction that leads to the formation of a cross-linked polymer network.
Caption: Photochemical mechanism of a Type II photoinitiator system.
The Critical Role of the Co-initiator
The choice of co-initiator is paramount to the success of the photopolymerization process. An effective co-initiator must possess a readily abstractable hydrogen atom or have a low enough ionization potential to facilitate electron transfer. Tertiary amines are the most common and effective class of co-initiators for use with this compound and other benzophenone derivatives.
Commonly Used Amine Co-initiators:
-
Ethyl-4-(dimethylamino)benzoate (EDMAB): A widely used and highly efficient co-initiator.
-
N,N-dimethyl-p-toluidine (DMPT): Another effective aromatic tertiary amine.
-
N-methyldiethanolamine (MDEA): An aliphatic tertiary amine that offers different solubility and reactivity profiles.
-
Triethanolamine (TEA): A readily available and commonly used aliphatic tertiary amine.
The structure and concentration of the co-initiator significantly impact the polymerization kinetics, the degree of monomer conversion, and the final properties of the cured material.[1] For instance, higher amine concentrations can lead to an increased rate of polymerization and a higher final degree of conversion, but may also contribute to yellowing of the final product.[2]
Quantitative Analysis: The Impact of a Co-initiator System
The following table summarizes data from a study investigating the effect of adding 4,4'-bis(N,N-diethylamino)benzophenone (a close analogue of this compound) to a camphorquinone-amine photoinitiator system for the polymerization of a dental resin. This data illustrates the significant enhancement in the degree of conversion (DC) achieved by incorporating a highly efficient Type II photoinitiator.
| Irradiation Time (seconds) | Degree of Conversion (%) - Without DEABP | Degree of Conversion (%) - With DEABP |
| 10 | 15.2 | 24.5 |
| 30 | 28.9 | 38.2 |
| 60 | 36.8 | 46.1 |
| 180 | 45.1 | 54.4 |
| 300 | 48.7 | 58.0 |
Data adapted from a study on a similar benzophenone derivative, 4,4'-bis(N,N-diethylamino)benzophenone (DEABP).
As the data clearly indicates, the inclusion of the benzophenone-based photoinitiator leads to a consistently and significantly higher degree of conversion at all irradiation times. This translates to a more completely cured polymer with enhanced mechanical properties.
Experimental Protocol: Photopolymerization of a Methacrylate-Based Resin
This protocol provides a detailed, step-by-step methodology for a typical photopolymerization experiment using a this compound-based photoinitiator system. This protocol is adapted from established methodologies in the field of dental resin formulation.
Materials:
-
Monomers:
-
Bisphenol A glycerolate dimethacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
-
Photoinitiator System:
-
This compound
-
Ethyl-4-dimethylaminobenzoate (EDMAB) as the co-initiator
-
Camphorquinone (CQ) as a visible light sensitizer (optional, for curing with blue light)
-
-
Light Source: UV or high-power LED curing unit with an emission spectrum that overlaps with the absorption spectrum of the photoinitiator (e.g., 365-405 nm).
-
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Analytical balance
-
Mixing vials and spatulas
-
Molds for sample preparation (e.g., silicone or Teflon molds of a defined thickness)
-
Polyester film (Mylar) and glass slides
-
Protocol Workflow:
Caption: Experimental workflow for photopolymerization and analysis.
Step-by-Step Methodology:
-
Preparation of the Resin Formulation (perform under safe light conditions): a. Prepare the monomer base by mixing 70.0 wt% BisGMA and 30.0 wt% TEGDMA. b. To this monomer base, add the photoinitiator system. A typical formulation would be:
- 0.5 wt% Camphorquinone (optional, for visible light curing)
- 1.0 wt% Ethyl-4-dimethylaminobenzoate (EDMAB)
- 1.0 wt% this compound c. Agitate the mixture for at least 2 hours at room temperature in a dark vial to ensure complete dissolution and homogeneity.
-
Sample Preparation for Curing: a. Place a small amount of the uncured resin mixture into a cylindrical mold (e.g., 5 mm diameter, 1 mm height). b. Cover the mold with a polyester film to prevent oxygen inhibition at the surface. c. Place a glass slide on top of the polyester film and apply gentle pressure to create a flat surface and remove excess resin.
-
Photocuring: a. Position the light guide of the curing unit directly onto the glass slide, ensuring consistent distance and orientation for all samples. b. Irradiate the sample for a predetermined time (e.g., 10, 30, 60, 180, or 300 seconds).
-
Analysis of Degree of Conversion (DC) by FTIR Spectroscopy: a. Record an FTIR spectrum of the uncured resin mixture. This will serve as the baseline. b. After curing, remove the polymer disc from the mold and record its FTIR spectrum. c. The degree of conversion is calculated by monitoring the change in the peak area or height of the aliphatic C=C stretching vibration (at approximately 1638 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., the aromatic C=C stretching vibration at approximately 1608 cm⁻¹).
The formula for calculating the degree of conversion is:
DC (%) = [1 - ( (Peak Area of C=C)cured / (Peak Area of Aromatic)cured ) / ( (Peak Area of C=C)uncured / (Peak Area of Aromatic)uncured ) ] x 100
Self-Validation and Controls:
-
Control Group: Prepare and cure a resin formulation containing only the camphorquinone-amine system (without this compound) to serve as a direct comparison for the enhancement in polymerization efficiency.
-
Dark Control: A sample of the complete formulation should be kept in the dark for the duration of the longest curing time to ensure no thermal polymerization is occurring.
-
Reproducibility: Prepare and analyze at least three samples for each experimental condition to ensure the reproducibility of the results.
Troubleshooting and Considerations
-
Oxygen Inhibition: The polymerization of free radicals is inhibited by oxygen. The use of a polyester film or performing the curing in an inert atmosphere (e.g., nitrogen) can mitigate this effect.
-
Light Intensity and Wavelength: Ensure that the emission spectrum of the light source is well-matched with the absorption spectrum of the photoinitiator. The intensity of the light will directly affect the rate of polymerization.
-
Viscosity of the Formulation: The viscosity of the monomer mixture can affect the mobility of the reactive species and thus the polymerization kinetics. TEGDMA is often used as a reactive diluent to reduce the viscosity of high molecular weight monomers like BisGMA.
-
Yellowing: Aromatic amine co-initiators can sometimes lead to yellowing of the final polymer, especially upon aging. The concentration of the amine should be optimized to balance curing efficiency with color stability.
Conclusion
The combination of this compound with a suitable co-initiator, particularly a tertiary amine, forms a powerful and versatile photoinitiator system. Understanding the underlying photochemical mechanism and the critical role of the co-initiator is essential for formulating efficient and effective UV-curable materials. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to harness the full potential of this Type II photoinitiator system in their specific applications, from developing next-generation dental materials to pioneering new frontiers in 3D printing and advanced coatings.
References
- 1. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4,4'-Bis(dimethylamino)benzil Concentration in Photopolymers
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4,4'-Bis(dimethylamino)benzil. This document is designed for researchers, scientists, and formulation chemists working with photopolymer systems. It provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you master the concentration optimization of this specialized photoinitiator.
A Note on this compound
While literature specifically detailing this compound is not extensive, its chemical structure—an α-diketone (benzil) backbone substituted with two dimethylamino groups—places it firmly within the class of Norrish Type II photoinitiators .[1][2] Its behavior is analogous to the well-documented 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone).[3][4] Therefore, the principles and troubleshooting steps outlined here are based on the established photochemistry of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
As a Norrish Type II photoinitiator, this compound initiates polymerization through a bimolecular process.[1] It does not cleave directly upon light absorption. Instead, the excited-state benzil molecule abstracts a hydrogen atom from a synergist compound, typically a tertiary amine (which may be a separate co-initiator or even another molecule of the photoinitiator itself). This hydrogen transfer reaction generates the free radicals that initiate the polymerization of monomers like acrylates or methacrylates.[5]
References
Technical Support Center: Overcoming Oxygen Inhibition with 4,4'-Bis(dimethylamino)benzil (BDMB)
Welcome, researchers and innovators. This guide is designed to be your comprehensive resource for successfully employing 4,4'-Bis(dimethylamino)benzil (BDMB) to combat oxygen inhibition in free-radical photopolymerization. Oxygen inhibition is a pervasive challenge, manifesting as tacky surfaces, incomplete cures, and inconsistent material properties. BDMB, a Type II photoinitiator, offers a robust chemical strategy to mitigate these issues. This center provides in-depth troubleshooting, mechanistic explanations, and actionable protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition in photopolymerization?
A1: Oxygen inhibition is a chemical process where atmospheric oxygen (O₂) interferes with the free-radical polymerization of monomers, such as acrylates and methacrylates. The ground state of molecular oxygen is a triplet diradical, which makes it highly reactive toward the carbon-centered radicals that propagate the polymer chain. This interaction forms a stable peroxy radical that is not reactive enough to continue the polymerization, effectively terminating the chain.[1] This effect is most pronounced at the surface of the resin exposed to air, resulting in a tacky, uncured, or under-cured inhibition layer.[1]
Q2: How does this compound (BDMB) help overcome oxygen inhibition?
A2: BDMB is a Type II photoinitiator, meaning it requires a co-initiator or hydrogen donor to generate initiating radicals upon exposure to UV light. The key to its effectiveness against oxygen inhibition lies in its two dimethylamino groups. While BDMB itself absorbs UV energy, the tertiary amine groups can react with the non-reactive peroxy radicals formed by oxygen. This interaction regenerates an active radical species (an α-amino alkyl radical) that can re-initiate polymerization. This process effectively "scavenges" oxygen's inhibitory effect, allowing for a more complete cure, especially at the surface.[1]
Q3: What is the difference between a Type I and Type II photoinitiator?
A3: A Type I photoinitiator undergoes cleavage (photoscission) upon UV irradiation to directly form two radical fragments, at least one of which is reactive enough to initiate polymerization. A Type II photoinitiator, like BDMB, does not break apart. Instead, the excited-state initiator abstracts an atom (typically hydrogen) from a synergist or co-initiator (like a tertiary amine) to generate the initiating radicals.[2]
Q4: Can I use BDMB as the sole photoinitiator in my formulation?
A4: While the amine moieties within the BDMB molecule can act as hydrogen donors to some extent, it is most effective when used as a co-initiator or part of a photoinitiator system. For instance, in dental resins, the analogous compound 4,4'-bis(N,N-diethylamino)benzophenone (DEABP) has been shown to significantly enhance the degree of conversion when added to a standard camphorquinone-amine system.[3][4] Its primary role is often to enhance surface cure and mitigate oxygen inhibition, while another initiator (like a Type I initiator) drives the bulk cure.
Troubleshooting Guide
This section addresses common problems encountered when using BDMB to mitigate oxygen inhibition.
Problem 1: The surface of my cured part remains tacky or sticky.
| Potential Cause | Recommended Solution & Explanation |
| Insufficient BDMB Concentration | The concentration of BDMB is too low to effectively scavenge the oxygen at the air-resin interface. Solution: Incrementally increase the BDMB concentration in your formulation (e.g., in 0.25 wt% steps). An optimal concentration is critical; too much can lead to other issues like reduced depth of cure.[1] |
| Low Light Intensity | The rate of radical generation is not fast enough to overcome the rate of oxygen diffusion into the surface. Higher light intensity generates a greater flux of initiating radicals, consuming local oxygen more rapidly. Solution: Increase the intensity of your UV light source. Ensure the wavelength of your lamp aligns with the absorption spectrum of BDMB (typically in the UVA range). |
| Incompatible Co-Initiator | If using BDMB in a system with another primary initiator, their absorption spectra may compete, or the energy transfer may be inefficient. Solution: Ensure the primary photoinitiator does not excessively absorb at the same wavelength as BDMB. Consider using a primary initiator that absorbs at a slightly different wavelength to allow for efficient excitation of both species. |
| High Oxygen Permeability of Resin | Some monomer and oligomer systems have higher oxygen solubility and permeability, making inhibition more severe. Solution: If formulation changes are possible, consider adding a wax or other additive that migrates to the surface during curing to form a physical oxygen barrier. Alternatively, perform the cure under an inert atmosphere (e.g., nitrogen). |
Problem 2: The polymerization reaction is slow, or there is a long induction period.
| Potential Cause | Recommended Solution & Explanation |
| Dissolved Oxygen in Bulk Resin | Before curing begins, oxygen dissolved throughout the resin volume will consume the initial radicals generated, leading to a delay before polymerization is observed. Solution: Sparge the resin with an inert gas like nitrogen or argon for 5-10 minutes before curing to remove dissolved oxygen. This is especially important for thicker samples. |
| Sub-optimal Wavelength | Your light source's peak output may not align well with BDMB's maximum absorption wavelength, leading to inefficient radical generation. Solution: Verify the absorption spectrum of BDMB (supplier datasheets often provide a λ-max value). Use a light source that has a strong emission peak at or near this wavelength. For BDMB, this is typically in the 365-405 nm range. |
| Insufficient Light Dose (Energy) | The total energy delivered to the sample may be insufficient to achieve the desired conversion, especially in the presence of an inhibitor like oxygen. Solution: Increase the exposure time. Total energy is a product of intensity and time. If increasing intensity is not possible, a longer cure time can compensate. |
Problem 3: The final cured part is yellow or discolored.
| Potential Cause | Recommended Solution & Explanation |
| Amine-Related Side Products | Photo-oxidation of the amine groups in BDMB and subsequent reactions can lead to the formation of colored byproducts, a known issue with many amine-based co-initiators. Solution: Use the minimum effective concentration of BDMB. Over-curing (prolonged exposure after full polymerization) can exacerbate yellowing. Consider post-curing with a different wavelength if possible. |
| Interaction with Other Components | Acidic fillers or additives in the resin can react with the amine groups of BDMB, potentially leading to color changes. Solution: Evaluate the pH and chemical nature of all formulation components. If acidic species are present, consider if they are essential or if a non-acidic alternative exists. |
Experimental Protocols & Data
Protocol 1: Determining Optimal BDMB Concentration
This protocol outlines a method to find the most effective concentration of BDMB for surface cure in a given resin formulation.
-
Prepare Stock Solutions: Create a master batch of your resin formulation (monomers, oligomers, primary photoinitiator) without BDMB.
-
Create Concentration Series: Prepare several smaller batches from the master mix, adding varying weight percentages of BDMB (e.g., 0.25%, 0.5%, 0.75%, 1.0%, 1.25%). Ensure BDMB is fully dissolved. Gentle heating and stirring may be required.
-
Sample Preparation: Dispense a consistent volume of each formulation onto a standard substrate (e.g., glass slides) to create a thin film of uniform thickness.
-
Curing: Cure all samples under identical conditions (same light source, intensity, distance, and time).
-
Surface Tackiness Evaluation: Immediately after curing, assess the surface cure. A common method is to lightly touch the surface with a cotton swab. A tack-free surface will not have any fibers adhering to it. A qualitative score (e.g., 1-5, from very tacky to tack-free) can be assigned.
-
Data Analysis: Plot the surface cure score against the BDMB concentration to identify the minimum concentration required to achieve a tack-free surface.
Table 1: Example Data for BDMB Optimization
| BDMB (wt%) | Surface Cure Score (1=Tacky, 5=Tack-Free) | Observations |
| 0.00 | 1 | Liquid, uncured surface layer. |
| 0.25 | 2 | Very tacky, significant fiber adhesion. |
| 0.50 | 3 | Tacky, some fiber adhesion. |
| 0.75 | 5 | Tack-free, no fiber adhesion. |
| 1.00 | 5 | Tack-free, no fiber adhesion. |
| 1.25 | 5 | Tack-free, slight yellowing observed. |
Mechanistic Diagrams
To visualize the processes involved, the following diagrams illustrate the core chemical reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing photobleaching of 4,4'-Bis(dimethylamino)benzil during curing
A Guide to Addressing Photobleaching and Optimizing Curing Performance
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4,4'-Bis(dimethylamino)benzil. This guide is designed for researchers, scientists, and drug development professionals utilizing this photoinitiator in their photopolymerization and curing processes. Here, we will explore the nuances of its photochemical behavior, with a specific focus on addressing the phenomenon of photobleaching and related curing challenges. This resource provides in-depth FAQs, troubleshooting workflows, and validated protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound, a derivative of benzil, is an α-diketone compound used as a Type II photoinitiator. In a photopolymerization system, its primary role is to absorb light energy (typically in the UV-A to the visible light region) and, in the presence of a co-initiator or synergist (often a tertiary amine), generate the free radicals necessary to initiate the polymerization of monomers and oligomers, leading to a cured, solid material.[1][2] Its strong absorption in the near-UV and visible spectrum makes it highly efficient for curing systems.[3]
Q2: What is "photobleaching" in the context of this photoinitiator? Is it a negative phenomenon?
Photobleaching refers to the light-induced degradation of the photoinitiator molecule. As it absorbs photons and initiates polymerization, its chemical structure is altered, leading to a loss of its original light-absorbing properties.[4]
Whether this is negative or positive depends on the application:
-
Advantageous for Deep Curing: For thick or pigmented systems, photobleaching can be highly beneficial. As the initiator at the surface bleaches, it becomes more transparent to the curing wavelength, allowing light to penetrate deeper into the sample and cure underlying layers. This is often referred to as a "photo-bleaching front" that moves through the material.[4][5]
-
Potentially Problematic for Surface Cure: If photobleaching at the surface is too rapid and not coupled with an efficient polymerization rate, it can lead to an insufficient number of initiating radicals. This can result in incomplete surface cure, often manifesting as a tacky or sticky surface, a problem frequently exacerbated by oxygen inhibition.[6][7]
Q3: What are the common visual or physical signs of problematic curing related to photobleaching?
Users may encounter several issues that can be traced back to the photoinitiator's behavior and the overall curing conditions:
-
Tacky or Sticky Surfaces: The most common issue, often indicating incomplete polymerization at the air-resin interface due to oxygen inhibition.[8][9]
-
Yellowing or Discoloration: While many benzophenone derivatives are known for good color stability, excessive or improper irradiation can lead to the formation of colored byproducts.[3]
-
Warping and Shrinkage: This can occur if curing is uneven, with some areas polymerizing and shrinking more than others. This is often linked to light intensity gradients and initiator concentration.[10][11]
-
Inconsistent Curing Depth: If the photobleaching rate is not optimized for the material thickness and opacity, you may get a hard surface with a soft, uncured interior.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a direct question-and-answer format.
Problem 1: My cured material has a tacky/sticky surface.
-
What is likely happening? A tacky surface is the classic sign of incomplete surface polymerization, primarily caused by oxygen inhibition . Atmospheric oxygen is a potent quencher of free radicals, effectively terminating the polymerization chains at the surface before a solid cure is achieved.[8] Rapid photobleaching of the initiator at the surface can worsen this by depleting the source of new radicals needed to overcome the oxygen effect.[7]
-
How can I solve it?
-
Increase Surface Radical Concentration: The most effective strategy is to add a co-initiator that excels at surface curing. Alpha-hydroxy ketones (e.g., Irgacure 184, Darocur 1173) are excellent for this as they are highly reactive and absorb strongly in the short-wave UV range, which is most effective at the surface.[5][7]
-
Utilize an Amine Synergist: this compound is a Type II initiator and works most effectively with a synergist, such as an acrylated amine. The amine not only acts as a co-initiator but also helps consume oxygen, thereby reducing inhibition.[7]
-
Create an Inert Environment: If possible, cure the sample in a nitrogen or argon atmosphere to displace oxygen from the surface.[8]
-
Increase Light Intensity (with caution): A higher photon flux can generate radicals faster than oxygen can quench them. However, excessively high intensity can cause other issues like yellowing or over-curing, so this must be optimized carefully.[12]
-
Problem 2: My thick-section samples are not curing completely through the material.
-
What is likely happening? This points to insufficient light penetration, which can be caused by several factors. The formulation may be too opaque, the light source may lack the longer, more penetrating wavelengths, or the photoinitiator concentration is too high, causing all the light to be absorbed at the surface (a phenomenon known as the "inner filter effect").[4][6]
-
How can I solve it?
-
Optimize Photoinitiator Concentration: Counter-intuitively, reducing the photoinitiator concentration can sometimes improve through-cure by preventing excessive light absorption at the surface.
-
Leverage Photobleaching: this compound is well-suited for thick cures because it photobleaches. Ensure your light source's wavelength aligns with its absorption peak (~380-410 nm) to enable this process.[7]
-
Use a Dual-Initiator System: Combine this compound with a photoinitiator that is specifically designed for deep sections, such as a bisacylphosphine oxide (BAPO) type initiator (e.g., Irgacure 819). BAPO initiators are activated by longer wavelength light (>400 nm) which penetrates deeper into the material.[5]
-
Increase Exposure Time: Allow more time for the surface initiator to bleach and for light to reach the lower layers.[13]
-
Problem 3: The cured product shows significant yellowing.
-
What is likely happening? Yellowing is typically caused by the formation of colored photodecomposition byproducts from the initiator or other components in the formulation. This can be exacerbated by over-exposure to UV light, particularly short-wavelength UV, or by using certain amine synergists that are prone to yellowing.
-
How can I solve it?
-
Optimize Light Exposure: Reduce the overall UV dose by lowering the light intensity or shortening the exposure time. Ensure the cure is complete without "over-baking" the sample.
-
Use a Long-Pass Optical Filter: Filter out short-wavelength UV light (<380 nm) if it is not necessary for your system. This can significantly reduce yellowing as higher-energy photons are often responsible for side reactions.
-
Evaluate Your Amine Synergist: Some amine synergists are more prone to yellowing than others. Consult with your supplier for low-yellowing alternatives if this is a critical parameter.
-
Consider a "Photobleaching" Initiator: Initiators like BAPO are known to bleach to a colorless state, which can result in a cleaner final appearance in white or clear formulations.[5]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common curing issues.
Caption: A logical workflow for diagnosing and resolving common photopolymerization curing issues.
Advanced Solutions & Experimental Protocols
Data Summary: Photoinitiator System Optimization
The following table provides starting points for formulating a robust photoinitiator system to balance surface and through-cure while minimizing yellowing.
| Parameter | Goal: Improve Surface Cure | Goal: Improve Through-Cure | Goal: Reduce Yellowing |
| Primary Initiator | This compound | This compound | This compound |
| Co-Initiator | Alpha-Hydroxy Ketone (0.5-2.0% w/w) | Bisacylphosphine Oxide (BAPO) (0.5-2.0% w/w) | N/A |
| Synergist | Acrylated Amine (2.0-10% w/w)[7] | Acrylated Amine (2.0-5.0% w/w) | Low-yellowing amine synergist |
| Light Source | Broadband Mercury Lamp (includes short UV) | LED Lamp (e.g., 395-405 nm) or filtered Mercury Lamp | LED Lamp (>400 nm) or filtered Mercury Lamp |
| Environment | Inert (Nitrogen/Argon) atmosphere | Standard atmosphere | Standard atmosphere |
Protocol: Optimizing Light Exposure Time
This protocol helps determine the minimum energy required for a complete cure, avoiding issues from under- or over-exposure.
Objective: To find the optimal exposure time for a given formulation thickness and light source.
Materials:
-
Your resin formulation containing this compound.
-
Substrate for curing.
-
UV/Vis light source with controlled shutter.
-
Cotton swabs and isopropyl alcohol (IPA).
-
Durometer for hardness testing (optional).
Procedure:
-
Prepare Samples: Prepare 5-10 identical samples of your resin on the substrate at the desired thickness.
-
Establish a Time Series: Based on manufacturer recommendations or preliminary tests, choose a series of exposure times (e.g., 2, 4, 6, 8, 10, 15, 20 seconds).[13]
-
Cure Samples: Expose each sample to the UV light source for its designated time. Ensure the distance from the lamp to the sample is consistent for all tests.
-
Assess Surface Cure (Tackiness Test): Immediately after curing, gently touch the surface with a dry cotton swab.
-
Pass: No fibers adhere to the surface. The surface is hard and smooth.
-
Fail: Fibers adhere, or the surface feels sticky or wet.
-
-
Assess Through-Cure (Solvent Rub Test): Vigorously rub the cured surface with an IPA-soaked cotton swab for ~10 seconds.
-
Pass: The surface shows no signs of degradation or softening.
-
Fail: The surface becomes dull, soft, or dissolves.
-
-
Assess Hardness (Optional): If applicable, measure the Shore hardness of the cured material. Plot hardness vs. exposure time. The optimal time is typically where the hardness value plateaus.
-
Determine Optimum Time: The optimal exposure time is the shortest time that passes both the tackiness and solvent rub tests and achieves the desired hardness.
Photoinitiation & Photobleaching Mechanism
This diagram illustrates the simplified photochemical process for a Type II photoinitiator like this compound.
Caption: Simplified mechanism of Type II photoinitiation and the competing photobleaching pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts [mdpi.com]
- 3. unisunchem.com [unisunchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 6. goodiuv.com [goodiuv.com]
- 7. radtech.org [radtech.org]
- 8. mach5ive.com [mach5ive.com]
- 9. shopeverbeam.com [shopeverbeam.com]
- 10. forum.formlabs.com [forum.formlabs.com]
- 11. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Stability and storage conditions for 4,4'-Bis(dimethylamino)benzil
Welcome to the technical support guide for 4,4'-Bis(dimethylamino)benzil. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for solid this compound?
Proper storage is crucial to maintain the stability and purity of this compound. The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Room temperature is generally acceptable for storage.[3] It is also important to protect the compound from light, as related aromatic ketones can be sensitive to photodegradation.
What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents.[3] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
What is the recommended procedure for preparing solutions of this compound?
Due to its crystalline powder form, standard procedures for preparing solutions from solid compounds should be followed. A general protocol is outlined below. The choice of solvent will depend on the specific experimental requirements; however, it has been noted to be soluble in acetone and benzene during purification.[1]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Determine the required concentration and volume: Calculate the mass of this compound needed based on your desired molarity and final volume.
-
Weigh the solid: Accurately weigh the required amount of the compound in a fume hood, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Dissolution: Add a portion of the desired solvent to a suitable volumetric flask. Transfer the weighed solid into the flask.
-
Aid dissolution (if necessary): Gently swirl the flask to dissolve the solid. Sonication may be used to aid dissolution if the compound is not readily soluble.
-
Final volume adjustment: Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Storage of the solution: Store the solution in a tightly sealed, light-protected container (e.g., an amber vial) at the recommended temperature. It is advisable to prepare fresh solutions for critical experiments or to validate the stability of the solution if stored for an extended period.
Troubleshooting Guides
Problem 1: I suspect my solid this compound has degraded. What are the signs of degradation?
-
Visual Inspection: A significant color change from its typical yellow-green to a darker or different hue may indicate degradation.[3] The presence of clumps or a change in the texture of the crystalline powder could also be a sign of moisture absorption or degradation.
-
Purity Analysis: If you have access to analytical instrumentation, techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound. The appearance of new peaks or a decrease in the area of the main peak would confirm degradation.
Problem 2: My solution of this compound has changed color. What could be the cause?
A color change in solution is a strong indicator of chemical degradation. A likely cause is photodegradation, especially if the solution has been exposed to light. Aromatic ketones and α-diketones are known to be photochemically active.
While specific degradation pathways for this compound are not extensively documented, studies on the closely related compound 4,4'-bis(dimethylamino)benzophenone (Michler's ketone) show that photodegradation can occur through N-de-methylation and the breakdown of the benzophenone structure.[4] A similar pathway can be anticipated for this compound.
Visualizing Potential Degradation and Stability Assessment
To aid in understanding potential degradation pathways and to provide a logical workflow for assessing stability, the following diagrams have been created.
Caption: Postulated photodegradation pathway for this compound.
Caption: A logical workflow for the assessment of compound stability.
Quantitative Data Summary
| Parameter | Recommended Condition | Source(s) |
| Storage Temperature | Room Temperature | [3] |
| Storage Atmosphere | Dry, inert atmosphere if possible, tightly sealed container | [1][2][3] |
| Light Conditions | Protect from light | General |
| Incompatibilities | Strong oxidizing agents | [3] |
References
- 1. Photochemistry of α-diketones. II. Some photo-oxidation reactions | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol - Google Patents [patents.google.com]
- 4. Benzil: Chemical property, Synthesis, and uses_Chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Slow Polymerization with 4,4'-Bis(dimethylamino)benzil
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet frustrating issue: slow or incomplete polymerization rates when using the photoinitiator 4,4'-Bis(dimethylamino)benzil. This document is structured in a question-and-answer format to help you quickly identify and resolve the specific challenges you may be facing in your experiments.
Section 1: Foundational Principles
Q1: How does this compound initiate polymerization?
This compound is a Type II photoinitiator.[1] Unlike Type I initiators that undergo direct cleavage upon light absorption, Type II initiators require a co-initiator or synergist, typically a tertiary amine, to generate the initiating free radicals.[1][2]
The process occurs in several steps:
-
Light Absorption: The benzil molecule absorbs photons from a suitable light source (typically in the UV-A or near-visible range), transitioning to an excited singlet state.[3]
-
Intersystem Crossing: It then rapidly converts to a more stable, longer-lived excited triplet state.
-
Hydrogen Abstraction: In this triplet state, the benzil molecule is highly reactive and abstracts a hydrogen atom from the co-initiator (e.g., an amine).[2] This creates two radicals: a ketyl radical from the benzil and a highly reactive alkylamino radical from the amine.
-
Initiation: The alkylamino radical is typically the primary species that initiates the polymerization by reacting with a monomer's double bond, starting the polymer chain growth.[1]
This bimolecular mechanism makes the system's efficiency dependent on the interaction and concentration of both the photoinitiator and the co-initiator.
Section 2: Troubleshooting Common Issues
This section addresses the most frequent causes of slow polymerization. Always check these variables first.
Q2: My polymerization is tacky on the surface or fails to cure completely. What is the most likely cause?
This is a classic symptom of oxygen inhibition .[4][5] Free radicals are highly reactive not only with monomers but also with molecular oxygen present in the atmosphere and dissolved in the resin.[5]
The Causality: A growing polymer radical (P•) can react with oxygen (O₂) to form a peroxy radical (POO•).[4][5] This peroxy radical is much less reactive towards monomer double bonds and effectively terminates the growing polymer chain.[6][7] This effect is most pronounced at the surface where oxygen from the air can continuously diffuse into the reaction mixture.[4]
Solutions for Oxygen Inhibition:
| Method | Description | Advantages | Disadvantages |
| Inert Gas Purging | Displace dissolved oxygen by bubbling an inert gas (e.g., nitrogen, argon) through the monomer mixture before and during curing.[4] | Highly effective; removes the root cause. | Requires a controlled atmosphere setup; can be costly and cumbersome.[4][5] |
| High Light Intensity | Use a higher irradiance light source. This generates a high concentration of primary radicals very quickly.[4] | Simple to implement; can rapidly consume local oxygen, allowing polymerization to outcompete inhibition.[4] | May not be sufficient for very thin films; can lead to non-uniform curing or material degradation if intensity is too high.[8] |
| Barrier Coating | Apply a transparent film (e.g., polyester) or a layer of an oxygen-impermeable material (like glycerol) over the surface before curing. | Effective and low-cost for many applications. | Film must be removed post-cure; can affect surface geometry.[5] |
| Chemical Additives | Incorporate oxygen scavengers like thiols or increase the concentration of amine co-initiators.[5] | Easily formulated into the resin. | Can affect final polymer properties and may introduce odors (thiols).[5] |
Below is a diagram illustrating the competitive reactions that occur in the presence of oxygen.
Caption: Oxygen inhibition pathway vs. desired polymer propagation.
Q3: My polymerization is slow throughout the entire sample, not just at the surface. What should I check about my light source?
If the cure is uniformly slow, the problem likely lies with the energy input. The rate of polymerization is directly related to the rate of radical generation, which depends on the light source's intensity and wavelength.[9][10]
The Causality:
-
Wavelength Mismatch: Photoinitiators have a specific absorption spectrum. This compound and its derivatives absorb strongly in the UV-A range (around 365 nm).[11] If your lamp's output does not significantly overlap with the initiator's absorption peak, the initiator cannot be excited efficiently, leading to a very low rate of radical formation.
-
Insufficient Intensity (Irradiance): The rate of radical formation is proportional to the number of photons absorbed.[10] Low light intensity means fewer photons are delivered per unit time, resulting in a slower initiation rate and, consequently, a slower overall polymerization.[10][12]
Troubleshooting Your Light Source:
-
Verify Wavelength: Check the specifications of your UV lamp. Ensure its peak output matches the absorption maximum of this compound (~365 nm). A mismatch here is a fundamental barrier to efficient curing.
-
Measure Irradiance: Use a radiometer to measure the light intensity at the sample surface. Lamps degrade over time, and their output can drop significantly. What was once a 5-minute cure may become a 15-minute cure simply due to bulb aging.
-
Check Sample Distance: Light intensity decreases with the square of the distance from the source. Ensure your sample is placed at a consistent and optimal distance for every experiment.
| Parameter | Recommendation |
| Wavelength | Match lamp output to initiator's λmax (~365 nm for benzil derivatives). |
| Intensity | Use a radiometer to confirm sufficient irradiance (e.g., >10 mW/cm² as a starting point). |
| Lamp Age | Track lamp usage hours and replace bulbs according to manufacturer recommendations. |
Q4: I've confirmed my light source is correct and I've eliminated oxygen, but the reaction is still sluggish. Could my initiator concentration be the problem?
Yes, the concentration of both the photoinitiator and the co-initiator is critical. There is an optimal range, and deviating either too low or too high can impair the polymerization rate.[13][14]
The Causality:
-
Concentration Too Low: An insufficient concentration of initiator or co-initiator will naturally lead to a low rate of radical generation, even with adequate light.[13]
-
Concentration Too High (Inner Filter Effect): If the photoinitiator concentration is too high, the molecules at the surface will absorb most of the incident light.[15] This prevents photons from penetrating deeper into the sample, leading to a "surface-only" cure and leaving the bulk of the material uncured or under-cured. This is also known as light attenuation.[15]
-
Imbalanced Co-initiator Ratio: The reaction relies on a bimolecular interaction. An excess of the amine co-initiator can sometimes act as a retarder by trapping initiating radicals.[16] An optimal stoichiometric ratio (often 1:1 or 1:2 by weight, depending on the system) ensures the most efficient radical generation.[2][16]
Recommended Concentration Ranges:
| Component | Typical Weight % (of total resin) | Potential Issue if Too Low | Potential Issue if Too High |
| Photoinitiator | 0.1% - 2.0% | Slow initiation, incomplete cure | Inner filter effect, reduced cure depth, yellowing[14][15] |
| Co-initiator (Amine) | 0.5% - 4.0% | Insufficient hydrogen donors, slow initiation | Can act as a retarder, causes color instability[16] |
Actionable Step: If you suspect a concentration issue, run a concentration matrix experiment. Prepare several small samples varying the photoinitiator concentration (e.g., 0.25%, 0.5%, 1.0%, 2.0%) while keeping the co-initiator and monomer constant. Monitor the cure rate to find the optimal concentration for your specific system thickness and light source.
Section 3: Advanced Troubleshooting
If the common issues above have been ruled out, it's time to investigate more subtle factors.
Q5: Could the monomer itself be the source of the problem?
Absolutely. Commercial monomers are shipped with small amounts of polymerization inhibitors to ensure stability during transport and storage.[17] These inhibitors are designed to scavenge free radicals and will efficiently quench the radicals generated by your photoinitiator system.
The Causality: Inhibitors like hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ) are potent free-radical scavengers.[17] They function by donating a hydrogen atom to terminate a radical, creating a stable, non-reactive species. Until the inhibitor is fully consumed by the initiating radicals, polymerization will not proceed. This leads to an "induction period" or an overall slow reaction rate.
Protocol for Inhibitor Removal (Caustic Wash):
This protocol is effective for phenolic inhibitors like HQ and MEHQ.[18]
-
Preparation: In a separatory funnel, combine your monomer with a 5-10% aqueous sodium hydroxide (NaOH) solution. Use approximately one-third of the monomer volume for the NaOH solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. The phenolic inhibitor will react with the NaOH to form a water-soluble salt.[18]
-
Separation: Allow the layers to separate. The aqueous layer (containing the inhibitor salt) will often be at the bottom and may be colored. Drain and discard this aqueous layer.
-
Washing: Add deionized water to the funnel, shake, and drain to remove residual NaOH. Repeat this washing step 2-3 times.
-
Drying: Drain the washed monomer into a flask containing a drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate). Swirl and let it sit for 15-30 minutes.
-
Filtration: Filter the monomer to remove the drying agent. The purified monomer should be used immediately or stored in a dark, cold place for a short period.
Q6: How can I quantitatively diagnose a slow polymerization rate instead of relying on simple observation?
Visual inspection can be subjective. For a precise diagnosis, you need to monitor the reaction kinetics in real-time. The gold standard for this is Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy .[19][20]
The Principle: RT-FTIR allows you to track the disappearance of the monomer's reactive functional groups (e.g., the C=C double bond in acrylates, typically around 1635 cm⁻¹) as the reaction progresses.[19] By measuring the peak area over time, you can generate a conversion vs. time curve, which provides critical kinetic data.[21][22]
Workflow for Kinetic Analysis using RT-FTIR:
Caption: A typical workflow for diagnosing polymerization kinetics using RT-FTIR.
By using RT-FTIR, you can definitively measure the impact of changing variables like initiator concentration, light intensity, or the presence of oxygen, providing quantitative evidence to guide your troubleshooting.[22][23]
Section 4: Frequently Asked Questions (FAQs)
Q: Can the type of amine co-initiator affect the polymerization rate? A: Yes, significantly. The efficiency of hydrogen abstraction depends on the amine's chemical structure.[2] Aliphatic amines are often more efficient than aromatic amines. The choice and concentration of the amine can impact the polymerization rate, depth of cure, and final monomer conversion.[2][16]
Q: What is photobleaching and is it a problem? A: Photobleaching is the photochemical destruction of the photoinitiator as it absorbs light.[24][25] This can be beneficial, as a bleached initiator no longer absorbs light, allowing photons to penetrate deeper into the sample and cure underlying layers.[11] However, if the initiator bleaches too quickly before generating enough radicals, it can lead to an incomplete cure. This compound and its derivatives are known to photobleach.[11]
Q: Can temperature affect my polymerization rate? A: Yes. Higher temperatures generally increase the mobility of monomer molecules and growing polymer chains, which can lead to a faster propagation rate and higher final conversion.[10][26] However, the primary driver of initiation is light, not temperature. For most photopolymerizations, conducting the reaction at a consistent room temperature is sufficient.
Q: My sample turns yellow after curing. Is this related to the photoinitiator? A: Yes. Many photoinitiators, including benzil- and camphorquinone-based systems, are inherently yellow.[14] While some of this color may fade due to photobleaching, residual initiator or its byproducts can leave a yellow tint in the final polymer.[14][16] This is often exacerbated by using a higher-than-necessary initiator concentration.
References
- 1. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oraljournal.com [oraljournal.com]
- 3. liftchem.com [liftchem.com]
- 4. radtech.org [radtech.org]
- 5. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 6. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity [frontiersin.org]
- 9. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of photoinitiator concentration on marginal and internal adaptation of experimental composite blends photocured by modulated methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. felipeschneider.com.br [felipeschneider.com.br]
- 15. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. felipeschneider.com.br [felipeschneider.com.br]
- 17. benchchem.com [benchchem.com]
- 18. longchangchemical.com [longchangchemical.com]
- 19. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 24. brukerspatialbiology.com [brukerspatialbiology.com]
- 25. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of 4,4'-Bis(dimethylamino)benzil in Photopolymerization
Welcome to the technical support center for photopolymerization applications utilizing 4,4'-Bis(dimethylamino)benzil, also known as Michler's ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues arising from the side reactions of this widely used photoinitiator. By understanding the underlying photochemical mechanisms, you can optimize your experimental outcomes and ensure the integrity of your photopolymerized materials.
Introduction to this compound in Photopolymerization
This compound is a Type II photoinitiator that, upon exposure to UV light, abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals that initiate polymerization. Its strong absorption in the UV-A region makes it highly effective. However, its photochemical reactivity can also lead to several side reactions, resulting in common experimental challenges such as yellowing of the final product, incomplete or slow curing, and reduced cure depth. This guide provides a structured approach to identifying, understanding, and mitigating these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your photopolymerization experiments with this compound, providing a causal explanation and actionable solutions.
Issue 1: The Final Polymer is Yellow or Discolored
Question: My photopolymerized material has a distinct yellow tint after curing. What is causing this, and how can I achieve a colorless product?
Answer:
Yellowing is a frequent side reaction associated with aminoaryl ketone photoinitiators like this compound. The discoloration arises from the formation of chromophoric byproducts during the photopolymerization process.
Causality:
-
Photodegradation of the Initiator: The primary cause of yellowing is the generation of colored photoproducts from the photoinitiator itself. Upon UV irradiation, side reactions can lead to the formation of conjugated systems that absorb in the visible spectrum, imparting a yellow hue to the material.
-
Oxidation of Amine Co-initiators: Tertiary amine synergists, essential for the function of Type II photoinitiators, can undergo oxidation during and after the curing process. These oxidized amine species are often colored and contribute significantly to the overall yellowing of the polymer.[1][2] The concentration of the amine co-initiator can directly impact the degree of yellowing; higher concentrations often lead to more pronounced discoloration.[1][2]
Troubleshooting Protocol:
-
Optimize Photoinitiator and Co-initiator Concentrations:
-
Rationale: An excess of either the photoinitiator or the amine co-initiator can lead to a higher concentration of unreacted molecules that are prone to degradation and color formation.
-
Action: Systematically vary the concentrations of this compound and the amine synergist to find the optimal ratio that provides efficient curing with minimal yellowing. Studies have shown that increasing the amine ratio can improve polymer properties but also increase yellowing.[1][2]
-
-
Select an Appropriate Amine Synergist:
-
Rationale: The structure of the amine synergist influences its susceptibility to oxidation and color formation.
-
Action: Experiment with different tertiary amines. For example, ethyl 4-(dimethylamino)benzoate (EDMAB) is a common choice. Evaluating alternative synergists may yield less colored byproducts.
-
-
Control Curing Conditions:
-
Rationale: Over-exposure to UV light can exacerbate the degradation of the photoinitiator and amine, leading to more intense yellowing.
-
Action: Minimize the UV dose to the amount necessary for complete polymerization. This can be achieved by reducing the exposure time or the light intensity.
-
-
Incorporate Light Stabilizers:
-
Rationale: To prevent post-cure yellowing due to ambient light exposure, light stabilizers can be added to the formulation.
-
Action: Consider adding hindered amine light stabilizers (HALS) or UV absorbers to your formulation. HALS trap free radicals, while UV absorbers block UV radiation, both of which help to prevent long-term discoloration.
-
Data Summary: Effect of Amine Co-initiator Ratio on Yellowing
| Photoinitiator System | Amine Ratio (Photoinitiator:Amine) | Observed Yellowing (+b value) | Impact on Polymer Properties | Reference |
| Camphorquinone (CQ) / EDMAB | 2:1 | Lower | Lower DC, Rpmax, KH | [1] |
| Camphorquinone (CQ) / EDMAB | 1:2 | Higher | Higher DC, Rpmax, KH | [1] |
| Phenylpropanedione (PPD) / EDMAB | 2:1 | Moderate | Lower DC, Rpmax, KH | [1] |
| PPD / EDMAB | 1:2 | Moderate | Higher DC, Rpmax, KH | [1] |
DC = Degree of Conversion; Rpmax = Maximum Rate of Polymerization; KH = Knoop Hardness
Issue 2: Incomplete Curing or Tacky Surface (Oxygen Inhibition)
Question: The surface of my polymer is tacky or uncured, while the bulk of the material seems solid. What is causing this, and how can I achieve a tack-free surface?
Answer:
This phenomenon is a classic sign of oxygen inhibition. Oxygen present in the atmosphere can interfere with the free-radical polymerization process, particularly at the surface where it is most concentrated.
Causality:
-
Radical Scavenging by Oxygen: Free radicals generated by the photoinitiator system react with oxygen to form peroxy radicals. These peroxy radicals are much less reactive towards monomer double bonds and thus, they terminate the growing polymer chains, leading to incomplete curing at the surface.
-
Amine Synergist Role: Tertiary amines play a crucial role in mitigating oxygen inhibition by reacting with the unreactive peroxy radicals to regenerate reactive alkyl-amino radicals, which can continue the polymerization process.[3]
Troubleshooting Protocol:
-
Increase Light Intensity:
-
Rationale: A higher light intensity generates a greater concentration of free radicals. This increases the probability of radicals reacting with monomer molecules before they are quenched by oxygen.
-
Action: Increase the power of your UV lamp or decrease the distance between the lamp and the sample.
-
-
Optimize the Amine Synergist:
-
Rationale: The efficiency of the amine in combating oxygen inhibition is critical.
-
Action: Ensure you are using an effective amine synergist at an appropriate concentration. Amines are more effective than ethers but can be less effective than thiols in reducing oxygen inhibition.[4]
-
-
Utilize a Nitrogen or Inert Gas Atmosphere:
-
Rationale: The most direct way to eliminate oxygen inhibition is to remove oxygen from the curing environment.
-
Action: Perform the photopolymerization in a nitrogen-purged glove box or under a continuous flow of an inert gas like nitrogen or argon. This is the most effective but also the most resource-intensive method.
-
-
Employ a Barrier Coating:
-
Rationale: A physical barrier can prevent oxygen from diffusing into the surface of the resin during curing.
-
Action: Apply a transparent film (e.g., polyester) over the surface of the liquid resin before UV exposure.
-
Workflow for Mitigating Oxygen Inhibition
Caption: Troubleshooting workflow for oxygen inhibition.
Issue 3: Low Cure Depth and Slow Polymerization Rate
Question: My polymerization is very slow, and I can only cure thin layers of my material. How can I increase the cure depth and the speed of the reaction?
Answer:
Slow polymerization and limited cure depth are often linked to an "inner filter effect" or "light screening" caused by the photoinitiator and its photoproducts, as well as primary radical termination.
Causality:
-
Inner Filter Effect: this compound has a high molar absorptivity. At high concentrations, most of the UV light is absorbed at the surface of the sample, preventing it from penetrating deeper into the material. Furthermore, some of the photoproducts generated during the reaction also absorb at the same wavelength as the initiator, exacerbating this light screening effect as the reaction proceeds.[5] This leads to a reduced rate of polymerization and a lower degree of conversion in thicker sections.[5]
-
Primary Radical Termination: The polymerization of methyl methacrylate with the diethyl analog of Michler's ketone has shown unusual kinetic behavior attributed to primary radical termination.[5] This means that the initially formed radicals can terminate each other before they have a chance to initiate polymer chains, reducing the overall efficiency of the polymerization.
Troubleshooting Protocol:
-
Optimize Photoinitiator Concentration:
-
Rationale: There is an optimal concentration for the photoinitiator that maximizes cure depth. Too low a concentration results in insufficient radical generation, while too high a concentration leads to a severe inner filter effect.
-
Action: Conduct a concentration-dependent study to determine the optimal loading of this compound for your specific resin system and sample thickness.[6][7]
-
-
Utilize a Co-initiator System:
-
Rationale: Combining this compound with another photoinitiator that has a lower absorption at the same wavelength or that undergoes photobleaching can improve light penetration.
-
Action: Consider adding a co-initiator like camphorquinone, which can enhance the degree of conversion when used with an amine synergist.[8][9]
-
-
Select a Photobleaching Initiator:
-
Rationale: Photobleaching initiators are consumed upon exposure to light, and their photoproducts are transparent at the excitation wavelength. This allows light to penetrate deeper into the sample as the reaction progresses.
-
Action: While this compound itself does photobleach to some extent, its photoproducts can still be problematic.[5] For applications requiring significant cure depth, consider replacing it with or using it in conjunction with a known photobleaching initiator.
-
Conceptual Diagram of the Inner Filter Effect
Caption: The inner filter effect limits cure depth.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound for thick samples?
While it is a highly efficient photoinitiator, its high absorbance can limit the cure depth, making it challenging for very thick samples due to the inner filter effect.[5] For thicker sections, it is often beneficial to use it at an optimized, lower concentration or in combination with a more photobleaching co-initiator.
Q2: What is the role of the amine synergist, and is it always necessary?
As a Type II photoinitiator, this compound requires a hydrogen donor to generate initiating radicals. A tertiary amine synergist is the most common and effective hydrogen donor for this purpose. It is also crucial for mitigating oxygen inhibition.[3] Therefore, for efficient polymerization, an amine synergist is generally necessary.
Q3: How does the solvent affect the performance of this compound?
The photochemical behavior of aminoaryl ketones can be solvent-dependent. The efficiency of intersystem crossing, which is a key step in the initiation process, can be influenced by the polarity and reactivity of the solvent. It is advisable to test the performance of the photoinitiator system in your specific monomer or solvent environment.
Q4: Are there any safety concerns with this compound (Michler's ketone)?
Yes, it is important to be aware of the safety profile of Michler's ketone. It is classified as a substance of very high concern by ECHA due to its carcinogenic, mutagenic, or toxic for reproduction (CMR) properties. Always consult the Safety Data Sheet (SDS) and handle it with appropriate personal protective equipment in a well-ventilated area. For some applications, its diethyl analog, 4,4'-bis(diethylamino)benzophenone (DEABP), may be a suitable substitute with a different regulatory status.
Q5: How can I confirm that incomplete curing is due to a side reaction of the photoinitiator?
A good diagnostic experiment is to perform the polymerization under a nitrogen atmosphere. If you achieve a complete, tack-free cure under nitrogen but not in air, oxygen inhibition is the primary culprit. If the cure depth remains low even under nitrogen, the inner filter effect due to the photoinitiator and its byproducts is a likely cause. You can further investigate this by measuring the UV-Vis absorption spectrum of your resin before and after partial curing to see if new absorbing species are being formed.
References
- 1. Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. felipeschneider.com.br [felipeschneider.com.br]
- 3. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
- 4. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. princeton.edu [princeton.edu]
- 8. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cure Depth in Thick Samples with 4,4'-Bis(dimethylamino)benzil
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4,4'-Bis(dimethylamino)benzil for photopolymerization. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and achieve optimal cure depth in your thick-sample experiments.
Part 1: Understanding this compound for Deep Curing
What is this compound?
This compound, also known as Michler's Ketone, is a highly efficient photoinitiator used in free-radical photopolymerization. It is particularly valuable for applications requiring the curing of thick or highly pigmented materials, a significant challenge in fields like 3D printing, dental resins, and advanced composites.[1][2] Its effectiveness stems from its unique photochemical properties, most notably its ability to undergo photobleaching.
The Mechanism of Action: Paving the Way for Deeper Cures
The primary challenge in curing thick samples is the attenuation of light as it passes through the material. The top layers absorb most of the light, leaving insufficient energy to initiate polymerization in the deeper regions.[3] this compound and its derivatives address this issue through a process called photobleaching.
Upon exposure to UV or visible light, the photoinitiator absorbs photons and generates free radicals that initiate the polymerization cascade.[4] Crucially, this process also chemically alters the photoinitiator, reducing its absorbance in the activation wavelength range.[5][6] This "bleaching" effect renders the top layers more transparent to the incoming light, allowing it to penetrate deeper and cure the underlying material.[3][7]
Caption: Mechanism of deep curing via photobleaching.
Part 2: Troubleshooting Guide
This section addresses common issues encountered when using this compound for curing thick samples.
Problem 1: Incomplete or Shallow Cure Depth
Question: My thick samples are not curing completely through the entire depth. What are the possible causes and how can I fix this?
Answer: Shallow cure depth is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.
-
Photoinitiator Concentration: The concentration of this compound is critical. While a higher concentration increases the rate of initiation at the surface, it can also lead to a "shielding effect," where the top layer absorbs too much light, preventing it from reaching deeper into the sample. Conversely, a concentration that is too low may result in an insufficient number of initiating radicals, leading to incomplete polymerization.[7][8] An optimal concentration exists that balances surface and through-curing.[9]
-
Light Intensity and Wavelength: The intensity of the light source directly impacts the number of photons available to activate the photoinitiator. Higher intensity generally leads to a greater cure depth, but there is a point of diminishing returns. The wavelength of the light source must overlap with the absorption spectrum of the photoinitiator. For this compound and its derivatives, a light source in the UV-A or near-visible range (e.g., 365-405 nm) is typically effective.[10][11][12]
-
Exposure Time: Insufficient exposure time will result in incomplete curing. The photobleaching effect, which is crucial for deep curing, is time-dependent.[7] Longer exposure times allow for more extensive photobleaching and deeper light penetration.
-
UV Absorbers and Fillers: The presence of other components in your resin formulation, such as pigments, fillers, or other UV-absorbing additives, can significantly reduce light penetration and thus, the cure depth.[13][14] The scattering of light by fillers can also play a complex role.[15][16]
| Parameter | Effect on Cure Depth | Recommendation |
| Photoinitiator Concentration | An optimal concentration exists. Too high or too low can reduce cure depth. | Titrate the concentration to find the optimal level for your specific resin and sample thickness. Start with a range of 0.1 wt% to 1.0 wt%. |
| Light Intensity | Higher intensity generally increases cure depth. | Use a high-intensity light source. Be aware of potential heat generation that could affect your sample. |
| Exposure Time | Longer exposure time allows for more photobleaching and deeper cure. | Increase the exposure time incrementally and measure the corresponding cure depth. |
| Wavelength | Must match the absorption spectrum of the photoinitiator. | Use a light source with a peak output that aligns with the absorption maximum of this compound (around 365 nm).[10] |
| Additives (Fillers, Pigments) | Can absorb or scatter light, reducing cure depth. | If possible, reduce the concentration of light-absorbing or scattering additives. Consider using a photoinitiator system designed for pigmented resins. |
Problem 2: Poor Surface Cure (Tacky Surface)
Question: The surface of my cured sample remains tacky. What causes this and what are the solutions?
Answer: A tacky surface is a common sign of oxygen inhibition. Atmospheric oxygen can quench the excited state of the photoinitiator and scavenge free radicals, preventing them from initiating polymerization at the surface.
-
Inert Atmosphere: The most effective way to eliminate oxygen inhibition is to perform the curing in an inert atmosphere, such as a nitrogen or argon glovebox.
-
Barrier Coatings: Applying a barrier coating, such as a thin layer of polyvinyl alcohol (PVA) or even a simple glass slide, can physically block oxygen from the surface of the resin during curing.
-
Co-initiators: The use of a co-initiator, such as an amine synergist, can help to mitigate oxygen inhibition. These co-initiators can react with the peroxy radicals formed by the interaction of oxygen with the initiating radicals, regenerating an active radical that can continue the polymerization chain.[10]
Problem 3: Inconsistent Curing Results
Question: I am getting variable cure depths and overall inconsistent results between experiments. What should I check?
Answer: Inconsistent results often point to a lack of control over experimental parameters.
-
Homogeneous Mixing: Ensure that the photoinitiator is completely dissolved and homogeneously dispersed in the resin. Inadequate mixing can lead to localized areas of high and low photoinitiator concentration, resulting in non-uniform curing.
-
Light Source Stability: The output of your light source may fluctuate over time. Use a radiometer to periodically measure and verify the intensity of your curing lamp at the sample surface.
-
Temperature Control: Photopolymerization is an exothermic process. Significant temperature variations can affect the reaction kinetics and the final properties of the polymer. If possible, control the temperature of your sample during curing.
Problem 4: Discoloration of the Cured Polymer
Question: My cured samples have a yellowish tint. Is this expected and can it be minimized?
Answer: this compound itself is a yellow solid, and its photoproducts can also impart a yellow color to the final cured polymer.[17]
-
Photoinitiator Concentration: Using the lowest effective concentration of the photoinitiator can help to minimize the initial color.
-
Photobleaching: As the photoinitiator photobleaches, its color will fade. Longer exposure times can sometimes lead to a less colored final product.
-
Alternative Photoinitiators: If color is a critical parameter for your application, consider using a photoinitiator that is known for its low color, such as a phosphine oxide-based photoinitiator, either alone or in combination with this compound.[18]
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use?
The optimal concentration is highly dependent on the specific resin system, the presence of fillers or pigments, the thickness of the sample, and the desired cure properties. A good starting point for optimization is typically between 0.1 wt% and 1.0 wt%.[7]
Q2: What is the ideal wavelength of light for curing with this photoinitiator?
The ideal wavelength corresponds to the absorption maximum of the photoinitiator. For this compound, this is in the UV-A range, around 365 nm.[10] However, it can also be effective with light sources up to around 425 nm.[10]
Q3: Can this compound be used in combination with other photoinitiators?
Yes, it is often beneficial to use this compound in combination with other photoinitiators. For example, combining it with a surface-curing photoinitiator can provide a good balance of through-cure and a tack-free surface.[4] It has been shown to work effectively as a co-initiator with camphorquinone-amine systems in dental resins.[11][12][19]
Q4: What is the shelf life and proper storage condition for this compound?
This compound should be stored in a cool, dry, and dark place, away from sources of light and heat. When stored properly in its original, unopened container, it typically has a shelf life of at least one year.
Q5: Are there any safety precautions I should be aware of when handling this compound?
Yes, this compound (Michler's Ketone) is suspected of causing genetic defects and cancer. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood. Always consult the Safety Data Sheet (SDS) before use.
Q6: How does photobleaching of this compound work and why is it beneficial?
Photobleaching is a photochemical reaction where the photoinitiator molecule is altered upon light absorption, leading to a decrease in its ability to absorb light at the same wavelength.[3] This is beneficial for curing thick samples because as the top layers are cured, the photoinitiator in those layers becomes more transparent, allowing light to penetrate deeper and cure the underlying layers.[5][6]
Part 4: Experimental Protocols
Protocol 1: A Starting Point for Optimizing Cure Depth in a Thick Sample
This protocol provides a general framework for determining the optimal concentration of this compound and exposure time for your specific application.
Caption: Experimental workflow for optimizing cure depth.
Step-by-Step Methodology:
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Prepare Resin Formulations: Prepare a series of resin formulations with varying concentrations of this compound (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 wt%). Ensure the photoinitiator is completely dissolved in the monomer/oligomer blend.
-
Sample Preparation: For each formulation, prepare multiple samples of a consistent, known thickness in a mold. The thickness should be relevant to your application.
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Curing: Using your light source, cure each set of samples for different exposure times (e.g., 30, 60, 120, 240 seconds). Ensure the distance between the light source and the sample is consistent for all experiments.
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Measure Cure Depth: After curing, carefully remove the uncured resin from the top of the sample. Measure the thickness of the cured polymer using a caliper or other suitable method.
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Data Analysis: Plot the cure depth as a function of photoinitiator concentration for each exposure time. Also, plot the cure depth as a function of exposure time for each concentration.
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Determine Optimal Parameters: From your plots, identify the photoinitiator concentration and exposure time that provide the desired cure depth for your application.
Part 5: References
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References
- 1. tuwien.at [tuwien.at]
- 2. ijitee.org [ijitee.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uvebtech.com [uvebtech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. m.youtube.com [m.youtube.com]
- 17. Benzil - Wikipedia [en.wikipedia.org]
- 18. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Minimizing Yellowing in Polymers Initiated by 4,4'-Bis(dimethylamino)benzil
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize 4,4'-Bis(dimethylamino)benzil as a photoinitiator and are encountering issues with polymer yellowing. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the problem, enabling you to make informed decisions in your experimental design. This guide offers a multi-faceted approach to troubleshooting, from formulation and process control to post-curing treatments.
Section 1: Understanding the Root Cause of Yellowing
Before troubleshooting, it is critical to understand the underlying chemical processes that lead to discoloration. The yellowing phenomenon is not a simple, single-pathway event but rather the result of several competing chemical reactions.
FAQ 1: Why does my polymer turn yellow when using this compound?
The yellowing of polymers initiated with this compound, a Type II photoinitiator, is primarily due to the formation of colored byproducts, or chromophores, during and after the photopolymerization process.[1] Upon exposure to UV light, the initiator absorbs energy and enters an excited state. From here, it can proceed down two primary pathways:
-
The Desired Pathway (Polymerization): The excited initiator interacts with a co-initiator or monomer (often via hydrogen abstraction) to generate free radicals. These radicals then propagate, cross-linking the polymer chains and solidifying the material.
-
The Yellowing Pathway (Side Reactions): In parallel, the excited initiator or the radicals it forms can undergo a series of undesirable side reactions. These reactions can lead to the formation of stable, conjugated molecular structures.[2] Molecules with extended conjugation absorb light in the blue/violet region of the visible spectrum, causing them to appear yellow to the human eye.
Key contributing factors include:
-
Photo-oxidation: The presence of oxygen during curing can lead to the formation of carbonyl groups and other chromophores within the polymer backbone or from initiator fragments.[3][4][5][6] This is often accelerated by heat and continued UV exposure.[7][8]
-
Initiator Degradation: Prolonged or high-intensity UV exposure can cause the photoinitiator itself and its byproducts to degrade into smaller, colored species.[1][9]
-
Amine Contribution: The N,N-dimethylamino groups inherent to the initiator's structure, while crucial for its function, can be susceptible to oxidation, forming colored species. This is analogous to how tertiary amine co-initiators can contribute to yellowing in other systems.[2][10]
The diagram below illustrates this mechanistic divergence.
Caption: Divergent pathways of the photoinitiator upon UV absorption.
Section 2: Troubleshooting Guide: A Multi-faceted Approach
Minimizing yellowing requires a systematic evaluation of your formulation, curing process, and post-cure handling.
Part A: Formulation Optimization
The components of your resin have the largest impact on its final color stability.
FAQ 2: Can the concentration of the photoinitiator affect the degree of yellowing?
Absolutely. While a sufficient concentration is necessary for an efficient cure, an excessive amount can be a primary driver of yellowing.[1] An overabundance of initiator molecules increases the probability of side reactions that form chromophores.[1] It is crucial to find the "sweet spot" that balances curing efficiency with color stability. We recommend performing a concentration ladder experiment to determine the minimum effective concentration for your specific system and curing conditions.
FAQ 3: What additives can I incorporate to reduce yellowing?
Incorporating stabilizers is one of the most effective strategies for mitigating yellowing. They work by interrupting the chemical degradation pathways.[11]
| Additive Type | Mechanism of Action | Typical Concentration (by wt.) | Key Considerations |
| Hindered Amine Light Stabilizers (HALS) | Act as potent radical scavengers. They trap free radicals formed during photo-degradation, terminating the chain reactions that lead to chromophore formation.[1] | 0.1 - 1.0% | Highly effective for long-term stability. Do not absorb UV light, so they work well in combination with UV absorbers. |
| UV Absorbers (e.g., Benzophenones, Benzotriazoles) | Function by competitively absorbing harmful UV radiation and dissipating it as harmless thermal energy, protecting both the polymer and the initiator from degradation.[1][12] | 0.1 - 2.0% | Must be chosen based on the UV wavelength used for curing to avoid interfering with the initiation process. |
| Antioxidants (e.g., Phenols, Phosphites) | Inhibit degradation caused by thermal oxidation during curing or subsequent heat exposure.[13][14] Phenolics are primary antioxidants (radical scavengers), while phosphites are secondary (peroxide decomposers). | 0.05 - 0.5% | A synergistic blend of primary and secondary antioxidants often provides the best protection against thermal degradation.[14] |
FAQ 4: Should I consider using a co-initiator or an alternative photoinitiator system?
Yes, this is an advanced but powerful strategy. While this compound is a Type II initiator, blending it with a Type I initiator can improve overall efficiency and reduce yellowing.
-
Type I Initiators (e.g., BAPO, TPO): These initiators undergo cleavage upon UV exposure to form two free radicals directly, without needing a co-initiator.[2][15] They are known for lower yellowing potential.[15][16] By adding a small amount of a Type I initiator, you may be able to reduce the required concentration of the this compound, thereby reducing its contribution to yellowing. Note that Type I initiators often absorb at different wavelengths, so a broad-spectrum or multi-wavelength light source may be necessary.[15]
Part B: Curing Process Control
How you cure your polymer is just as important as what is in it.
FAQ 5: How do my curing conditions (light source, intensity, time) contribute to yellowing?
Curing conditions are a critical variable.[1]
-
UV Wavelength & Intensity: Using a wavelength that is not optimally matched to the absorption spectrum of this compound can lead to inefficient radical generation and an increase in side reactions.[1] Similarly, excessively high light intensity can accelerate the degradation of the initiator and the polymer.
-
Curing Time (Energy Dose): Over-curing is a common cause of yellowing. Exposing the polymer to UV light for longer than necessary provides more energy and time for degradation pathways to occur.[1][9] It is essential to determine the minimum energy dose required for a full cure.
-
Temperature: High temperatures during the curing process can accelerate thermal oxidation, leading to discoloration.[1][7] If your curing system generates significant heat, consider implementing cooling measures.
FAQ 6: Would curing in an inert atmosphere (e.g., nitrogen) help?
Yes, significantly. Curing under a nitrogen or argon blanket minimizes the presence of oxygen. Since photo-oxidation is a major yellowing pathway, eliminating oxygen can dramatically improve the color stability of the final product.[2] This is particularly important for thin films or coatings with a large surface area exposed to the air.
Part C: Post-Curing Mitigation
FAQ 7: Is it possible to reduce yellowing after the polymer has been cured?
In some cases, yes. The technique is known as photobleaching . The yellowing chromophores, while stable, can sometimes be broken down by exposure to a specific wavelength of light, often in the visible spectrum (e.g., blue light).[17] This process essentially destroys the conjugated system responsible for the color.
However, this is a delicate balance. The energy used for photobleaching can also cause further degradation of the polymer matrix if not carefully controlled.[18] Success depends heavily on the specific chemical nature of the chromophores formed. A systematic experiment is required to determine the optimal wavelength, intensity, and exposure time for photobleaching without damaging the polymer's mechanical properties.
Section 3: Experimental Protocols
Here we provide actionable, step-by-step methodologies to implement the troubleshooting strategies discussed above.
Protocol 1: Optimizing Photoinitiator Concentration
This protocol aims to identify the minimum initiator concentration that provides a complete cure, thereby minimizing excess initiator available for yellowing side-reactions.
Methodology:
-
Preparation of Formulations: Prepare a series of resin formulations with varying concentrations of this compound (e.g., 0.2, 0.5, 1.0, 1.5, 2.0 wt%). Keep all other component concentrations constant.
-
Sample Preparation: Cast each formulation into a mold of a standardized thickness (e.g., 2 mm).
-
Curing: Cure all samples under identical, controlled conditions (UV wavelength, intensity, and time).
-
Assessment of Cure: Evaluate the degree of cure for each sample using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the disappearance of the reactive monomer peak (e.g., C=C stretch for acrylates) or measure physical properties like Shore hardness.
-
Yellowness Measurement: Immediately after curing, measure the Yellowness Index (YI) of each fully cured sample using a spectrophotometer or colorimeter according to ASTM E313.
-
Analysis: Plot the Yellowness Index vs. Initiator Concentration. Select the lowest concentration that achieves a complete and satisfactory cure.
Protocol 2: General Experimental Workflow for Troubleshooting
The following diagram outlines a logical workflow for diagnosing and solving yellowing issues.
Caption: A systematic workflow for troubleshooting polymer yellowing.
Section 4: Summary and Key Takeaways
-
Root Cause: Yellowing is caused by chromophore formation from initiator side reactions, photo-oxidation, and thermal degradation.
-
Formulation is Key: The most significant improvements come from optimizing initiator concentration and incorporating a synergistic blend of stabilizers (HALS, UV absorbers, antioxidants).
-
Process Control is Crucial: Avoid over-curing by optimizing the energy dose. Minimize heat and cure under an inert atmosphere to prevent oxidative degradation.
-
Systematic Approach: Use a structured, experimental approach to isolate variables and identify the most effective solution for your specific polymer system.
By understanding the fundamental mechanisms and systematically applying these troubleshooting principles, you can significantly reduce yellowing and produce high-quality, color-stable polymers for your research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. testextextile.com [testextextile.com]
- 8. testextextile.com [testextextile.com]
- 9. uvitron.com [uvitron.com]
- 10. Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Color-Stable Formulations for 3D-Photoprintable Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. specialchem.com [specialchem.com]
- 13. partinchem.com [partinchem.com]
- 14. CN104327241A - Anti-yellowing prepolymer and preparation method thereof - Google Patents [patents.google.com]
- 15. Flexural strength of dental adhesives with different photoinitiator systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of different photoinitiators and reducing agents on cure efficiency and color stability of resin-based composites using different LED wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Effect of Light Intensity on 4,4'-Bis(dimethylamino)benzil Performance
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 4,4'-Bis(dimethylamino)benzil (DMAB), with a specific focus on how light intensity impacts its experimental performance. Our goal is to equip you with the scientific rationale behind experimental phenomena to empower you to optimize your protocols effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for their cause and actionable solutions.
Q1: Why is my photopolymerization rate slow or incomplete, especially in thicker samples, despite using a high-intensity light source?
A: This is a common issue that often stems from a combination of factors related to light attenuation and oxygen inhibition. While high intensity is expected to accelerate curing, its effectiveness can be limited.
-
Oxygen Inhibition: Free radicals are highly reactive with molecular oxygen, which can scavenge the initiating radicals before they can react with monomers. This effect is most pronounced at the surface of the sample where oxygen concentration is highest. At moderate light intensities, the rate of radical generation may not be sufficient to overcome this inhibition, leading to a tacky or uncured surface layer. Increasing light intensity can help by generating radicals faster than oxygen can diffuse into the system, but it may not solve the problem entirely.[1][2]
-
Inner Filter Effect & Attenuation: DMAB has a strong UV absorption profile.[3] At high concentrations, the majority of the incident light is absorbed by the topmost layer of the sample. This phenomenon, known as the inner filter effect, prevents light from penetrating deeper into the material, resulting in incomplete curing of underlying layers.[3][4] While photobleaching of DMAB can gradually allow for deeper light penetration, a very high initial intensity can cure the surface so rapidly that it creates an opaque polymer shield, physically blocking light from reaching the rest of the sample.
-
Photoproduct Screening: During irradiation, DMAB and other components can form byproducts. Some of these photoproducts may absorb light at the same wavelength as the initiator, further contributing to light screening and reducing the overall photoinitiation rate in deeper layers.[3]
Solutions:
-
Work in an Inert Atmosphere: To counteract oxygen inhibition, perform the polymerization under a nitrogen or argon atmosphere.
-
Optimize Initiator Concentration: A lower concentration of DMAB may reduce the inner filter effect, allowing for more uniform light distribution and deeper curing, although this might require longer exposure times.[4]
-
Use a Multi-Component System: Combining DMAB with a co-initiator that absorbs at a slightly different wavelength or has a higher initiation efficiency can improve performance. For instance, studies on the related compound 4,4'-bis(N,N-diethylamino)benzophenone (DEABP) show it works effectively as a co-initiator in binary systems to enhance the degree of conversion.[5][6][7]
-
Modulate Light Intensity: Instead of a continuous high-intensity blast, consider using a lower intensity for a longer duration or a pulsed light regimen to balance surface and through-cure.
Q2: I'm observing a lower final degree of conversion (DC) at very high light intensities. Isn't higher intensity always better?
A: Not necessarily. The relationship between light intensity and the final degree of conversion is not always linear. While increasing intensity boosts the rate of radical generation, it can also promote undesirable side reactions.[8][9]
The primary competing reaction is bimolecular termination, where two growing polymer radicals react with each other, terminating chain growth.
-
Rate of Initiation vs. Termination: The rate of initiation is generally proportional to the light intensity (I), whereas the rate of termination is proportional to the square of the radical concentration. At very high intensities, the concentration of radicals becomes so high that the termination rate increases significantly.[10]
-
Shorter Polymer Chains: This high rate of termination means that polymer chains are terminated more frequently and prematurely. The result is a polymer network composed of shorter chains, which can lead to a lower overall degree of conversion and inferior mechanical properties.[10]
Therefore, for any given photochemical system, there exists an optimal light intensity range that maximizes the polymerization rate and DC without excessively promoting termination reactions.
Solutions:
-
Conduct an Intensity-Response Study: Systematically vary the light intensity while keeping the total energy dose (intensity × time) constant. Measure the DC for each condition to identify the optimal intensity for your specific formulation.
-
Adjust Monomer/Oligomer Viscosity: In highly viscous systems, the mobility of growing polymer chains is limited, which can reduce the rate of bimolecular termination. This "autoacceleration" or gel effect can sometimes allow for the use of higher intensities.[11]
Q3: When using DMAB in fluorescence applications, my signal rapidly fades under illumination. Is this just photobleaching?
A: While photobleaching is a likely contributor, the rapid signal loss you're observing, especially under high-intensity illumination, could be due to other quenching phenomena.[12]
-
Photobleaching: This is the irreversible photochemical destruction of the DMAB molecule, rendering it non-fluorescent. The rate of photobleaching is directly dependent on the intensity and duration of light exposure.[3][13]
-
Excited State Quenching: High light intensity can create a very high concentration of DMAB molecules in the excited state. When these excited molecules are in close proximity, they can interact and deactivate each other through non-radiative pathways, a process that effectively "quenches" fluorescence.[14][15] This is a dynamic process that depends on the instantaneous excited state population.
-
Self-Quenching: At high concentrations, even under moderate illumination, DMAB molecules can form non-fluorescent aggregates (dimers or excimers) or undergo collisional quenching, where an excited molecule returns to the ground state after colliding with a ground-state molecule of the same species.[16]
Solutions:
-
Reduce Excitation Intensity: Use neutral density filters or lower the power setting on your light source to the minimum level required for adequate signal detection.[12]
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition and employ techniques like using transmitted light for focusing before switching to fluorescence for the final capture.[12]
-
Use Antifade Reagents: For fixed samples, mounting media containing antifade reagents can be used to reduce photobleaching by scavenging free radicals.[12]
-
Optimize Concentration: Perform a concentration titration to find the lowest concentration of DMAB that still provides a sufficient signal-to-noise ratio, thereby minimizing self-quenching.
Frequently Asked Questions (FAQs)
Q1: What is the photochemical mechanism of this compound?
A: this compound is a Type II photoinitiator.[17] Unlike Type I initiators that undergo direct cleavage upon light absorption, Type II initiators require a second molecule, a co-initiator or synergist, to produce free radicals. The process is as follows:
-
Light Absorption: The DMAB molecule absorbs a photon of UV light, promoting an electron to a higher energy level, forming an excited singlet state (S1).
-
Intersystem Crossing (ISC): The molecule rapidly and efficiently undergoes intersystem crossing, a spin-forbidden but common process in benzophenone-like molecules, to form a more stable, long-lived excited triplet state (T1).[18][19]
-
Hydrogen Abstraction: The triplet-state DMAB molecule abstracts a hydrogen atom from a synergist, which is typically a tertiary amine or other molecule with a labile hydrogen.
-
Radical Generation: This hydrogen abstraction event results in two radicals: a ketyl radical derived from the DMAB and a highly reactive alkylamino radical from the synergist. The alkylamino radical is typically the primary species that initiates the polymerization of monomers.[17]
Q2: How does light intensity fundamentally affect radical generation?
A: The rate of radical formation is directly proportional to the amount of light absorbed by the photoinitiator.[9] Light intensity, or irradiance (typically measured in mW/cm²), defines the number of photons striking a unit area of the sample per unit time.
A higher intensity means more photons are delivered to the sample in a given period. This increases the probability of a DMAB molecule absorbing a photon and becoming excited, which in turn increases the rate at which initiating radicals are generated.[8][11] This direct relationship is why increasing light intensity generally leads to a faster polymerization rate.[8]
Q3: What is photobleaching and how does it relate to light intensity?
A: Photobleaching is the irreversible photochemical alteration of a molecule upon light absorption, such that it permanently loses its ability to absorb light and, in this context, initiate polymerization or fluoresce.[12][20] The rate of photobleaching is proportional to the light intensity and the total exposure dose (intensity × time).[3]
-
In Polymerization: For DMAB, photobleaching can be advantageous. As initiator molecules in the top layer are bleached, they become transparent to the excitation wavelength. This allows light to penetrate deeper into the sample, facilitating a more uniform cure throughout the material's thickness.[3] However, if the intensity is too high, the initiator can be depleted before the polymerization reaches completion, leading to a stalled reaction.
-
In Fluorescence: In imaging or sensing applications, photobleaching is almost always a drawback, as it leads to a permanent loss of signal.[12]
Q4: How do I determine the optimal light intensity for my photopolymerization experiment?
A: Finding the optimal light intensity requires a systematic experimental approach. The goal is to identify an intensity that provides a fast and complete cure without causing issues like excessive termination or thermal stress. A recommended workflow is outlined below.
A detailed protocol for measuring the degree of conversion, a critical metric in this workflow, is provided in the following section.
Data Summary & Protocols
Table 1: General Effects of Increasing Light Intensity on Performance
| Parameter | Effect of Increasing Light Intensity | Rationale & Key Considerations |
| Polymerization Rate | Increases | More photons lead to a higher rate of radical generation.[8][9] |
| Degree of Conversion (DC) | Increases to an optimum, then may decrease | At very high intensities, termination reactions can dominate, leading to incomplete conversion.[8][10] |
| Polymer Chain Length | Decreases | Higher radical concentration leads to a higher probability of premature chain termination.[10] |
| Photobleaching Rate | Increases | The rate of photochemical destruction is proportional to the photon flux.[3] |
| Curing Depth | Can increase, but may be limited | Initially improves due to faster radical generation, but can be limited by surface curing and light attenuation at very high intensities.[1][4] |
Experimental Protocol: Measuring Degree of Conversion (DC) using FTIR Spectroscopy
This protocol allows for the quantitative measurement of polymerization by tracking the disappearance of the monomer's reactive C=C bonds.
Materials:
-
Photopolymerizable resin containing DMAB.
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Light source with adjustable intensity (and a radiometer to measure it).
-
Spacers of defined thickness (e.g., 100 µm).
-
Glass slides or other transparent substrates.
-
Timer.
Methodology:
-
Prepare the Uncured Sample: Place a small drop of the unmixed, uncured liquid resin onto the ATR crystal of the FTIR spectrometer.
-
Record the Uncured Spectrum: Acquire a high-resolution spectrum of the uncured resin. This will serve as your reference (t=0). Pay close attention to the vibrational peak corresponding to the C=C double bond of the monomer (e.g., ~1638 cm⁻¹ for methacrylates). Also, identify an internal standard peak that does not change during polymerization (e.g., a C=O ester peak at ~1720 cm⁻¹).
-
Calculate Peak Ratios: Determine the ratio of the height (or area) of the C=C peak to the internal standard peak for the uncured sample. This normalizes the measurement.
-
Ratio_uncured = (Peak_Height_C=C) / (Peak_Height_Internal_Standard)
-
-
Prepare the Curing Sample: Place a drop of the same resin between two glass slides separated by a spacer of known thickness to ensure a consistent sample depth.
-
Cure the Sample: Expose the sample to your light source at a specific, measured intensity for a set duration.
-
Record the Cured Spectrum: Immediately after curing, if possible, or after carefully removing the cured polymer film, press it firmly onto the ATR crystal and acquire a spectrum.
-
Calculate Cured Peak Ratios: Determine the ratio of the C=C peak to the internal standard peak for the cured sample.
-
Ratio_cured = (Peak_Height_C=C) / (Peak_Height_Internal_Standard)
-
-
Calculate the Degree of Conversion (DC): Use the following formula to calculate the percentage of C=C bonds that have reacted:
-
DC (%) = [1 - (Ratio_cured / Ratio_uncured)] × 100
-
-
Repeat for Different Intensities: Repeat steps 5-8 for each light intensity you wish to test, keeping the total energy dose constant if desired, to build a performance curve as described in the optimization workflow.
This self-validating protocol, which uses an internal standard, ensures that variations in sample amount or contact with the ATR crystal do not skew the results, providing trustworthy and reproducible data.[5][6]
References
- 1. Frontiers | Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity [frontiersin.org]
- 2. A Review of Critical Issues in High-Speed Vat Photopolymerization [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. princeton.edu [princeton.edu]
- 5. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of the excitation light intensity on the rate of fluorescence quenching reactions: pulsed experiments - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP08562H [pubs.rsc.org]
- 15. Theory of light quenching: effects of fluorescence polarization, intensity, and anisotropy decays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 17. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intersystem crossing - Wikipedia [en.wikipedia.org]
- 19. edinst.com [edinst.com]
- 20. brukerspatialbiology.com [brukerspatialbiology.com]
Validation & Comparative
A Comparative Analysis of 4,4'-Bis(dimethylamino)benzil and Other Type II Photoinitiators for Photopolymerization
For researchers, scientists, and professionals in drug development, the efficiency of a photoinitiator is a critical parameter in the formulation of light-curable materials. This guide provides an in-depth, objective comparison of the performance of 4,4'-Bis(dimethylamino)benzil, a lesser-known but potent Type II photoinitiator, against commonly used alternatives such as benzophenone, thioxanthone, and camphorquinone. This analysis is supported by experimental data and detailed protocols to assist in the rational selection of a photoinitiator system tailored to your specific application needs.
The Mechanism of Type II Photoinitiators: A Brief Overview
Type II photoinitiators are compounds that, upon absorption of light, do not generate radicals by themselves. Instead, they enter an excited triplet state and interact with a co-initiator, typically a tertiary amine, through a hydrogen abstraction or electron transfer process.[1][2] This bimolecular reaction generates the free radicals that initiate polymerization.[1][2] The efficiency of this process is contingent on several factors, including the absorption characteristics of the photoinitiator, the nature of the co-initiator, and their respective concentrations.
In Focus: this compound
This compound, a derivative of benzil, is a yellow crystalline solid. Its chemical structure features two dimethylamino groups, which act as intramolecular co-initiators, enhancing its reactivity.
Key Properties of this compound:
| Property | Value |
| CAS Number | 17078-27-2 |
| Molecular Formula | C₁₈H₂₀N₂O₂ |
| Molecular Weight | 296.36 g/mol |
| Melting Point | 200-204 °C |
| Appearance | Yellow-green to green crystalline powder |
Comparative Performance Analysis
To provide a clear comparison, the following table summarizes the key photochemical properties of this compound and other selected Type II photoinitiators.
| Photoinitiator | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) at λmax | Typical Co-initiator |
| This compound | ~380 nm[3] | Not widely reported | Tertiary amines (intramolecular and/or external) |
| Benzophenone | ~340 nm[1] | High | Tertiary amines (e.g., Triethylamine)[4] |
| Thioxanthone | ~383 nm[5] | 3857 L mol⁻¹ cm⁻¹[5] | Tertiary amines |
| Camphorquinone | ~468 nm[6] | Low | Tertiary amines (e.g., Ethyl 4-(dimethylamino)benzoate)[7] |
Note: The efficiency of a photoinitiator is not solely determined by its absorption characteristics but also by the quantum yield of radical formation, which is highly dependent on the specific monomer and co-initiator system.
Experimental Evaluation of Photoinitiator Efficiency
To empirically compare the efficiency of these photoinitiators, a standardized experimental protocol is essential. The following outlines a robust methodology using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy, a powerful technique for monitoring photopolymerization kinetics.[8][9]
Experimental Protocol:
Objective: To compare the photopolymerization rate and conversion of a standard acrylate monomer using this compound, benzophenone, thioxanthone, and camphorquinone as photoinitiators.
Materials:
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiators: this compound, Benzophenone, 2-Isopropylthioxanthone (a common thioxanthone derivative), Camphorquinone
-
Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDAB)
-
Solvent (if necessary): Dichloromethane (DCM)
-
Light Source: UV-LED lamp with appropriate wavelength output for each photoinitiator
-
Instrumentation: FTIR spectrometer equipped with an ATR accessory and a UV light guide.[8]
Procedure:
-
Preparation of Formulations:
-
Prepare stock solutions of each photoinitiator and the co-initiator in the monomer (or a minimal amount of solvent if solubility is an issue).
-
Typical concentrations: 0.5-2 wt% for the photoinitiator and 1-3 wt% for the co-initiator. Ensure equimolar concentrations of the initiating systems for a fair comparison.
-
-
RT-FTIR Measurement:
-
Place a small drop of the formulation onto the ATR crystal of the FTIR spectrometer.[10]
-
Record an initial IR spectrum of the uncured sample.
-
Position the UV-LED light source to irradiate the sample on the ATR crystal.
-
Simultaneously initiate UV irradiation and start collecting IR spectra at regular intervals (e.g., every second).[10]
-
Continue data collection until the polymerization is complete (i.e., no further change in the acrylate peak).
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the acrylate C=C double bond stretching vibration (typically around 1635 cm⁻¹).
-
Calculate the degree of conversion (DC%) at each time point using the following formula: DC(%) = (A₀ - Aₜ) / A₀ * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
Plot the degree of conversion as a function of time to obtain the polymerization profile.
-
The slope of the initial linear portion of this curve represents the rate of polymerization.
-
Visualizing the Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators | MDPI [mdpi.com]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paper Details | Paper Digest [paperdigest.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 9. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of 4,4'-Bis(dimethylamino)benzil and TPO Photoinitiators for Advanced Photopolymerization Applications
For researchers, scientists, and professionals in drug development and advanced materials, the selection of a photoinitiator is a critical decision that dictates the efficiency, quality, and final properties of photopolymerized products. This guide provides an in-depth technical comparison of two prominent photoinitiators: 4,4'-Bis(dimethylamino)benzil (BDMB) and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). By examining their photochemical mechanisms, performance characteristics, and ideal applications, this document aims to equip you with the necessary insights to make an informed choice for your specific photopolymerization needs.
Introduction to the Photoinitiators
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
TPO is a highly efficient and widely utilized Norrish Type I photoinitiator.[1] Developed in the 1990s, it has become a staple in many UV curing applications due to its excellent performance characteristics.[1] It is particularly valued for its efficacy in initiating polymerization in thick and pigmented systems.[1][2] TPO is a versatile initiator used in a broad range of applications, including coatings, inks, adhesives, and dental fillings.[2][3]
This compound (BDMB)
This compound (BDMB) is an alpha-diketone, a class of compounds known for their photoinitiating properties. While direct, comprehensive comparative studies of BDMB against TPO are not extensively available in public literature, its structural similarity to other known photoinitiators, such as benzil and its derivatives, allows for an informed discussion of its potential performance. Benzil and its derivatives are known to undergo complex photochemical reactions, often involving excited triplet states, which can initiate polymerization.[4][5]
Photochemical Mechanism of Initiation
The mechanism by which a photoinitiator generates radicals upon exposure to light is fundamental to its performance. TPO and BDMB are expected to operate via different primary mechanisms.
TPO: A Norrish Type I Cleavage
TPO is a classic example of a Norrish Type I photoinitiator.[6] Upon absorption of UV radiation, the molecule undergoes α-cleavage, a homolytic bond scission between the carbonyl group and the adjacent phosphorus atom.[7] This process generates two distinct free radicals: a benzoyl radical and a phosphinoyl radical.[7] Both of these radical species are highly reactive and can efficiently initiate the polymerization of monomers like acrylates.[7]
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. kelid1.ir [kelid1.ir]
- 4. Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and luminescence properties of substituted benzils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 7. store.astm.org [store.astm.org]
A Comparative Guide to the Cytotoxicity and Biocompatibility of 4,4'-Bis(dimethylamino)benzil-Based Polymers
For researchers, scientists, and drug development professionals, the selection of appropriate polymeric biomaterials is a critical determinant of in vivo success. The initiator used in photopolymerization, in particular, can significantly influence the final biocompatibility profile of a device or delivery system. This guide provides an in-depth technical comparison of polymers based on the Type II photoinitiator 4,4'-Bis(dimethylamino)benzil (BDMB), evaluating their cytotoxicity and biocompatibility against other common alternatives. This document is designed to provide not just data, but a framework for critical evaluation, grounded in experimental evidence and mechanistic understanding.
Introduction to this compound (BDMB) in Polymer Synthesis
This compound, often used in conjunction with a co-initiator, is a photoinitiator employed in the free-radical polymerization of monomers to form cross-linked polymer networks, such as hydrogels. Its applications are found in various biomedical fields, including dentistry and tissue engineering, where rapid, in-situ curing is advantageous.[1][2] The biocompatibility of the resulting polymer is paramount, as leachable unreacted initiator, byproducts, or polymer degradation products can elicit cytotoxic, inflammatory, or hemolytic responses.[3][4]
The primary concern with any leachable component is its potential to cause cellular damage.[5] Therefore, a rigorous assessment of cytotoxicity and biocompatibility is not merely a regulatory hurdle but a fundamental aspect of rational biomaterial design.
Comparative In Vitro Cytotoxicity Analysis
In vitro cytotoxicity assays are the first line of evaluation for any new biomaterial. They provide quantitative data on a material's potential to cause cell death or inhibit cellular functions. Here, we compare polymers synthesized with a close analog of BDMB, 4,4'-Bis(diethylamino)benzophenone (EMK), to other commonly used photoinitiators.[6]
Table 1: Comparative Cytotoxicity of Various Photoinitiators
| Photoinitiator | Type | Polymer System | Cell Line | Assay | Key Finding | Reference |
| 4,4'-Bis(diethylamino) benzophenone (EMK) | Type II | Not specified | Human liver cells (LO2), Human embryonic kidney cells (HEK293T), Human umbilical vein endothelial cells (HUVEC-12), Primary human lymphocytes | MTT | Moderate cytotoxicity observed at concentrations of 1 to 50 µM. | [6] |
| Camphorquinone (CQ) | Type II | Dental Resin | Not specified | Not specified | Commonly used in dental composites, generally considered biocompatible at typical concentrations. | [6] |
| Phenylbis(acyl) phosphine oxides (BAPO) | Type I | Not specified | Multiple cell lines | MTT | Highest cytotoxicity among the seven photoinitiators tested. | [6] |
| Diphenyl (2,4,6-trimethylbenzoyl) phosphine oxide (TPO) | Type I | Not specified | Multiple cell lines | MTT | Showed cytotoxicity, particularly to LO2 cells. | [6] |
| Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPOL) | Type I | Not specified | Multiple cell lines | MTT | Displayed the lowest cellular toxicity. | [6] |
Note: Data for this compound (BDMB) is not directly available in the reviewed literature; 4,4'-Bis(diethylamino)benzophenone (EMK) is used as a close structural and functional analog.
The data suggests that Type I photoinitiators like BAPO can exhibit significant cytotoxicity, while others like TPOL are more cytocompatible.[6] The benzophenone-derived EMK, a Type II photoinitiator similar to BDMB, demonstrates a moderate level of cytotoxicity.[6] This underscores the importance of careful selection and concentration optimization of the photoinitiator in any biomedical formulation.
Mechanistic Insights into Cytotoxicity: The Role of Reactive Oxygen Species and Apoptosis
Upon photoactivation, Type II photoinitiators like BDMB generate free radicals to initiate polymerization. However, this process can also lead to the formation of reactive oxygen species (ROS).[7][8] Excessive ROS can induce oxidative stress in surrounding cells, leading to damage of lipids, proteins, and DNA, and can ultimately trigger apoptosis (programmed cell death).[7][9]
The intrinsic pathway of apoptosis is a common cellular response to cytotoxic insults from biomaterials. This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes, culminating in cell death.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nhiso.com [nhiso.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of a BIS-GMA dental composite before and after leaching in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemocompatibility Comparison of Biomedical Grade Polymers Using Rabbit Thrombogenicity Model for Preparing Nonthrombogenic Nitric Oxide Releasing Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. researchgate.net [researchgate.net]
- 9. Sublethal engagement of apoptotic pathways in residual cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Polymerization Initiated by 4,4'-Bis(dimethylamino)benzil
For researchers, scientists, and drug development professionals engaged in the formulation of photocurable materials, a deep understanding of polymerization kinetics is not merely academic—it is fundamental to controlling material properties and ensuring performance. The choice of photoinitiator is a critical determinant of cure speed, conversion efficiency, and the final characteristics of the cured polymer network. This guide provides an in-depth kinetic analysis of polymerization initiated by 4,4'-Bis(dimethylamino)benzil, a Type II photoinitiator, and objectively compares its performance with other commonly used photoinitiators. We will delve into the causality behind experimental choices and provide detailed protocols for robust, self-validating kinetic analysis.
The Role of this compound in Photopolymerization
This compound belongs to the family of substituted benzophenones, which are classic Type II photoinitiators.[1] Unlike Type I initiators that undergo direct photo-cleavage to generate radicals, Type II initiators, upon excitation by UV light, enter a triplet state.[2] This excited-state molecule then abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate the initiating radicals.[2] This mechanism is pivotal as it influences the overall kinetics and can be modulated by the choice of co-initiator. This compound's strong absorption in the near-UV region makes it highly efficient for initiating polymerization in a variety of systems, including coatings, inks, adhesives, and resins for 3D printing.[3]
The initiation process for a Type II photoinitiator like this compound can be visualized as follows:
References
A Senior Application Scientist's Comparative Guide to Measuring the Degree of Conversion for 4,4'-Bis(dimethylamino)benzil Systems
For researchers, scientists, and professionals in drug development and material science, the precise characterization of photopolymerization kinetics is not merely an academic exercise—it is a critical determinant of a product's final properties, from mechanical strength and biocompatibility to dissolution profiles and stability. In the realm of photocurable systems, those initiated by 4,4'-Bis(dimethylamino)benzil (BDMB) and its analogues are of significant interest due to their high photoinitiation efficiency. The degree of conversion (DC), a measure of the extent to which monomers have reacted to form a polymer network, is arguably the most critical parameter to quantify. An incomplete conversion can lead to the presence of residual monomers, which can compromise the structural integrity and biocompatibility of the final product.
This guide provides an in-depth, objective comparison of the primary analytical techniques used to measure the degree of conversion in BDMB-initiated systems: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Photo-Differential Scanning Calorimetry (Photo-DSC). Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative standards to ensure scientific integrity.
The Photochemistry of this compound: A Type II Photoinitiator
This compound is an aromatic ketone and functions as a Type II photoinitiator. Unlike Type I photoinitiators that undergo direct cleavage upon light absorption to form radicals, Type II photoinitiators require a co-initiator or synergist, typically a hydrogen donor like a tertiary amine, to generate the initiating radicals.[1] The process is initiated by the absorption of photons, which excites the BDMB molecule to a singlet state, followed by efficient intersystem crossing to a more stable triplet state.[2] This excited triplet state then abstracts a hydrogen atom from the co-initiator, generating a ketyl radical and an amine-derived radical. The latter is often the primary species that initiates the polymerization of, for example, acrylate or methacrylate monomers.
Caption: Photoinitiation mechanism of a Type II aromatic ketone photoinitiator like BDMB.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for monitoring the degree of conversion is contingent on several factors, including the specific information required (e.g., real-time kinetics vs. final conversion), sample characteristics (e.g., thickness, opacity), and available instrumentation.
| Parameter | Real-Time FTIR Spectroscopy | Raman Spectroscopy | Photo-Differential Scanning Calorimetry (Photo-DSC) |
| Principle of Measurement | Measures the change in infrared absorbance of specific functional groups (e.g., C=C double bonds in acrylates) as they are consumed during polymerization.[3] | Measures the inelastic scattering of monochromatic light, tracking the decrease in vibrational modes associated with monomer double bonds.[4] | Measures the heat flow associated with the exothermic polymerization reaction.[3] |
| Primary Data Output | Absorbance/Transmittance vs. wavenumber, monitored over time. | Raman Intensity vs. Raman Shift (cm⁻¹), monitored over time. | Heat flow (mW) vs. time/temperature.[3] |
| Key Kinetic Parameters | Degree of conversion, polymerization rate, residual unreacted functional groups.[3] | Degree of conversion, polymerization rate.[5] | Reaction enthalpy (ΔH), degree of conversion, polymerization rate, induction time.[5] |
| Typical Sample Form | Thin liquid films (1-100 µm) between transparent plates (e.g., KBr) or on an Attenuated Total Reflectance (ATR) crystal.[3] | Liquids, solids, or slurries; can be analyzed through glass vials or in custom holders. Minimal sample preparation is needed.[4] | Liquid or solid samples (typically 1-10 mg) in an aluminum pan.[3] |
| Sensitivity | High sensitivity for detecting changes in monomer concentration. | High specificity for chemical bonds, but the Raman scattering effect is inherently weak. | Highly sensitive to the thermal events of the reaction. |
| Speed | Capable of very rapid scanning for real-time monitoring. | Slower data acquisition compared to FTIR, but still suitable for many photopolymerization reactions.[5] | Provides real-time data on heat flow. |
| Instrumentation Cost | Moderate to High | High | Moderate to High |
| Key Advantages | Widely available, robust, and provides direct chemical information. Excellent for thin, transparent samples. | Minimal sample preparation, non-destructive, can analyze aqueous systems and through packaging. High spatial resolution.[6] | Provides direct thermodynamic data (enthalpy). Excellent for determining overall reaction kinetics and the influence of temperature.[5] |
| Key Limitations | Water absorption can interfere. Sample thickness is critical for transmission methods. Opaque or highly filled samples can be challenging. | Fluorescence from the sample or impurities can overwhelm the Raman signal. The scattering signal is inherently weak. | Indirectly measures conversion based on heat release. Assumes a constant relationship between heat and conversion, which may not hold true in all cases. |
| Authoritative Standards | ASTM E1252, ASTM E168[7][8] | ISO 11357[9] |
Experimental Protocols
The following protocols are designed to be self-validating and are grounded in established analytical practices.
Real-Time Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
This protocol is based on the principles outlined in ASTM E1252 and E168 for qualitative and quantitative infrared analysis, respectively.[7][8]
Caption: Experimental workflow for measuring the degree of conversion using Real-Time FTIR-ATR.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and purged. Clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and perform a background scan.
-
Sample Preparation: In a UV-filtered environment to prevent premature polymerization, place a small drop of the liquid resin containing the BDMB photoinitiator system directly onto the ATR crystal.
-
Initial Spectrum: Record an initial IR spectrum of the uncured sample. This will serve as the reference (time = 0). The peak corresponding to the reactive monomer bond (e.g., the C=C stretching vibration at approximately 1638 cm⁻¹ for methacrylates) should be clearly identifiable.[10]
-
Initiation of Polymerization: Position the sample in the spectrometer's sample compartment and align the UV light source to irradiate the sample.
-
Real-Time Monitoring: Simultaneously start the UV exposure and the rapid collection of IR spectra at short, regular intervals (e.g., every second).
-
Data Analysis and Calculation of Degree of Conversion:
-
Monitor the decrease in the area of the C=C peak relative to an internal standard peak that does not change during polymerization (e.g., the carbonyl C=O stretching vibration around 1720 cm⁻¹).[11]
-
The degree of conversion (DC) at a given time (t) is calculated using the following formula: DC(%) = [1 - ((Peak Area of C=C at time t / Peak Area of internal standard at time t) / (Peak Area of C=C at time 0 / Peak Area of internal standard at time 0))] x 100
-
Raman Spectroscopy Protocol
Caption: Experimental workflow for measuring the degree of conversion using Raman Spectroscopy.
Step-by-Step Methodology:
-
Instrument Setup: Calibrate the Raman spectrometer using a known standard. Select a laser wavelength that minimizes sample fluorescence. Adjust the laser power and exposure time to obtain a good signal-to-noise ratio without causing sample degradation.
-
Sample Placement: Place a vial containing the liquid resin or a custom-made sample holder in the spectrometer's sample compartment.
-
Initial Scan: Acquire a Raman spectrum of the uncured sample to establish the initial intensity of the monomer's reactive bond (e.g., the C=C band at approximately 1640 cm⁻¹).
-
UV Irradiation and Continuous Scanning: Begin irradiating the sample with the UV source while continuously acquiring Raman spectra.
-
Spectral Analysis and DC Calculation:
-
Measure the intensity of the C=C band and a reference band that remains unchanged during the reaction.
-
Calculate the degree of conversion using a ratiometric method analogous to that used in FTIR analysis.
-
Photo-Differential Scanning Calorimetry (Photo-DSC) Protocol
This protocol is based on the principles outlined in ISO 11357.[9]
Caption: Experimental workflow for measuring the degree of conversion using Photo-DSC.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the Photo-DSC instrument is calibrated for temperature and enthalpy. Allow the UV light source to warm up and stabilize.[3]
-
Sample Preparation: In a low-light environment, accurately weigh 1-5 mg of the liquid photopolymer resin into a shallow, open aluminum pan.[12]
-
Loading the Sample: Place the sample pan in the DSC cell. An identical, empty pan should be used as a reference.
-
Isothermal Equilibration: Equilibrate the sample at the desired isothermal temperature (e.g., 25°C).
-
UV Exposure: Once the heat flow signal is stable, expose the sample to UV light of a specific intensity and wavelength for a predetermined duration. The instrument will record the exothermic heat flow as a function of time.[13]
-
Baseline Correction: After the initial exposure, drive the polymerization to completion with a second, high-intensity UV exposure to establish a baseline. Subtract this baseline from the initial measurement to isolate the heat of polymerization.[3]
-
Data Analysis and Calculation of Degree of Conversion:
-
Integrate the area under the exothermic peak to determine the heat of polymerization at a given time (ΔH_t).
-
The total heat of polymerization (ΔH_total) is determined from the complete reaction.
-
The degree of conversion is calculated as: DC(%) = (ΔH_t / ΔH_total) x 100
-
Choosing the Right Technique: A Decision Framework
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The accurate measurement of the degree of conversion is indispensable for the development and quality control of photopolymerizable materials. While FTIR, Raman, and Photo-DSC are all powerful techniques, they provide different and complementary information. FTIR and Raman spectroscopy offer direct insights into the chemical changes occurring during polymerization, making them ideal for studying the consumption of specific functional groups. Photo-DSC, on the other hand, provides a macroscopic view of the reaction kinetics by measuring the heat evolved.
For a comprehensive understanding of the photopolymerization of this compound systems, a multi-faceted approach is often the most insightful. By carefully considering the specific research question, sample properties, and available resources, researchers can select the most appropriate technique, or combination of techniques, to ensure the development of robust and reliable materials.
References
- 1. INFRARED SPECTROSCOPY: A TOOL FOR DETERMINATION OF THE DEGREE OF CONVERSION IN DENTAL COMPOSITES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,4'-Bis(diethylamino)benzophenone | 90-93-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. azom.com [azom.com]
- 5. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 6. Raman spectroscopy: The easy way to analyze polymers | Metrohm [metrohm.com]
- 7. store.astm.org [store.astm.org]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. Differential Scanning Calorimetry | Centexbel [centexbel.be]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. qualitest.ae [qualitest.ae]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to 4,4'-Bis(dimethylamino)benzil and Its Derivatives for Advanced Photopolymerization Applications
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This guide provides an in-depth comparative analysis of 4,4'-Bis(dimethylamino)benzil (BDMAB) and its key derivatives, designed for researchers, scientists, and professionals in drug development and materials science. We will explore the nuanced relationship between chemical structure and photochemical efficiency, supported by experimental data and actionable protocols to empower your research and development.
Introduction: The Significance of Benzil Derivatives in Photochemistry
This compound and its analogues are highly efficient Type II photoinitiators. These molecules are workhorses in the field of photopolymerization, a process that uses light to convert liquid monomers into solid polymers. This technology is foundational to numerous applications, from dental composites and 3D printing to the fabrication of microelectronics and advanced coatings. The core value of these compounds lies in their α-diketone structure coupled with strong electron-donating dimethylamino groups, which dictates their photophysical properties and their ability to initiate polymerization upon exposure to UV-Vis light. Understanding the structure-property-performance relationship is paramount for optimizing formulations for specific applications.
Mechanism of Action: The Type II Photoinitiation Pathway
Type II photoinitiators do not generate radicals directly upon light absorption. Instead, they undergo a series of photophysical and photochemical processes, beginning with excitation to a singlet state, followed by efficient intersystem crossing (ISC) to a longer-lived triplet state. This excited triplet state then interacts with a co-initiator, typically a tertiary amine, through an electron/proton transfer process to generate the initiating free radicals.
This multi-step process is both an advantage and a point of chemical optimization. The efficiency of each step—light absorption, intersystem crossing, and interaction with the co-initiator—can be fine-tuned by modifying the molecular structure of the photoinitiator.
Caption: General mechanism for Type II photoinitiation.
Core Compound Analysis: this compound (BDMAB)
BDMAB, also known as Michler's Ketone, is a benchmark photoinitiator.[1] Its symmetrical structure features a central benzil core flanked by two powerful electron-donating dimethylamino groups. This "push-pull" electronic character is responsible for its strong absorption in the near-UV region.
Key Properties:
-
Appearance: Typically a colorless to yellowish solid.[1]
-
Molecular Formula: C₁₈H₂₀N₂O₂[2]
-
CAS Number: 17078-27-2[2]
The primary limitation of BDMAB can be its limited solubility in certain monomer systems and potential concerns regarding its classification as a substance of very high concern due to its carcinogenic, mutagenic, or toxic for reproduction (CMR) properties.[3] This has driven the development of derivatives that offer improved safety profiles and performance characteristics.
Comparative Analysis: BDMAB vs. Key Derivatives
The most common strategic modification to the BDMAB structure is the alteration of the N-alkyl substituents on the amino groups. Replacing the methyl groups with ethyl groups to create 4,4'-Bis(diethylamino)benzophenone (DEABP), also known as Michler's Ethyl Ketone, is a prime example.[4][5] This seemingly minor change has significant consequences for the molecule's photophysical and practical properties.
| Property | This compound (BDMAB) | 4,4'-Bis(diethylamino)benzophenone (DEABP) | Rationale for Difference |
| Molar Mass | 296.36 g/mol [2] | 324.46 g/mol | Addition of two ethyl groups in place of methyl groups. |
| Melting Point | ~173 °C (for benzophenone analogue)[1] | 90-95 °C | The bulkier ethyl groups can disrupt crystal packing, leading to a lower melting point and often improved solubility. |
| Absorption Max (λmax) | ~365 nm (in THF for benzophenone analogue) | ~352 nm (in THF)[4][5] | The electron-donating character of diethylamino groups is slightly different, subtly shifting the intramolecular charge transfer band. |
| Molar Absorptivity (ε) | High | Very High (ε = 37,260 L·mol⁻¹·cm⁻¹ at 365 nm)[3] | The ethyl groups enhance the electron-donating strength, increasing the probability of light absorption at the characteristic wavelength. |
| Photoinitiation Efficiency | Good | Excellent, especially for surface cure[3] | Higher molar absorptivity and efficient interaction with co-initiators often lead to faster polymerization rates and higher conversion.[6][7][8] |
| Safety Profile | Classified as a substance of very high concern (CMR)[3] | Registered under REACH; considered a safer alternative[3] | The ethyl derivative is not classified as a CMR substance, making it more suitable for commercial and biomedical applications.[3] |
Expert Insights: The transition from dimethylamino to diethylamino groups is a classic example of structure-function tuning. The increased steric bulk of the ethyl groups can slightly twist the amino groups out of the plane of the benzene ring, which can influence the lifetime of the excited state. However, the enhanced electron-donating ability and improved solubility often outweigh this, leading to a more efficient and versatile photoinitiator, particularly for applications requiring rapid surface curing.[3] Studies have shown that adding DEABP to a photoinitiating system can significantly increase the degree of monomer conversion.[6][7][8]
Experimental Protocols: A Guide to Characterization and Evaluation
To validate the performance of these photoinitiators, a systematic experimental approach is required. The following protocols are standard in the field and provide a framework for objective comparison.
Experimental Workflow Overview
Caption: Standard workflow for evaluating novel photoinitiators.
Protocol 1: Synthesis of 4,4'-Bis(diethylamino)benzophenone (DEABP)
This protocol describes a common synthetic route via Friedel-Crafts acylation.
Causality: The Friedel-Crafts reaction is an effective method for forming carbon-carbon bonds to an aromatic ring. Here, N,N-diethylaniline serves as the electron-rich aromatic compound, and phosgene (or a safer equivalent like triphosgene) acts as the acylating agent, linking two diethylaniline molecules through a carbonyl group.
Materials:
-
N,N-diethylaniline
-
Triphosgene (or phosgene)
-
Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, 1,2-dichloroethane)
-
Hydrochloric acid (aq.)
-
Sodium bicarbonate (aq.)
-
Ethanol for recrystallization
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reaction Mixture: Charge the flask with N,N-diethylaniline and the anhydrous solvent under a nitrogen atmosphere. Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, ensuring the temperature remains low.
-
Acylation: Dissolve triphosgene in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 1-2 hours.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly pouring it over crushed ice and dilute HCl. This hydrolyzes the catalyst and protonates any unreacted amine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol to yield yellow crystals.[4]
Self-Validation: The purity of the final product should be confirmed by measuring its melting point (90-95 °C) and by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the expected structure.
Protocol 2: UV-Visible Spectroscopic Analysis
Causality: UV-Vis spectroscopy quantifies a molecule's ability to absorb light at different wavelengths. According to the Beer-Lambert law, absorbance is directly proportional to the concentration and the molar absorptivity (ε), a fundamental measure of how strongly a chemical species absorbs light at a given wavelength.
Materials:
-
Synthesized photoinitiator (e.g., DEABP)
-
Spectroscopic grade solvent (e.g., Acetonitrile, Tetrahydrofuran)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution: Prepare a stock solution of the photoinitiator of a known concentration (e.g., 1x10⁻³ M) in the chosen solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each dilution from 200 nm to 500 nm, using the pure solvent as a blank.
-
Determine λmax: Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Calculate Molar Absorptivity (ε):
-
Plot a calibration curve of Absorbance at λmax versus Concentration.
-
The slope of the line, according to the Beer-Lambert Law (A = εbc, where b=1 cm), will be the molar absorptivity (ε) in L·mol⁻¹·cm⁻¹.
-
Self-Validation: The plot of absorbance vs. concentration should yield a straight line passing through the origin (R² > 0.99), confirming that the Beer-Lambert law is obeyed in this concentration range.
Protocol 3: Evaluation of Photopolymerization Kinetics by Real-Time FT-IR (RT-FTIR)
Causality: RT-FTIR is a powerful technique for monitoring the kinetics of photopolymerization.[9][10] It tracks the disappearance of a specific infrared absorption band of the monomer's reactive group (e.g., the C=C double bond in acrylates at ~1630 cm⁻¹) as it is converted into a C-C single bond in the polymer backbone.[9][11] This allows for the real-time calculation of the degree of conversion.[10]
Materials:
-
Photoinitiator (PI) and co-initiator (CoI)
-
Monomer formulation (e.g., Bisphenol A glycerolate dimethacrylate, BisGMA)[6][7]
-
FT-IR spectrometer equipped for real-time measurements
-
UV/Vis light source (e.g., LED lamp at 405 nm) with controlled intensity[7][11]
-
Sample holder (e.g., KBr plates)
Procedure:
-
Formulation: Prepare the photopolymerizable resin by mixing the monomer, the photoinitiator (e.g., 0.5 wt%), and the co-initiator (e.g., 1.0 wt%).
-
Sample Preparation: Place a small drop of the liquid formulation between two KBr plates to form a thin film of controlled thickness.
-
Baseline Spectrum: Place the sample in the FT-IR spectrometer and record an initial IR spectrum before UV exposure. This is the t=0 reference.
-
Initiate Curing: While continuously collecting IR spectra (e.g., 1 scan per second), expose the sample to the UV light source.[12]
-
Monitor Reaction: Continue collecting spectra until the peak corresponding to the reactive group (e.g., 1630 cm⁻¹) no longer decreases, indicating the reaction has reached its maximum conversion.
-
Data Analysis:
-
Calculate the degree of conversion (DC) at each time point using the following formula: DC(%) = [1 - (Aₜ / A₀)] x 100 Where Aₜ is the area of the reactive group's peak at time 't' and A₀ is the initial area of the peak.[10]
-
Plot the Degree of Conversion (%) versus Irradiation Time (s) to generate the polymerization profile.
-
Self-Validation: The rate of polymerization (Rp) can be determined from the slope of the conversion vs. time curve. Comparing the Rp and final DC values for formulations containing BDMAB versus its derivatives provides a direct, quantitative measure of their relative efficiency under identical conditions.
Conclusion and Future Outlook
The substitution of dimethylamino groups with diethylamino groups in the benzil scaffold represents a successful strategy for enhancing photoinitiator performance. 4,4'-Bis(diethylamino)benzophenone (DEABP) consistently demonstrates superior molar absorptivity and initiation efficiency, coupled with a more favorable safety profile compared to its dimethyl-analogue. This makes it a compelling choice for a wide range of applications, from dental materials to advanced manufacturing.
The protocols and comparative data presented in this guide serve as a foundational framework for rational photoinitiator selection and design. Future research will undoubtedly explore further structural modifications, such as introducing alternative alkyl or electron-donating groups, to further refine photophysical properties, shift absorption to longer wavelengths (for deeper cure penetration), and meet the ever-increasing demands for faster, safer, and more efficient photopolymerization systems.
References
- 1. Michler's ketone - Wikipedia [en.wikipedia.org]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. 4,4'-Bis(diethylamino) benzophenone | 90-93-7 [chemicalbook.com]
- 5. 4,4'-Bis(diethylamino) benzophenone Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 11. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 12. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to Real-Time Monitoring of 4,4'-Bis(dimethylamino)benzil Polymerization: Validating FTIR Spectroscopy Against Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel polymers for advanced applications, including drug delivery systems and biomaterials, the precise control and understanding of the polymerization process are paramount. The ability to monitor reaction kinetics and structural evolution in real-time provides invaluable insights, enabling optimization of reaction conditions and ensuring the desired material properties. This guide offers an in-depth validation of Fourier-Transform Infrared (FTIR) spectroscopy for monitoring the polymerization of 4,4'-Bis(dimethylamino)benzil, a monomer of interest for its potential to form polymers with unique optoelectronic and biomedical properties.
This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide a comparative analysis grounded in scientific principles and practical experience. We will explore the causality behind experimental choices, establish self-validating systems for trustworthy data, and benchmark FTIR against other powerful analytical techniques: Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
The Polymerization of this compound: A Mechanistic Overview
Understanding the reaction mechanism is fundamental to selecting an appropriate monitoring technique. Benzil and its derivatives are well-known to undergo photopolymerization. Upon irradiation with light of a suitable wavelength, and in the presence of oxygen, benzil can be converted to benzoyl peroxide.[1][2] This newly formed benzoyl peroxide then acts as a photoinitiator, thermally decomposing to generate free radicals that initiate the polymerization of monomer units.[1][2]
Therefore, the polymerization of this compound is likely to proceed via a free-radical mechanism initiated by the in-situ formation of a peroxide derivative. This mechanistic insight is crucial as it informs us of the key chemical transformations we need to track.
Validating FTIR Spectroscopy for Real-Time Monitoring
FTIR spectroscopy is a powerful technique for monitoring polymerization reactions due to its sensitivity to changes in the vibrational modes of chemical bonds.[3] By tracking the disappearance of monomer-specific functional groups and the appearance of polymer-specific bands, we can quantitatively assess the reaction progress.[4]
Key Spectral Changes in this compound Polymerization
The core of our FTIR monitoring strategy lies in identifying the characteristic infrared absorption bands of the monomer and the expected polymer. Based on the known spectra of benzil and its derivatives, we can anticipate the following key changes:
-
Disappearance of the α-Diketone Carbonyl (C=O) Stretch: this compound possesses a characteristic 1,2-diketone structure. The stretching vibration of these carbonyl groups is expected to produce a strong absorption band in the region of 1650-1700 cm⁻¹ .[1] As the benzil moiety is converted to a peroxide and subsequently incorporated into the polymer backbone, the intensity of this peak will decrease.
-
Appearance of a Peroxide Carbonyl (C=O) Stretch: The formation of a benzoyl peroxide intermediate will introduce a new carbonyl stretching band at a higher frequency, typically in the range of 1750-1800 cm⁻¹ .[1] The transient nature of this species might make its direct observation challenging, but its formation is a key step in the initiation process.
-
Changes in the Aromatic C=C Stretching Region: The aromatic rings of the monomer will have characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. While these groups are not directly consumed, changes in their chemical environment upon polymerization can lead to shifts in peak position and changes in intensity, which can also be monitored.
Experimental Protocol: In-Situ ATR-FTIR Monitoring
Attenuated Total Reflectance (ATR)-FTIR is particularly well-suited for in-situ monitoring of polymerization reactions as it allows for direct analysis of the reaction mixture without the need for sample preparation.[4]
Step-by-Step Methodology:
-
Instrument Setup:
-
Equip an FTIR spectrometer with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Set the desired spectral resolution (e.g., 4 cm⁻¹) and the number of scans per spectrum (e.g., 16) to achieve a good signal-to-noise ratio within a reasonable time frame for kinetic monitoring.
-
-
Background Collection:
-
With the clean and dry ATR crystal, collect a background spectrum. This will be subtracted from all subsequent sample spectra.
-
-
Reaction Initiation and Data Acquisition:
-
Place a small, representative sample of the this compound monomer onto the ATR crystal.
-
Initiate the polymerization reaction (e.g., by exposing the sample to a UV light source of appropriate wavelength).
-
Simultaneously begin collecting a time-series of FTIR spectra at regular intervals (e.g., every 30 seconds or 1 minute).
-
-
Data Analysis:
-
Process the collected spectra by subtracting the background.
-
Identify the key absorption bands of interest (e.g., the α-diketone C=O stretch).
-
Monitor the change in the absorbance (or peak area) of these bands over time. The decrease in the monomer's characteristic peak is directly proportional to the extent of the reaction.
-
Diagram of the ATR-FTIR Experimental Workflow:
Caption: Workflow for in-situ ATR-FTIR monitoring of polymerization.
Comparative Analysis: FTIR vs. Alternative Monitoring Techniques
While FTIR is a robust technique, a comprehensive validation requires comparison with other established methods. No single technique is universally superior; the optimal choice depends on the specific experimental requirements.[5]
Data Presentation: A Head-to-Head Comparison
| Feature | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy | Differential Scanning Calorimetry (DSC) |
| Principle | Measures absorption of infrared radiation by molecular vibrations. | Measures inelastic scattering of monochromatic light due to molecular vibrations. | Probes the magnetic properties of atomic nuclei to determine molecular structure and dynamics. | Measures the heat flow associated with chemical reactions or physical transitions as a function of temperature or time.[6] |
| Information Provided | Functional group identification, concentration changes, reaction kinetics.[7] | Complementary vibrational information, particularly for symmetric bonds and aqueous systems.[5] | Detailed molecular structure, connectivity, molecular mobility, and reaction kinetics.[8] | Reaction enthalpy, reaction rate, glass transition temperature, melting point.[9] |
| Advantages | High sensitivity to polar functional groups, widely available, relatively low cost, well-established for polymerization monitoring.[3] | Excellent for aqueous systems (water is a weak Raman scatterer), minimal sample preparation, can be used with fiber optics for remote monitoring.[10] | Provides unambiguous structural information, highly quantitative, can distinguish between different polymer microstructures.[11] | Highly sensitive to thermal events, provides thermodynamic data, can be used for a wide range of sample types.[12] |
| Limitations | Water is a strong IR absorber and can interfere with the spectrum, not ideal for symmetric, non-polar bonds.[5] | Can be affected by fluorescence from the sample or impurities, weaker signal than IR absorption. | Lower sensitivity than spectroscopic methods, more expensive instrumentation, requires deuterated solvents for solution-state NMR (though techniques for bulk monitoring exist).[11] | Indirect measure of conversion (relies on reaction enthalpy), can be affected by changes in heat capacity or side reactions. |
| Sample Compatibility | Solids, liquids, gases, films. ATR is excellent for viscous and opaque samples. | Solids, liquids, aqueous solutions. | Solutions, gels, and solids (with specialized techniques). | Solids, liquids. |
In-Depth Look at Alternative Methodologies
Raman spectroscopy is a powerful complementary technique to FTIR as it also probes molecular vibrations.[5] It is particularly advantageous for monitoring reactions in aqueous media, as water exhibits weak Raman scattering.
Experimental Protocol: Real-Time Raman Monitoring
-
Instrument Setup:
-
Couple a Raman spectrometer to a reaction vessel via a fiber-optic probe or a non-contact optic.
-
Select a laser excitation wavelength that does not cause sample fluorescence or degradation.
-
Optimize the laser power and acquisition time to obtain a good signal-to-noise ratio.
-
-
Peak Identification:
-
Acquire a Raman spectrum of the this compound monomer.
-
Identify a characteristic peak that will be consumed during the polymerization (e.g., a C=C or C=O stretching mode).
-
Identify a reference peak that remains unchanged throughout the reaction (e.g., an aromatic ring breathing mode) for normalization.[13]
-
-
Reaction Monitoring and Data Analysis:
-
Initiate the polymerization.
-
Collect Raman spectra at regular intervals.
-
Calculate the ratio of the intensity of the reaction peak to the reference peak. This ratio will decrease as the reaction proceeds, providing a measure of monomer conversion.[14]
-
NMR spectroscopy offers unparalleled detail regarding molecular structure and is highly quantitative.[8] Real-time NMR can be used to monitor polymerization by tracking the disappearance of monomer resonances and the appearance of polymer resonances.
Experimental Protocol: In-Situ NMR Monitoring
-
Sample Preparation:
-
If conducting the reaction in solution, dissolve the monomer and initiator in a suitable deuterated solvent in an NMR tube.
-
For bulk polymerization, specialized setups with capillary inserts can be used to separate the reaction mixture from the locking solvent.[11]
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Acquire an initial ¹H NMR spectrum of the monomer.
-
Set up a series of automated acquisitions at regular time intervals.
-
-
Reaction Initiation and Monitoring:
-
Initiate the polymerization (e.g., using a light source coupled to the spectrometer for photopolymerization).[11]
-
The spectrometer will automatically acquire spectra over time.
-
-
Data Analysis:
-
Integrate the signals corresponding to the monomer and the polymer in each spectrum.
-
The monomer conversion can be calculated from the relative integrals of these signals.
-
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[15] Since most polymerization reactions are exothermic, DSC can be used to monitor the reaction rate by measuring the heat evolved.[16]
Experimental Protocol: Isothermal DSC for Kinetic Analysis
-
Sample Preparation:
-
Accurately weigh a small amount of the monomer and initiator mixture into a DSC pan.
-
Seal the pan hermetically.
-
Prepare an empty, sealed pan as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Rapidly heat the sample to the desired isothermal reaction temperature.
-
-
Data Acquisition:
-
Record the heat flow as a function of time at the constant temperature. The resulting plot of heat flow versus time is a direct measure of the reaction rate.
-
-
Data Analysis:
-
The total heat evolved during the reaction is proportional to the total monomer conversion.
-
The fractional conversion at any given time can be determined by integrating the heat flow curve up to that time and dividing by the total heat of polymerization.[6]
-
Diagram of the Comparative Logic:
Caption: Logical framework for comparing analytical techniques.
Conclusion and Recommendations
The validation of an analytical method is a critical step in polymer research and development. This guide has demonstrated that FTIR spectroscopy is a highly effective and practical technique for the real-time monitoring of this compound polymerization. Its ability to directly track changes in key functional groups provides reliable kinetic and mechanistic data.
However, the choice of the optimal analytical technique is context-dependent.
-
For reactions conducted in aqueous media , Raman spectroscopy is the superior choice.
-
When detailed structural information and absolute quantification are paramount, NMR spectroscopy is the gold standard.
-
For a rapid assessment of reaction kinetics and thermodynamics , DSC offers a powerful and efficient approach.
Ultimately, a multi-technique approach, where the results from two or more orthogonal methods are compared, provides the highest level of confidence in the data. By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers can make informed decisions to best suit their specific research goals, ensuring the development of well-characterized and high-performance polymeric materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel method of monitoring polymerisation reactions using Raman Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. azom.com [azom.com]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 16. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
A Comparative Guide to the Photochemical Performance of 4,4'-Bis(dimethylamino)benzil for Researchers
For researchers, scientists, and professionals in drug development and materials science, the selection of a photoinitiator is a critical decision that dictates the efficiency, cure depth, and final properties of photopolymerized materials. This guide provides an in-depth, objective comparison of 4,4'-Bis(dimethylamino)benzil, a lesser-known but potent photoinitiator, against the industry-standard alternatives, benzophenone and camphorquinone. By delving into the supporting experimental data and underlying photochemical mechanisms, this document aims to equip you with the necessary insights to make an informed selection for your specific application.
Introduction to this compound: A Molecule of Interest
This compound is an α-diketone with the chemical formula C₁₈H₂₀N₂O₂. Its molecular structure, featuring two dimethylamino groups, imparts unique photophysical properties that make it a compelling candidate for various photopolymerization applications. These electron-donating groups significantly influence the molecule's absorption characteristics and its behavior upon excitation with light.
Comparative Photophysical and Photochemical Properties
The efficacy of a photoinitiator is fundamentally governed by its ability to absorb light and generate reactive species to initiate polymerization. Here, we compare the key performance parameters of this compound with benzophenone and camphorquinone.
| Property | This compound | Benzophenone | Camphorquinone |
| Molar Mass ( g/mol ) | 296.36 | 182.22 | 166.22 |
| Appearance | Yellow crystalline solid | White solid | Yellow crystalline solid |
| Absorption Maximum (λmax) | ~371 nm (in Methanol)[1] | ~250 nm, ~340 nm (in various solvents) | ~468 nm (in the visible blue region)[2][3] |
| Molar Extinction Coefficient (ε) | ~44,700 M⁻¹cm⁻¹ at 371 nm (in Methanol)[1] | High in the UV-A region | Moderate in the visible region |
| Photoinitiation Mechanism | Norrish Type II (presumed) | Norrish Type II[4][5][6][7] | Norrish Type II[2][3][8] |
| Co-initiator Requirement | Typically requires a hydrogen donor (e.g., tertiary amine) | Requires a hydrogen donor (e.g., tertiary amine)[4] | Requires a hydrogen donor (e.g., tertiary amine)[2] |
Expert Insights: The strong absorption of this compound in the near-UV region, coupled with a high molar extinction coefficient, suggests its potential for high reactivity and efficiency in initiating polymerization with appropriate light sources (e.g., 365 nm LEDs). This is a distinct advantage over benzophenone, which has a lower absorption in the near-UV. Camphorquinone, on the other hand, is specifically designed for visible light curing, making it a staple in applications like dentistry where UV light is undesirable.[3]
Head-to-Head Performance in Photopolymerization
While direct comparative studies on this compound are limited, extensive research on its close analog, 4,4'-bis(N,N-diethylamino)benzophenone (DEABP), provides valuable insights into its performance.
Initiation Efficiency and Degree of Conversion
Studies on DEABP have shown that when used as a co-initiator with a camphorquinone-amine system in dental resins, it can significantly enhance the degree of monomer conversion (DC).[9][10][11] In one study, a resin containing DEABP exhibited a higher initial polymerization velocity and a final DC that was approximately 9% greater than a resin without DEABP when cured with a 405 nm LED light source.[9][10][11]
Causality: The enhanced performance is likely due to DEABP's high photon-absorption efficiency in the near-UV/visible region, which complements the absorption profile of camphorquinone. This broader spectral sensitivity allows for a more efficient utilization of the curing light's output, leading to the generation of a higher concentration of initiating radicals.
However, it is crucial to note that when used as the sole photoinitiator, DEABP's efficiency can be relatively poor, resulting in a slower polymerization rate, especially in thick sections.[12] This is attributed to a high rate of photobleaching and the light-attenuating effects of its photolysis products.
Photochemical Mechanism: A Deeper Dive
Both this compound and its counterparts, benzophenone and camphorquinone, are classified as Type II photoinitiators.[4][5] Their mechanism of action relies on a bimolecular reaction involving a hydrogen donor, typically a tertiary amine.
Caption: Norrish Type II photoinitiation mechanism.
Mechanism Explained:
-
Light Absorption: The photoinitiator absorbs a photon, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.
-
Hydrogen Abstraction: The excited triplet-state photoinitiator abstracts a hydrogen atom from the amine co-initiator.
-
Radical Formation: This process generates two radicals: a ketyl radical from the photoinitiator and an amine-derived radical. The amine radical is typically the more reactive species for initiating polymerization.[4]
-
Initiation: The amine radical adds to a monomer molecule, initiating the polymerization chain reaction.
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and unbiased comparison of photoinitiator performance, standardized experimental protocols are essential. The following outlines a detailed methodology using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.
Objective
To quantify and compare the photopolymerization kinetics (rate of polymerization and final degree of conversion) of a standard monomer formulation initiated by this compound, benzophenone, and camphorquinone under identical conditions.
Materials and Equipment
-
Monomer: A standard acrylate or methacrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA).
-
Co-initiator: A tertiary amine (e.g., ethyl 4-(dimethylamino)benzoate, EDB).
-
Photoinitiators: this compound, benzophenone, camphorquinone.
-
Light Source: A UV-LED or a filtered mercury lamp with controlled intensity and a narrow wavelength output (e.g., 365 nm for benzophenone and this compound, and 470 nm for camphorquinone).
-
Spectrometer: An FTIR spectrometer equipped with a real-time monitoring setup (e.g., an attenuated total reflectance (ATR) accessory).[13][14]
-
Nitrogen Atmosphere: To minimize oxygen inhibition.
Experimental Workflow
Caption: Workflow for comparing photoinitiator efficiency using RT-FTIR.
Step-by-Step Methodology
-
Formulation Preparation: Prepare separate formulations for each photoinitiator, ensuring identical molar concentrations of the photoinitiator and co-initiator in the monomer.
-
Sample Loading: Place a small, uniform drop of the formulation onto the ATR crystal of the FTIR spectrometer.
-
Baseline Spectrum: Record a baseline IR spectrum before initiating the polymerization.
-
Initiation and Data Collection: Start the UV/Vis irradiation and simultaneously begin collecting IR spectra at a high temporal resolution (e.g., every 0.1 seconds).[13]
-
Data Analysis:
-
Monitor the decrease in the area of the characteristic acrylate or methacrylate C=C bond peak (e.g., around 1635 cm⁻¹ or 810 cm⁻¹).[13][15]
-
Calculate the degree of conversion (DC) as a function of time using the following equation: DC(t) (%) = [1 - (Aₜ / A₀)] * 100 where Aₜ is the peak area at time t, and A₀ is the initial peak area.
-
The rate of polymerization (Rp) can be determined from the slope of the DC vs. time plot.
-
Synthesis of this compound
For researchers wishing to synthesize this photoinitiator in-house, a reliable method has been reported in Organic Syntheses.[1]
Reaction Scheme:
Brief Procedure: [1]
-
N,N-Dimethylaniline is reacted with oxalyl chloride in a suitable solvent (e.g., carbon disulfide) at a low temperature (-10°C to -5°C).
-
The reaction mixture becomes very thick, requiring efficient stirring.
-
After the addition of oxalyl chloride is complete, the mixture is stirred for an extended period.
-
The crude product is isolated and purified by recrystallization from a suitable solvent like acetone or benzene.
Note: Careful temperature control is crucial to avoid the formation of byproducts such as Crystal Violet.
Conclusion and Recommendations
This compound presents itself as a high-performance photoinitiator for applications requiring strong absorption in the near-UV range. Its high molar extinction coefficient suggests the potential for rapid curing, particularly in thin films or as a component in a multi-initiator system.
-
For high-speed UV curing (365-405 nm): this compound is a promising candidate, especially when combined with an amine co-initiator. Its performance is likely to be superior to that of unsubstituted benzophenone in this wavelength range.
-
For visible light curing: Camphorquinone remains the undisputed choice due to its tailored absorption in the blue light spectrum and its proven track record in biocompatible applications.[3]
-
For synergistic effects: The combination of this compound (or its diethyl analog) with camphorquinone has been demonstrated to be highly effective, offering a broader spectral response and an enhanced degree of conversion.[9][10][11]
Ultimately, the optimal photoinitiator is application-dependent. The experimental protocols outlined in this guide provide a robust framework for conducting your own comparative studies to determine the most suitable photoinitiator system for your specific research and development needs.
References
- 1. How Do Photoinitiators for UV Curing Work [qinmuchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 6. youtube.com [youtube.com]
- 7. Norrish reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4'-Bis(dimethylamino)benzil
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4,4'-Bis(dimethylamino)benzil, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are rooted in the principles of chemical compatibility, regulatory compliance, and risk mitigation.
Hazard Assessment: The Rationale for Caution
Understanding the hazards of a chemical is the foundation of its safe handling and disposal. For this compound (CAS No. 17078-27-2), the publicly available toxicological data is not exhaustive.[1][2] This lack of comprehensive data necessitates a conservative approach, where we treat the compound with a high degree of caution. Exposure may lead to irritation of the skin, eyes, and respiratory system.[1]
When comprehensive data for a specific chemical is lacking, it is a standard and prudent practice in chemical safety to infer potential hazards from structurally similar compounds. This approach ensures that we do not underestimate the risks.
| Hazard Consideration | This compound (CAS: 17078-27-2) | Structurally Related Analogues | Rationale for Procedural Caution |
| Acute Toxicity | May be harmful if inhaled or ingested; skin and eye contact may cause irritation.[1] | 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone): Suspected of causing genetic defects and cancer.[3][4] | The shared bis(dimethylamino)phenyl moiety warrants handling the compound as a potential carcinogen and mutagen until proven otherwise. |
| Environmental Hazard | Data not available. Do not empty into drains. | 4,4'-Bis(diethylamino)benzophenone: Very toxic to aquatic organisms with potential for long-term adverse effects.[5] | The structural similarity suggests a high potential for aquatic toxicity. Disposal procedures must prevent any release to the environment. |
| Combustion Products | Thermal decomposition can produce toxic carbon oxides (CO, CO₂) and nitrogen oxides (NO, NO₂).[1] | Consistent across similar aromatic amine compounds. | Incineration must be performed in a facility equipped with afterburners and scrubbers to neutralize these toxic byproducts.[1] |
| Reactivity | Reactive with strong oxidizing agents.[1][2] | Consistent across similar organic compounds. | Waste must be segregated from oxidizers to prevent uncontrolled exothermic reactions or fire. |
Regulatory Framework: Adherence to RCRA
In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] RCRA establishes a "cradle-to-grave" system, meaning the responsibility for hazardous waste lies with the generator—from the point of creation to its final, safe disposal.[6][7]
As a generator, your laboratory is responsible for determining if your waste is hazardous.[7][8] For a chemical like this compound, which is not explicitly "listed" as a hazardous waste by the EPA, the determination depends on whether it exhibits any of the four "characteristics" of hazardous waste: Ignitability, Corrosivity, Reactivity, or Toxicity.[7]
Waste Characterization Workflow
The following workflow is a critical decision-making process for classifying waste containing this compound. This determination dictates the specific handling, storage, and disposal requirements.
Caption: Waste characterization decision process under RCRA.
On-Site Management: The Satellite Accumulation Area Protocol
Most laboratories generate hazardous waste in what the EPA defines as a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[9] Strict adherence to SAA guidelines is mandatory.[10]
Step-by-Step SAA Waste Management Protocol:
-
Container Selection:
-
Action: Choose a container that is in good condition and constructed of a material compatible with this compound and any solvents. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is typically appropriate.
-
Causality: Using incompatible containers can lead to degradation, leaks, and dangerous reactions. The container must be able to be securely closed to prevent spills and evaporation.[6][10]
-
-
Waste Segregation:
-
Action: Store the this compound waste container in secondary containment (e.g., a chemical-resistant tray) separate from strong oxidizing agents.[2]
-
Causality: Segregation prevents accidental mixing with incompatible chemicals, which could cause a fire, explosion, or the release of toxic gases.
-
-
Proper Labeling:
-
Action: As soon as the first drop of waste enters the container, affix a label that clearly states:
-
The words "Hazardous Waste" [10]
-
The full chemical name: "this compound" and any other components (e.g., "in Methanol"). Avoid using abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Irritant," "Potential Carcinogen," "Aquatic Toxin").
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, preventing mismanagement and ensuring correct disposal.
-
-
Accumulation and Closure:
Final Disposal Procedures
The final disposition of this compound waste must be conducted by a licensed hazardous waste disposal company.[8] Do not attempt to treat or dispose of this chemical on your own.
Recommended Disposal Method:
-
High-Temperature Incineration: The most appropriate disposal method is to package the waste for collection by a certified hazardous waste vendor who will transport it to a licensed incineration facility.[1]
-
Scientific Rationale: A chemical incinerator equipped with an afterburner and scrubber system operates at temperatures high enough to break down the organic structure of the molecule into simpler, less harmful components.[1] The scrubber system is crucial for neutralizing the toxic nitrogen oxides and other acid gases produced during combustion.
Disposal of Contaminated Materials:
-
Solid Waste: Items such as gloves, bench paper, and empty stock bottles contaminated with this compound should be collected in a sealed, clearly labeled bag or container. This is often referred to as "solid hazardous waste" or "lab pack" material.[11]
-
Sharps: Contaminated needles, scalpels, or glassware must be placed in a designated sharps container and managed as hazardous waste.
-
Spill Cleanup: Material from a spill cleanup should be placed in a sealed container, labeled as hazardous waste, and disposed of according to the incineration protocol.[1]
CRITICAL: Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain. Its potential for high aquatic toxicity poses a significant threat to waterways.[2][5]
-
DO NOT dispose of it in the regular trash. This is illegal and endangers sanitation workers and the environment.
-
DO NOT attempt to neutralize the chemical in the lab without a validated and approved procedure.
Emergency Preparedness: Spill Response
In the event of a small spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Don Personal Protective Equipment (PPE): At a minimum, wear two pairs of nitrile gloves, a lab coat, and safety goggles.
-
Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collect the Material: Carefully sweep or scoop the absorbed material into a sealable container.[1] Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials in the waste container.
-
Label and Dispose: Seal and label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it for disposal.
By adhering to these scientifically sound and regulatorily compliant procedures, you fulfill your professional responsibility to ensure safety and environmental stewardship in all aspects of your research.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. fishersci.com [fishersci.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pfw.edu [pfw.edu]
- 7. uhcl.edu [uhcl.edu]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. epa.gov [epa.gov]
- 10. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
A Senior Application Scientist's Guide to Handling 4,4'-Bis(dimethylamino)benzil
This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals working with 4,4'-Bis(dimethylamino)benzil. Our focus is to move beyond mere compliance and instill a deep understanding of the "why" behind each procedural step, ensuring a self-validating system of safety and experimental integrity.
Pre-Operational Hazard Analysis: Understanding the Compound
This compound is a yellow-green to green crystalline powder.[1] While comprehensive toxicological data is not fully available, the precautionary principle dictates that we treat it with a high degree of caution.[2] Its chemical structure as an aromatic ketone and its physical form as a fine powder are the primary drivers of its potential hazards.
Key Hazards:
-
Inhalation: As a powder, it can be easily aerosolized, posing a respiratory hazard.[3] Inhalation may cause respiratory tract irritation.[4]
-
Skin and Eye Contact: Direct contact may result in irritation.[2] A related compound, 4,4'-bis(dimethylamino)benzophenone, is known to cause serious eye damage.[5]
-
Ingestion: May be harmful if ingested.[2]
-
Unknown Long-Term Effects: The full toxicological profile has not been thoroughly investigated.[6] It is prudent to handle this compound as a substance with the potential for unknown chronic effects.
| Chemical Property | Value/Description | Source |
| CAS Number | 17078-27-2 | [7][8] |
| Molecular Formula | C18H20N2O2 | [1] |
| Molecular Weight | 296.36 g/mol | [1] |
| Appearance | Yellow-green to green crystalline powder | [1] |
| Melting Point | 200-204 °C | [1] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [9] |
Engineering Controls: Your First Line of Defense
Personal protective equipment (PPE) is crucial, but it should never be the sole line of defense. Engineering controls are designed to isolate you from the hazard at its source.
-
Ventilation: All handling of this compound powder must occur within a certified chemical fume hood or a ventilated balance enclosure.[2][10] This is non-negotiable. The negative pressure environment ensures that any generated dust is captured and exhausted away from your breathing zone.
-
Designated Area: Establish a designated area for working with this compound.[10] This area should be clearly marked with hazard signs and should be away from high-traffic zones to prevent accidental contact by other personnel.
-
Secondary Containment: Always work within a chemical-resistant tray or on disposable bench paper.[10] This will contain any spills and simplify the subsequent decontamination process.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be directly informed by the specific hazards of this compound as an aromatic ketone powder.
Eye and Face Protection
-
Requirement: Chemical splash goggles are mandatory.[2]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders that can become airborne. Goggles provide this necessary seal. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[11]
Skin and Body Protection
-
Lab Coat: A clean, buttoned lab coat is required to protect against incidental contact and contamination of personal clothing.
-
Gloves: This is a critical selection point. Due to its chemical nature as a ketone, specific glove materials are required for adequate protection.
-
Recommended Materials: Butyl rubber or Polyvinyl Alcohol (PVA) gloves are highly resistant to ketones.[1][12][13][14]
-
Acceptable Alternative: Nitrile gloves can be used for incidental contact, but they offer less resistance to ketones compared to Butyl or PVA.[1] If using nitrile, a double-gloving technique is recommended.[6]
-
Avoid: Latex gloves should be avoided as many solvents can degrade them.[13]
-
-
Glove Protocol:
-
Inspect gloves for any signs of degradation or punctures before use.
-
When double-gloving, the outer glove should be removed and disposed of as contaminated waste immediately after the handling procedure is complete, before leaving the designated area.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Respiratory Protection
-
When Required: If the engineering controls (fume hood) are not functioning correctly, or if there is a potential for significant aerosolization (e.g., during a spill cleanup), respiratory protection is necessary.
-
Type: A NIOSH-approved air-purifying respirator with a particulate filter is required.[2][15]
-
Important: The use of a respirator requires enrollment in a respiratory protection program, including fit testing, as per OSHA regulations. Dust masks are not a substitute for a NIOSH-approved respirator.[2]
Operational Plan: A Step-by-Step Workflow
This workflow is designed to minimize exposure and ensure a controlled environment from start to finish.
Caption: Workflow for Handling this compound.
Disposal Plan: Ensuring a Safe End-of-Life Cycle
Improper disposal can lead to environmental contamination and pose a risk to others. All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation:
-
Solid Waste: This includes contaminated gloves, weigh boats, bench paper, and any excess powder. It should be collected in a clearly labeled, sealed hazardous waste container.[17]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a labeled, sealed hazardous waste container designated for that solvent type (e.g., "Halogenated Solvents" or "Non-Halogenated Solvents").[18] Do not mix incompatible waste streams.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[17]
-
Storage: Store waste containers in a designated satellite accumulation area. Ensure containers are kept closed except when adding waste.
-
Pickup: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical in the regular trash or down the drain.[19]
References
- 1. yourglovesource.com [yourglovesource.com]
- 2. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 3. occupli.com [occupli.com]
- 4. gz-supplies.com [gz-supplies.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tmi.utexas.edu [tmi.utexas.edu]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. This compound | 17078-27-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. This compound CAS#: 17078-27-2 [amp.chemicalbook.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. students.umw.edu [students.umw.edu]
- 12. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 13. Chemical-Resistant Gloves: Key Considerations [ehsleaders.org]
- 14. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 15. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. ethz.ch [ethz.ch]
- 18. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 19. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

